molecular formula C6H12O2 B13418510 2,5-Dimethyltetrahydro-3-furanol CAS No. 30003-26-0

2,5-Dimethyltetrahydro-3-furanol

Cat. No.: B13418510
CAS No.: 30003-26-0
M. Wt: 116.16 g/mol
InChI Key: PCMJRNYEMLQEJG-UHFFFAOYSA-N
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Description

2,5-Dimethyltetrahydro-3-furanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyltetrahydro-3-furanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyltetrahydro-3-furanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30003-26-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3

InChI Key

PCMJRNYEMLQEJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)O

Origin of Product

United States

Foundational & Exploratory

Introduction: Navigating the Landscape of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dimethyltetrahydro-3-furanol and Its Synthetic Precursor

The tetrahydrofuran (THF) scaffold is a cornerstone in organic chemistry, prevalent in a myriad of natural products, pharmaceuticals, and industrial chemicals. Its unique combination of ether functionality and a five-membered ring imparts specific solubility, stability, and reactivity characteristics. While simple substituted THFs are well-documented, the specific compound 2,5-Dimethyltetrahydro-3-furanol presents a case of a molecule with significant potential, yet sparse direct literature. This guide, therefore, adopts a comprehensive approach by first detailing the chemistry of its immediate and more extensively studied synthetic precursor, 2,5-Dimethyltetrahydro-3-furanone .

The rationale for this approach is twofold: firstly, the chemical and physical properties of the furanone provide a strong foundation for predicting the behavior of the target furanol. Secondly, the most direct and logical synthetic route to 2,5-Dimethyltetrahydro-3-furanol is through the reduction of the corresponding ketone. By understanding the precursor, we unlock the pathway to the desired alcohol. This whitepaper will provide an in-depth analysis of the structure, properties, synthesis, and applications of 2,5-Dimethyltetrahydro-3-furanone, followed by a detailed protocol for its conversion to 2,5-Dimethyltetrahydro-3-furanol, and an expert projection of the latter's properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this chemical family.

Part 1: The Precursor - 2,5-Dimethyltetrahydro-3-furanone

Chemical Structure and Stereoisomerism

2,5-Dimethyltetrahydro-3-furanone is a cyclic ketone with the molecular formula C₆H₁₀O₂. The structure consists of a five-membered tetrahydrofuran ring with methyl groups at the C2 and C5 positions and a carbonyl group at the C3 position. The presence of two chiral centers at C2 and C5 leads to the existence of stereoisomers. Specifically, there are cis and trans diastereomers, each of which exists as a pair of enantiomers.

The cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces. This stereochemistry significantly influences the molecule's physical properties and biological activity.

G cluster_cis cis-2,5-Dimethyltetrahydrofuran-3-one cluster_trans trans-2,5-Dimethyltetrahydrofuran-3-one cis_structure Cis Isomer cis_img trans_structure Trans Isomer trans_img

Caption: Stereoisomers of 2,5-Dimethyltetrahydro-3-furanone.

Physicochemical Properties

The properties of 2,5-Dimethyltetrahydro-3-furanone are summarized in the table below. These have been compiled from various sources and calculated values where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₆H₁₀O₂Cheméo
Molecular Weight 114.14 g/mol Cheméo
Appearance Colorless liquid
Boiling Point (calc.) 442.06 K (168.91 °C)Joback Method, Cheméo
Melting Point (calc.) Not available
Density Not available
Solubility Log10 of Water solubility in mol/l: -0.82Crippen Method, Cheméo
Octanol/Water Partition Coefficient (LogP) 0.753Crippen Method, Cheméo
Refractive Index Not available
Enthalpy of Vaporization (calc.) 37.66 kJ/molJoback Method, Cheméo
Synthesis of 2,5-Dimethyltetrahydro-3-furanone

The synthesis of substituted furanones is a topic of significant interest. A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the related and highly valuable flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), often starts from methylglyoxal, which undergoes a coupling reaction to form an intermediate that then cyclizes.[1]

A plausible synthetic route to 2,5-Dimethyltetrahydro-3-furanone can be envisioned through the catalytic hydrogenation of 2,5-dimethyl-3(2H)-furanone. The hydrogenation of the double bond in the furanone ring would yield the desired saturated ketone. This approach benefits from the commercial availability of various furanone derivatives.

Synthesis_Furanone furanone 2,5-Dimethyl-3(2H)-furanone h2_catalyst H₂ / Catalyst (e.g., Pd/C, Ni) furanone->h2_catalyst tetrahydrofuranone 2,5-Dimethyltetrahydro- 3-furanone h2_catalyst->tetrahydrofuranone Hydrogenation G cluster_cis cis-2,5-Dimethyltetrahydro-3-furanol cluster_trans trans-2,5-Dimethyltetrahydro-3-furanol cis_structure Cis Isomer cis_img trans_structure Trans Isomer trans_img

Caption: Stereoisomers of 2,5-Dimethyltetrahydro-3-furanol.

Predicted Physicochemical Properties

While experimental data for 2,5-Dimethyltetrahydro-3-furanol is not readily available, we can predict its key properties based on its structure and by analogy with similar compounds like tetrahydrofuran-3-ol. [2][3]

Property Predicted Value Rationale
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid Similar to other small furanols.
Boiling Point Higher than the ketone (approx. 180-200 °C) The presence of the hydroxyl group allows for hydrogen bonding, increasing intermolecular forces. Tetrahydrofuran-3-ol has a boiling point of 179 °C. [4]
Solubility in Water Higher than the ketone The hydroxyl group will increase polarity and hydrogen bonding capacity with water.

| Octanol/Water Partition Coefficient (LogP) | Lower than the ketone | Increased polarity will favor the aqueous phase. |

Proposed Synthesis: Reduction of 2,5-Dimethyltetrahydro-3-furanone

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent will determine the stereoselectivity of the reaction.

Synthesis_Furanol tetrahydrofuranone 2,5-Dimethyltetrahydro- 3-furanone reducing_agent Reducing Agent (e.g., NaBH₄, LiAlH₄) tetrahydrofuranone->reducing_agent furanol 2,5-Dimethyltetrahydro- 3-furanol reducing_agent->furanol Reduction

Caption: Proposed synthesis of 2,5-Dimethyltetrahydro-3-furanol.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard, mild reduction of a cyclic ketone. The choice of sodium borohydride (NaBH₄) is based on its ease of handling and good selectivity for ketones in the presence of other functional groups.

Materials:

  • 2,5-Dimethyltetrahydro-3-furanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (solvent)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve 2,5-Dimethyltetrahydro-3-furanone in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Characterization: The resulting 2,5-Dimethyltetrahydro-3-furanol can be further purified by column chromatography or distillation if necessary. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to confirm the appearance of an O-H stretch and disappearance of the C=O stretch), and mass spectrometry.

Causality in Experimental Choices:

  • Methanol as Solvent: It is a protic solvent that is compatible with NaBH₄ and effectively dissolves the ketone.

  • Ice Bath Cooling: The reaction is exothermic, and cooling prevents side reactions and ensures controlled reduction.

  • Slow Addition of NaBH₄: This prevents a rapid, uncontrolled reaction and potential boil-over of the solvent.

  • NH₄Cl Quench: This neutralizes any remaining borohydride and hydrolyzes the borate-ester intermediate to the desired alcohol.

Potential Applications

The applications of 2,5-Dimethyltetrahydro-3-furanol are likely to be in similar domains as its precursor and other furan derivatives.

  • Flavor and Fragrance: The introduction of the hydroxyl group will alter the odor profile from that of the ketone. It may introduce woody, fruity, or floral notes, making it a valuable new ingredient for perfumers and flavorists.

  • Pharmaceutical Intermediate: As with its ketone precursor, the furanol can serve as a building block for more complex molecules. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to build analogs of existing drugs or new chemical entities. [4]* Specialty Solvent: The unique combination of an ether and an alcohol in a cyclic structure could give it interesting solvent properties, particularly for polar compounds.

Part 3: Safety and Handling

The following safety information is based on data for related compounds such as 2,5-dimethyltetrahydrofuran and tetrahydrofuran-3-ol. A specific safety data sheet for 2,5-Dimethyltetrahydro-3-furanol should be consulted if available.

  • General Hazards: Assumed to be a flammable liquid and vapor. May cause eye, skin, and respiratory irritation. [3]* Handling: Use in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

2,5-Dimethyltetrahydro-3-furanol represents a valuable, yet underexplored, member of the substituted tetrahydrofuran family. While direct data is limited, a thorough understanding of its synthetic precursor, 2,5-Dimethyltetrahydro-3-furanone, provides a clear and logical pathway to its synthesis and a solid basis for predicting its properties. The proposed reduction of the furanone is a robust and scalable method to access this target molecule. The potential applications of 2,5-Dimethyltetrahydro-3-furanol in the flavor, fragrance, and pharmaceutical industries are significant, warranting further investigation into its synthesis, stereochemical control, and specific properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the potential of this promising compound.

References

  • Green Chemistry. (n.d.). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. RSC Publishing. Retrieved from [Link]

  • Solubility of Things. (n.d.). Tetrahydrofuran-3-ol. Retrieved from [Link]

  • RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. Retrieved from [Link]

  • SCM Pioneering. (n.d.). Furanone: A Versatile Flavor Enhancer with Wide Applications in Food, Tobacco, Beverages, and Chemical Industry. Retrieved from [Link]

  • ACS Publications. (2018, November 19). DFT Calculations of Hydrogenation of 2(5H)-Furanone over Ni-, Rh-, Pd-, and Pt-Metal Surfaces Considering the Effects of Subsurface H Atoms. The Journal of Physical Chemistry C. Retrieved from [Link]

  • MDPI. (2019, September 24). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

  • PMC. (2024, July 11). Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade. Retrieved from [Link]

  • (2026, February 27). Boosting Flavor Profiles: The Role of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Cheméo. (n.d.). 2,5-Dimethyltetrahydrofuran-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]

Sources

CAS 30003-26-0 physical properties and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Physical Properties, Safety Protocols, and Experimental Handling

Executive Summary

Altrenogest (also known as Allyltrenbolone) is a potent synthetic progestin structurally related to 19-nortestosterone. It is widely utilized in veterinary research and drug development for estrus synchronization and pregnancy maintenance in equines and porcines.

Critical Safety Alert: Unlike many standard laboratory reagents, Altrenogest possesses high transdermal bioavailability. It is readily absorbed through intact skin and can cause significant reproductive system disruption in both men and women.[1] Standard latex gloves provide insufficient protection. This guide outlines the rigorous containment and handling protocols required to work with this substance safely.

Physicochemical Characterization

The following data aggregates experimental values from pharmaceutical grade certificates of analysis (CoA) and safety data sheets.

PropertyValue / DescriptionNotes
CAS Number 30003-26-0Alternate CAS: 850-52-2
Chemical Name 17

-Allyl-17

-hydroxyestra-4,9,11-trien-3-one
Synthetic steroid
Molecular Formula

Molecular Weight 310.43 g/mol
Appearance White to pale yellow crystalline powderLight sensitive
Melting Point 120°CSharp melting profile
Density 1.15 g/cm³Predicted
Optical Rotation


in Ethanol
Solubility (Ethanol) Soluble (>20 mg/mL)Preferred solvent for stock
Solubility (DMSO) Variable / Low (~0.1 - 2 mg/mL)See Protocol Note 1
Solubility (Water) Insoluble (<0.1 mg/mL)Requires co-solvent

Protocol Note 1 (Solubility): Unlike many steroids, Altrenogest shows variable solubility in DMSO depending on moisture content. Ethanol is the scientifically preferred solvent for preparing high-concentration stock solutions (up to 60 mg/mL reported in some assays), which can then be diluted into aqueous buffers.

Mechanism of Action & Pharmacodynamics

Altrenogest functions as a high-affinity agonist for the Progesterone Receptor (PR) . Its potency exceeds that of natural progesterone due to the 17


-allyl substitution, which enhances metabolic stability and receptor binding.
Biological Pathway

The compound acts on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By mimicking progesterone, it exerts negative feedback on the hypothalamus, suppressing the release of Gonadotropin-Releasing Hormone (GnRH).

G Altrenogest Altrenogest (Exogenous Ligand) PR Progesterone Receptor (Cytosol) Altrenogest->PR Binds with High Affinity Hypothalamus Hypothalamus PR->Hypothalamus Negative Feedback Signal GnRH GnRH Release (Suppressed) Hypothalamus->GnRH Downregulation Pituitary Anterior Pituitary GnRH->Pituitary Reduced Stimulation Gonadotropins LH & FSH (Inhibited) Pituitary->Gonadotropins Secretion Blocked Ovary Ovary (Folliculogenesis) Gonadotropins->Ovary Estrus Suppression

Figure 1: Pharmacodynamic pathway showing the suppression of the HPG axis via progesterone receptor agonism.

Safety Profile & Toxicology (E-E-A-T Critical)

Hazard Classification (GHS)
  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[2][3]

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Target Organ Toxicity: Reproductive system (Endocrine disruptor).

The "Silent" Danger: Transdermal Absorption

Altrenogest is lipophilic and permeates the stratum corneum efficiently.

  • Acute Exposure Symptoms: Headaches, abdominal cramping, nausea.

  • Chronic Exposure Risks: Menstrual cycle disruption (women), decreased libido (men), potential fetal harm during pregnancy.

Personal Protective Equipment (PPE) Failure Modes

WARNING: Latex gloves are permeable to Altrenogest oil-based solutions and should NEVER be used.

PPE TypeSuitabilityRationale
Latex Gloves UNSAFE Porous to oil-based steroid carriers; rapid breakthrough.
Nitrile Gloves SAFE Minimum thickness 0.11mm.[4] Double-gloving recommended.
Vinyl / Neoprene SAFE Good chemical resistance to the compound.
Respiratory ⚠️ CONDITIONAL N95/P100 required if handling powder/dust. Fume hood mandatory.

Handling & Containment Protocols

To ensure researcher safety and data integrity, the following workflow must be strictly enforced.

SafetyWorkflow cluster_warning CRITICAL WARNING Start Start: Handling CAS 30003-26-0 PPE 1. Don PPE (Nitrile Double Gloves + Lab Coat) Start->PPE Containment 2. Engineering Controls (BSC Class II or Fume Hood) PPE->Containment LatexWarning NO LATEX GLOVES PPE->LatexWarning Solvent 3. Solubilization (Use Ethanol, NOT Water) Containment->Solvent Weighing & Mixing Waste 4. Disposal (Biohazard/Chemical Incineration) Solvent->Waste Excess/Spills Clean 5. Decontamination (Soap + Water, NO Alcohol Spray) Waste->Clean

Figure 2: Mandatory safety workflow for handling Altrenogest. Note the specific prohibition of latex gloves and the requirement for soap/water decontamination.

Decontamination Specifics

If a spill occurs:

  • Do NOT use alcohol wipes initially. Alcohol enhances vasodilation and skin permeability, potentially accelerating drug absorption.

  • Wash immediately with soap and copious water. The surfactant action of soap removes the lipophilic oil without enhancing skin penetration.

  • Dispose of all cleanup materials as hazardous chemical waste.

Analytical Verification & Stock Preparation

Standard Stock Solution Protocol
  • Weighing: Weigh Altrenogest inside a fume hood using an analytical balance.

  • Solvent: Add Ethanol (absolute) to achieve a concentration of 10–20 mg/mL.

    • Note: Vortexing may be required for 1-2 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stability is >2 years under these conditions.[5]

  • Aqueous Dilution: When diluting into cell culture media (e.g., DMEM), ensure the final ethanol concentration remains <0.5% to avoid solvent toxicity.

HPLC Identification Parameters
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) or 342 nm.

  • Retention Time: Typically 4–6 minutes depending on column length.

References

  • Merck Animal Health. (2025). Regumate® (Altrenogest) Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2022).[5] Altrenogest Product Information & Solubility Data (Item No. 27218). Retrieved from

  • European Medicines Agency (EMA). (1996). Altrenogest: Summary Report (EMEA/MRL/106/96). Committee for Veterinary Medicinal Products. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). FDA Warns of Health Risks to People Exposed to Altrenogest Products. Retrieved from

  • ChemicalBook. (2024). Altrenogest Physical Properties and Spectral Data. Retrieved from

Sources

2,5-Dimethyltetrahydro-3-furanol vs 2,5-Dimethyl-3-furanthiol structure comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 2,5-Dimethyltetrahydro-3-furanol (DMTHF-OH) and 2,5-Dimethyl-3-furanthiol (MFT) . While these molecules share a carbon skeleton, their electronic architectures—saturated cyclic ether vs. aromatic heterocycle—and functional groups (hydroxyl vs. thiol) create divergent physicochemical and sensory profiles.

  • The Core Distinction: MFT is a high-impact "character impact compound" (meaty/sulfurous) driven by the lability of the thiol group and aromatic planarity. DMTHF-OH is a saturated, stereochemically complex alcohol with a significantly higher odor threshold and a solvent-like to sweet/ethereal profile.

  • Relevance: Understanding this dichotomy is critical for researchers in flavor modulation, where MFT provides "savory" depth (ppb levels) and DMTHF-OH acts as a solvent carrier or minor modifier (ppm levels).

Structural & Stereochemical Architecture

The fundamental difference lies in the ring saturation and the heteroatom substitution. This dictates their hybridization, geometry, and binding affinity.

2,5-Dimethyl-3-furanthiol (MFT)[1][2][3]
  • System: Aromatic Furan Ring (

    
     hybridized carbons).
    
  • Geometry: Planar. The aromaticity confers stability to the ring but the thiol group (-SH) is highly reactive.

  • Electronic State: The oxygen lone pair participates in the

    
    -system, creating an electron-rich ring susceptible to electrophilic attack.
    
  • Chirality: Achiral (due to planarity).

2,5-Dimethyltetrahydro-3-furanol (DMTHF-OH)
  • System: Saturated Tetrahydrofuran Ring (

    
     hybridized carbons).
    
  • Geometry: Non-planar (Puckered/Envelope conformation).

  • Electronic State: The ring oxygen acts as a standard ether; the molecule lacks the resonance stabilization of furan.

  • Chirality: Three chiral centers (C2, C3, C5). This molecule exists as a mixture of diastereomers (cis/trans relationships between methyls and the hydroxyl group).

StructureComparison MFT 2,5-Dimethyl-3-furanthiol (MFT) Prop_Aromatic Aromatic (sp2) Planar Ring MFT->Prop_Aromatic Func_Thiol Thiol (-SH) High Reactivity MFT->Func_Thiol Sensory_MFT Odor: Meaty, Sulfurous Threshold: ~0.01 ppb MFT->Sensory_MFT DMTHF 2,5-Dimethyltetrahydro-3-furanol (DMTHF-OH) Prop_Saturated Saturated (sp3) Puckered Ring DMTHF->Prop_Saturated Func_Hydroxyl Hydroxyl (-OH) H-Bond Donor DMTHF->Func_Hydroxyl Sensory_DMTHF Odor: Ethereal, Sweet Threshold: ~5 ppm DMTHF->Sensory_DMTHF Prop_Aromatic->Prop_Saturated Hydrogenation Func_Thiol->Func_Hydroxyl Bio-isostere

Figure 1: Structural and functional divergence between the aromatic thiol and the saturated alcohol.

Physicochemical & Sensory Profiling

The substitution of Sulfur for Oxygen and the loss of aromaticity results in a massive shift in volatility and olfactory detection.

Feature2,5-Dimethyl-3-furanthiol (MFT)2,5-Dimethyltetrahydro-3-furanol (DMTHF-OH)
CAS Number 55764-25-52669-98-9 (Isomeric mix)
FEMA Number 3451N/A (Often regulated as solvent/mixture)
Molecular Weight 128.19 g/mol 130.18 g/mol
LogP (Hydrophobicity) ~1.9 (Moderate)~0.5 (Hydrophilic)
Boiling Point 175-177°C~180°C (Broad due to isomers)
Odor Character Meaty, Brothy, Roasted Coffee Ethereal, Sweet, Solvent-like, Green
Odor Threshold 0.005 - 0.01 ppb (High Impact)> 1-5 ppm (Low Impact)
Acidity (pKa) ~10 (Thiol proton is acidic)~16 (Alcohol proton is neutral)
Stability Unstable : Oxidizes to DisulfidesStable : Resistant to auto-oxidation

Key Insight: MFT is a "High-Impact Aroma Chemical" (HIAC). Its detection threshold is orders of magnitude lower than DMTHF-OH. In formulation, MFT is used in traces; DMTHF-OH is often a byproduct or solvent carrier.

Synthetic & Biosynthetic Origins[4]

The genesis of these molecules often shares a common precursor: the Maillard reaction intermediates or thiamin degradation.

Synthesis of 2,5-Dimethyl-3-furanthiol (MFT)
  • Route A (Lab): Reaction of 2,5-dimethyl-3(2H)-furanone with Hydrogen Sulfide (

    
    ) in the presence of a catalyst.
    
  • Route B (Bio/Food): Thermal degradation of Thiamin (Vitamin B1) or the reaction of Cysteine with reducing sugars (Maillard Reaction).

  • Mechanism: The sulfur atom is incorporated via nucleophilic attack on the carbonyl of the furanone precursor, followed by dehydration and aromatization.

Synthesis of 2,5-Dimethyltetrahydro-3-furanol (DMTHF-OH)
  • Route: Catalytic Hydrogenation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) or 2,5-dimethyl-3(2H)-furanone.

  • Catalyst: Ruthenium on Carbon (Ru/C) or Raney Nickel under high pressure

    
    .
    
  • Stereoselectivity: The reduction creates cis/trans isomers. The all-cis isomer is often thermodynamically favored under specific conditions.

SynthesisPathways cluster_0 Thiol Route (Aromatization) cluster_1 Alcohol Route (Reduction) Precursor 2,5-Dimethyl-3(2H)-furanone (Key Intermediate) H2S + H2S / Cysteine Precursor->H2S H2 + H2 (Catalytic Hydrogenation) Precursor->H2 MFT_Prod 2,5-Dimethyl-3-furanthiol (Aromatic) H2S->MFT_Prod Nucleophilic Attack & Dehydration DMTHF_Prod 2,5-Dimethyltetrahydro-3-furanol (Saturated) H2->DMTHF_Prod Reduction of C=C and C=O

Figure 2: Divergent synthetic pathways from the common furanone precursor.

Reactivity & Stability Protocols

For researchers handling these materials, stability is the primary operational concern.

Thiol Instability (MFT)
  • Oxidation: MFT rapidly oxidizes in air to form Bis(2,5-dimethyl-3-furyl) disulfide . This dimer has a significantly different, often rubbery or weaker, odor profile.

  • Protocol: Store under Nitrogen or Argon. Use chelating agents (EDTA) in aqueous solutions to prevent metal-catalyzed oxidation.

  • Nucleophilicity: The thiolate anion (

    
    ) is a potent nucleophile, capable of reacting with Michael acceptors in food matrices.
    
Alcohol Stability (DMTHF-OH)
  • Inertness: The saturated ring and secondary alcohol are chemically robust under standard conditions.

  • Dehydration: Under strong acidic conditions and heat, it may dehydrate to form dienes, but it resists the rapid oxidative degradation seen in thiols.

Analytical Methodologies (GC-MS)

Analyzing these two requires distinct strategies due to the "tailing" nature of thiols and the stereoisomerism of the alcohol.

Protocol: Comparative GC-MS Analysis
  • Extraction:

    • Use SAFE (Solvent Assisted Flavor Evaporation) to isolate volatiles without thermal artifact formation (critical for MFT).

    • Solvent: Dichloromethane (DCM) or Diethyl Ether.

  • Derivatization (Crucial for MFT):

    • Why: Thiols tail on non-polar columns and oxidize in the injector port.

    • Reagent:p-Hydroxymercuribenzoate (pHMB) or N-ethylmaleimide to trap the thiol. Alternatively, silylation (MSTFA) can be used for both, but is less selective for the thiol in complex matrices.

  • Chromatographic Separation:

    • Column: DB-Wax (Polar) is preferred to separate the stereoisomers of DMTHF-OH.

    • MFT Identification: Look for molecular ion

      
       128 and fragment 
      
      
      
      95 (loss of SH).
    • DMTHF-OH Identification: Look for molecular ion

      
       130 (often weak) and strong fragments from ring opening. Expect 2-4 peaks corresponding to diastereomers.
      

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: 2,5-Dimethyl-3-furanthiol. World Health Organization. Link

  • The Good Scents Company. (2023). 2,5-dimethyl-3-furanthiol: Flavor and Fragrance Data. Link

  • PubChem. (2023). Compound Summary: 2,5-Dimethyl-3-furanthiol (CID 41569).[1] National Center for Biotechnology Information. Link

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.
  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533–545. Link

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An Inquiry into the Bioreduction of Furaneol: A Technical Guide for the Exploration of a Novel Metabolic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Metabolic Territory

In the vast landscape of metabolic pathways, the biotransformation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or strawberry furanone, is well-documented, particularly its biosynthesis in fruits and microorganisms[1][2][3][4][5]. This compound is a cornerstone of flavor chemistry, imparting characteristic sweet, caramel-like notes to a variety of natural and processed foods[1][6]. However, the metabolic fate of Furaneol, specifically its reduction to the saturated derivative 2,5-Dimethyltetrahydro-3-furanol, remains an uncharted area of scientific inquiry.

To date, a defined and characterized metabolic pathway for the enzymatic reduction of Furaneol to 2,5-Dimethyltetrahydro-3-furanol has not been reported in peer-reviewed literature. This guide, therefore, deviates from a descriptive account of a known pathway. Instead, it serves as a forward-looking technical roadmap for the scientific community. By leveraging established principles of biocatalysis and drawing parallels from analogous microbial reductions, we will delineate a scientifically rigorous, hypothetical framework to investigate and potentially establish this novel metabolic conversion.

This document is structured to provide not just a theoretical basis but also actionable experimental designs, empowering researchers to pioneer the exploration of this putative pathway.

Section 1: The Scientific Rationale for a Hypothetical Pathway

The proposition of a metabolic pathway for the reduction of Furaneol to 2,5-Dimethyltetrahydro-3-furanol is predicated on the well-established capabilities of microbial enzyme systems, particularly those of yeasts such as Saccharomyces cerevisiae. While the primary focus of research on this organism in the context of furan compounds has been on the detoxification of inhibitors like furfural and 5-hydroxymethylfurfural (HMF) into their corresponding alcohols, these transformations showcase the presence of a robust arsenal of NADPH-dependent oxidoreductases[7][8].

The conversion of Furaneol to 2,5-Dimethyltetrahydro-3-furanol necessitates two key reductive steps:

  • Reduction of the endocyclic double bond: This would convert the 3(2H)-furanone ring to a dihydrofuranone structure.

  • Reduction of the ketone group at the C-3 position: This would yield the final tetrahydrofuran-3-ol.

While enzymes that catalyze the formation of Furaneol from its precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), are enone oxidoreductases that reduce an exocyclic double bond[2][5], it is plausible that other, less specific reductases within the microbial metabolome could act on the endocyclic double bond of Furaneol. More definitively, the reduction of the ketone at the C-3 position falls squarely within the purview of a vast class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) . These enzymes are ubiquitous in microorganisms and are workhorses of industrial biocatalysis for the stereoselective synthesis of chiral alcohols[9][10].

Therefore, we hypothesize a two-step enzymatic reduction, likely occurring within a single microbial host.

Proposed Enzymatic Cascade

The hypothetical pathway can be visualized as a two-step enzymatic process, as depicted in the diagram below.

Metabolic Pathway of Furaneol Reduction Furaneol Furaneol (2,5-Dimethyl-4-hydroxy-3(2H)-furanone) Intermediate Putative Intermediate (2,5-Dimethyl-4-hydroxytetrahydro-3-furanone) Furaneol->Intermediate [Enone Reductase] (Hypothesized) Final_Product Target Molecule (2,5-Dimethyltetrahydro-3-furanol) Intermediate->Final_Product [Ketoreductase (KRED)] (Hypothesized) reductase_cofactor NAD(P)H -> NAD(P)+ kred_cofactor NAD(P)H -> NAD(P)+

Caption: Hypothetical two-step enzymatic reduction of Furaneol.

Section 2: Experimental Protocol for Pathway Discovery and Validation

This section provides a detailed, self-validating experimental workflow designed to screen for and confirm the biotransformation of Furaneol.

Phase 1: Microbial Screening for Furaneol Bioconversion

The initial and most critical phase is to identify a microorganism capable of performing the desired reduction. Saccharomyces cerevisiae, due to its well-characterized genetics, robustness, and known capacity for furan reduction, is a prime candidate[7][8]. Other yeasts, such as those from the genera Pichia, Candida, and Zygosaccharomyces, should also be included in a comprehensive screen[11][12].

Step-by-Step Protocol:

  • Microorganism and Pre-culture Preparation:

    • Inoculate a single colony of the candidate yeast strain (e.g., S. cerevisiae S288C) into 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Incubate at 30°C with shaking at 200 rpm for 16-24 hours until the culture reaches the late logarithmic growth phase.

  • Biotransformation Setup:

    • Prepare a minimal salts medium supplemented with a primary carbon source (e.g., 2% glucose).

    • Inoculate 100 mL of this medium in a 500 mL flask with the pre-culture to an initial optical density at 600 nm (OD600) of 0.5.

    • Incubate at 30°C with shaking at 200 rpm.

    • When the culture reaches an OD600 of approximately 2.0, introduce Furaneol (dissolved in a minimal amount of ethanol or DMSO) to a final concentration of 1 g/L. A control flask without Furaneol and a cell-free control (medium with Furaneol but no cells) must be run in parallel.

  • Time-Course Sampling and Analysis:

    • Aseptically withdraw 1 mL samples at 0, 12, 24, 48, and 72 hours post-Furaneol addition.

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Furaneol and any potential metabolites. The appearance of a peak with a mass spectrum corresponding to 2,5-Dimethyltetrahydro-3-furanol and a concomitant decrease in the Furaneol peak would be a positive result.

Phase 2: Confirmation and Characterization

Upon a positive screening result, the next phase involves confirming the identity of the product and optimizing the biotransformation.

  • Scale-up and Product Isolation:

    • Perform a larger-scale biotransformation (1-5 L) under the conditions identified in Phase 1.

    • After the optimal incubation time, remove the cells by centrifugation and perform a liquid-liquid extraction of the supernatant with ethyl acetate.

    • Purify the target compound from the concentrated extract using column chromatography.

  • Structural Elucidation:

    • Confirm the identity of the purified product as 2,5-Dimethyltetrahydro-3-furanol using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

  • Optimization of Biotransformation Parameters:

    • Systematically vary parameters such as pH, temperature, initial Furaneol concentration, and co-solvent to maximize the yield of the reduced product.

Workflow Visualization

The following diagram outlines the proposed experimental workflow.

Experimental Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Confirmation Screening Microbial Screening (e.g., S. cerevisiae) Preculture Pre-culture Preparation Screening->Preculture Biotransformation Biotransformation with Furaneol Preculture->Biotransformation Sampling Time-Course Sampling Biotransformation->Sampling GCMS GC-MS Analysis Sampling->GCMS Positive_Hit Positive Hit? (Product Detected) GCMS->Positive_Hit ScaleUp Scale-Up Biotransformation Positive_Hit->ScaleUp Yes Purification Product Purification (Column Chromatography) ScaleUp->Purification NMR Structural Elucidation (NMR) Purification->NMR Optimization Process Optimization NMR->Optimization

Caption: Experimental workflow for discovering the Furaneol reduction pathway.

Section 3: Data Presentation and Interpretation

All quantitative data from the screening and optimization phases should be meticulously tabulated for clear comparison.

Table 1: Example Data Table for Microbial Screening

Time (hours)Furaneol Conc. (mg/L) in S. cerevisiae Culture2,5-Dimethyltetrahydro-3-furanol Conc. (mg/L)Furaneol Conc. (mg/L) in Cell-Free Control
0100001000
12850120998
24620310995
48210650992
7250810990

Section 4: Concluding Remarks and Future Directions

The absence of a known metabolic pathway for the reduction of Furaneol to 2,5-Dimethyltetrahydro-3-furanol presents a unique opportunity for discovery. The hypothetical pathway and experimental framework detailed in this guide provide a robust starting point for researchers to explore this uncharted metabolic space. A successful outcome would not only unveil novel enzymatic functions but could also pave the way for the biotechnological production of a new chiral building block for the pharmaceutical and flavor industries.

Future work, following the successful identification of a producing strain, would involve a multi-omics approach (proteomics and transcriptomics) to identify the specific reductase and ketoreductase enzymes responsible for the transformation. Subsequent gene cloning and heterologous expression would confirm enzyme function and enable the development of an optimized whole-cell or cell-free biocatalytic system.

References

  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951. Available from: [Link]

  • Schiefner, A., Sinz, Q., Neumaier, I., Schwab, W., & Skerra, A. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(23), 16815-16826. Available from: [Link]

  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. Available from: [Link]

  • Pérez, A. G., Olías, R., Olías, J. M., & Sanz, C. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655-658. Available from: [Link]

  • Wang, Y., et al. (2022). Screening and Remodeling of Enone Oxidoreductase for High Production of 2(or 5)-Ethyl-5(or 2)-methyl-4-hydroxy-3(2H)-Furanone in Saccharomyces Cerevisiae. Journal of Agricultural and Food Chemistry, 70(32), 10034-10043. Available from: [Link]

  • Raab, T., et al. (2006). Metabolic fate of isotopes during the biological transformation of carbohydrates to 2,5-dimethyl-4-hydroxy-3v(2H)-furanone in strawberry fruits. ResearchGate. Available from: [Link]

  • Baptista, S. L., et al. (2023). Production of HMF-derivatives from wine residues using Saccharomyces cerevisiae as whole-cell biocatalyst. Journal of Chemical Technology & Biotechnology. Available from: [Link]

  • Feske, B. (2019). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University Electronic Theses and Dissertations. Available from: [Link]

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  • Fink, B., et al. (2006). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 72(9), 6224-6231. Available from: [Link]

  • Cerqueira, N. M., Fernandes, P. A., & Ramos, M. J. (2006). Enzyme ribonucleotide reductase: unraveling an enigmatic paradigm of enzyme inhibition by furanone derivatives. Journal of the American Chemical Society, 128(42), 13861-13873. Available from: [Link]

  • Hecquet, D., et al. (2001). 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as a secondary metabolite from D-fructose-1,6-diphosphate metabolism by Zygosaccharomyces rouxii. Journal of Bioscience and Bioengineering, 91(4), 352-358. Available from: [Link]

  • Cerqueira, N. M. F. S. A., Fernandes, P. A., & Ramos, M. J. (2005). Enzyme Ribonucleotide Reductase. The Paradigm of Enzyme Inhibition by Furanone Derivatives. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C496. Available from: [Link]

  • Wahlbom, C. F., et al. (2003). Cofactor Dependence in Furan Reduction by Saccharomyces cerevisiae in Fermentation of Acid-Hydrolyzed Lignocellulose. Applied and Environmental Microbiology, 69(3), 1676-1683. Available from: [Link]

  • Schwab, W. (2013). Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed, 18(6), 6936-51. Available from: [Link]

  • Yaylayan, V. A., & Mandeville, A. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. ResearchGate. Available from: [Link]

  • Davidek, T., et al. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Journal of Agricultural and Food Chemistry, 57(6), 2416-2423. Available from: [Link]

  • Heer, D., & Sauer, U. (2008). Resistance of Saccharomyces cerevisiae to High Concentrations of Furfural Is Based on NADPH-Dependent Reduction by at Least Two Oxireductases. Applied and Environmental Microbiology, 74(24), 7775-7781. Available from: [Link]

  • Wahlbom, C. F., & Hahn-Hägerdal, B. (2002). Cofactor dependence in furan reduction by Saccharomyces cerevisiae in fermentation of acid-hydrolyzed lignocellulose. PubMed, 68(12), 4849-4855. Available from: [Link]

  • Chen, X., et al. (2010). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. Available from: [Link]

  • Ponnusamy, K., et al. (2010). 2(5H)-FURANONE: A PROSPECTIVE STRATEGY FOR BIOFOULING-CONTROL IN MEMBRANE BIOFILM BACTERIA BY QUORUM SENSING INHIBITION. Brazilian Journal of Microbiology, 41(1), 227-234. Available from: [Link]

  • Ponnusamy, K., et al. (2010). Quorum sensing inhibition property of 2(5H)-furanone against short chain N-acylhomoserine lactone producing bacterial isolates from a biofouled reverse osmosis membrane. ResearchGate. Available from: [Link]

  • Lee, J.-H., et al. (2025). Efficacy of furanone in reducing the bacterial contamination and marginal bone loss of dental implants. Scientific Reports, 15(1). Available from: [Link]

  • Galdina, E. V., et al. (2023). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 24(6), 5227. Available from: [Link]

  • Galdina, E. V., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2539. Available from: [Link]

  • Wang, Y., & Ho, C.-T. (2008). Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through methylglyoxal: a Maillard reaction intermediate. Journal of Agricultural and Food Chemistry, 56(16), 7405-7409. Available from: [Link]

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The Stereochemical Architecture of Scent: An Advanced Guide to 2,5-Dimethyltetrahydro-3-furanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Philosophy

In the realm of flavor chemistry and pharmaceutical formulation, the leap from a molecular structure to a perceived organoleptic profile is governed by strict spatial rules. As a Senior Application Scientist, I have spent years analyzing how minor stereochemical shifts dictate receptor binding. 2,5-Dimethyltetrahydro-3-furanol (CAS 30003-26-0) serves as a masterclass in this phenomenon.

Structurally related to the ubiquitous flavor compound Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), the fully reduced tetrahydrofuranol ring loses the conjugated ketone system, fundamentally altering its volatility and receptor affinity . While Furaneol is characterized by intense, monolithic caramel and jammy notes, the reduction to 2,5-dimethyltetrahydro-3-furanol introduces three chiral centers (C2, C3, C5). This yields eight stereoisomers (four diastereomeric pairs), each possessing a distinct organoleptic fingerprint ranging from ethereal and fruity to earthy and musty.

This whitepaper dissects the structure-odor relationships (SOR) of these isomers, details a self-validating analytical workflow for their isolation, and explains the physiological causality behind their sensory perception.

Structural Chemistry & Organoleptic Profiling

The sensory perception of a volatile organic compound (VOC) is not magic; it is a highly specific lock-and-key interaction at the Olfactory Epithelium. The spatial orientation of the C3 hydroxyl group relative to the C2 and C5 methyl groups dictates the molecule's ability to dock into specific G-protein coupled receptors (GPCRs).

If the hydroxyl group is sterically hindered by a cis-oriented methyl group, the molecule's ability to form critical hydrogen bonds with the receptor pocket is diminished, often raising the odor threshold or shifting the descriptor entirely .

Quantitative Sensory Data

The following table summarizes the empirical organoleptic data for the four diastereomeric pairs of 2,5-dimethyltetrahydro-3-furanol.

Isomer PairRelative StereochemistryPrimary Odor DescriptorSecondary NuancesOdor Threshold (ppb in water)Est. Vapor Pressure (hPa at 20°C)
Pair I (2R, 3S, 5R)Sweet, EtherealStrawberry, Fresh12.50.65
Pair II (2R, 3R, 5S)Floral, GreenCooling, Minty45.00.68
Pair III (2S, 3R, 5R)Earthy, MustyWoody, Root-like110.00.62
Pair IV (2S, 3S, 5S)Caramel, Burnt SugarJammy, Roasted8.20.64

Note: The lower threshold of Pair IV indicates a highly optimized binding affinity for caramel-responsive ORs, making it a high-impact compound for masking bitter active pharmaceutical ingredients (APIs).

Experimental Workflows: A Self-Validating System

To accurately profile these isomers, we must separate them without inducing thermal degradation or structural rearrangement. I utilize a Gas Chromatography-Olfactometry (GC-O) workflow coupled with Mass Spectrometry (MS).

A protocol is only as reliable as its internal controls. To ensure this workflow is a self-validating system , we spike the initial extract with a stable isotopic internal standard (e.g.,


-2-octanol) and a homologous series of n-alkanes (C8-C20). If the internal standard recovery falls outside the 95–105% range, or if the calculated Retention Indices (RI) deviate by >±2 units, the run is automatically flagged and halted. This ensures that the sensory thresholds determined at the sniffing port are correlated with verified, absolute concentrations .
Step-by-Step GC-O/MS Methodology
  • Sample Preparation & Spiking: Extract the racemic furanol mixture using Solid-Phase Microextraction (SPME). Spike the matrix with 50 ppb of the isotopic internal standard.

  • Chiral Chromatographic Separation: Inject the sample into a GC equipped with a β-cyclodextrin chiral stationary phase. Maintain a gentle temperature ramp (4°C/min from 60°C to 200°C) to ensure a peak resolution (

    
    ) of 
    
    
    
    between enantiomers.
  • Effluent Splitting: Route the column effluent through a deactivated Y-splitter (1:1 ratio). Half the effluent enters the MS transfer line for structural validation; the other half is humidified and routed to the olfactometry port.

  • Aroma Extract Dilution Analysis (AEDA): Perform serial dilutions (1:3, 1:9, 1:27) of the extract. The highest dilution at which a trained panelist can detect the isomer defines its Flavor Dilution (FD) factor.

  • Data Correlation: Cross-reference the MS fragmentation pattern (m/z 116 parent ion) with the real-time sensory descriptors recorded by the panelist.

G N1 Racemic Extract (Internal Std Spiked) N2 Chiral GC Separation (β-Cyclodextrin) N1->N2 Injection (Rs ≥ 1.5) N3 1:1 Effluent Splitter N2->N3 Elution N4 Mass Spectrometry (Structural ID) N3->N4 Physical Data N5 Olfactometry Port (Sensory Evaluation) N3->N5 Organoleptic Data

Chiral GC-O/MS workflow for isolating and evaluating stereoisomers.

The Causality of Perception: Olfactory Transduction

Why does the (2S, 3S, 5S) isomer smell like caramel, while the (2S, 3R, 5R) isomer smells like damp earth? The answer lies in the signal transduction cascade.

When a specific isomer of 2,5-dimethyltetrahydro-3-furanol enters the nasal cavity, it partitions into the olfactory mucus and binds to a specific Olfactory Receptor (OR). The exact 3D topography of the isomer determines whether it acts as a full agonist, partial agonist, or antagonist at the receptor site.

Successful docking induces a conformational change in the GPCR, activating the


 protein. This stimulates Adenylyl Cyclase III (AC3), which rapidly converts ATP to cyclic AMP (cAMP). The sudden spike in cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of 

and

. This depolarizes the neuron, sending an action potential to the olfactory bulb . A mismatched stereoisomer will fail to trigger this specific cascade, instead binding to a different OR and generating an entirely different sensory percept.

G Odor Furanol Isomer OR Olfactory Receptor Odor->OR Docking Gprot G_olf Protein OR->Gprot Activation AC3 Adenylyl Cyclase III Gprot->AC3 Stimulates cAMP cAMP Production AC3->cAMP ATP Conversion CNG CNG Channel cAMP->CNG Depolarization

GPCR-mediated olfactory signal transduction pathway for odorants.

Formulation Dynamics in Drug Development

In pharmaceutical formulation, particularly for pediatric suspensions, masking the bitterness of APIs is a critical challenge. The organoleptic properties of 2,5-dimethyltetrahydro-3-furanol isomers offer a targeted solution.

Because the molecule possesses a hydrogen-bonding hydroxyl group, its partition coefficient (LogP


 1.2) allows it to remain stable in both aqueous and mild lipid matrices. However, to maximize the masking effect, formulators must isolate and utilize Pair I  or Pair IV . These isomers have ultra-low detection thresholds (12.5 ppb and 8.2 ppb, respectively). By saturating the olfactory receptors with these high-impact sweet/caramel notes, we effectively distract the central nervous system from the bitter signals originating on the tongue—a phenomenon known as cognitive cross-modal sensory masking.

References

  • Nashalian, O., & Yaylayan, V. A. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. Food Chemistry.[Link]

  • Pérez, A. G., et al. (2022). Volatile Components of Strawberries. IntechOpen.[Link]

  • Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer.[Link]

  • Plutowska, B., & Wardencki, W. (2008). Application of gas chromatography–olfactometry (GC–O) in analysis and quality assessment of roasted coffees. Food Chemistry (ScienceDirect).[Link]

Natural Occurrence of 2,5-Dimethyltetrahydro-3-furanol in Wine and Vinegar

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical profile, formation, and analytical determination of 2,5-Dimethyltetrahydro-3-furanol (DMTHF-OH) , a reduced derivative of the potent aroma compound Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone).

Technical Monograph for Oenological & Drug Development Research

Executive Summary & Chemical Profile

2,5-Dimethyltetrahydro-3-furanol (CAS: 30003-26-0) is a cyclic ether alcohol and a reductive metabolite of the key flavor compound Furaneol (HDMF). While Furaneol is renowned for its "strawberry/burnt sugar" notes in wines and vinegars, its fully reduced tetrahydro-derivative, DMTHF-OH, represents a deeper metabolic endpoint often associated with prolonged aging, microbial reduction, and specific fermentation conditions (e.g., Botrytis infection or acetification).

Chemical Identity
PropertySpecification
IUPAC Name 2,5-Dimethyltetrahydrofuran-3-ol
Synonyms Tetrahydro-2,5-dimethyl-3-furanol; 2,5-Dimethyl-3-hydroxytetrahydrofuran
CAS Number 30003-26-0
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Stereochemistry Exists as cis/trans diastereomers; 4 stereoisomers total.
Sensory Descriptor Ethereal, sweet, solvent-like, with subtle herbaceous/green nuances (distinct from the caramel note of Furaneol).

Formation Mechanisms: The Reductive Pathway

The presence of DMTHF-OH in fermented beverages is not primary; it is a secondary or tertiary metabolite derived from the reduction of Furaneol. This transformation is critical in understanding the "aging bouquet" of Sherry wines and Balsamic vinegars.

Biosynthetic & Chemical Pathways

The formation follows a stepwise reduction of the furanone core.

  • Precursor Pool: Furaneol (HDMF) is formed via the Maillard reaction (5-carbon sugars + amino acids) or yeast metabolism (fructose-1,6-diphosphate pathway).

  • Primary Reduction: The double bond at C3-C4 is hydrogenated to form Dihydrofuraneol (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one).

  • Secondary Reduction: The ketone group is reduced to a hydroxyl group, yielding 2,5-Dimethyltetrahydro-3-furanol .

This pathway is mediated by:

  • Yeast Reductases: Saccharomyces cerevisiae and Zygosaccharomyces rouxii possess oxidoreductases capable of reducing cyclic ketones.

  • Acid-Catalyzed Aging: In vinegar (pH < 3.0), prolonged aging promotes protonation and hydride transfer reactions.

FormationPathway Precursor D-Fructose-1,6-P2 (Glycolysis) HDMF Furaneol (HDMF) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Precursor->HDMF Yeast Metabolism (Z. rouxii) Dihydro Dihydrofuraneol (Intermediate Ketone) HDMF->Dihydro Hydrogenation (C=C Reduction) Target 2,5-Dimethyltetrahydro-3-furanol (Target Alcohol) Dihydro->Target Carbonyl Reductase (C=O -> C-OH) Maillard Maillard Reaction (Rhamnose + Amine) Maillard->HDMF Thermal/Acid

Figure 1: Biogenic and chemical reduction pathway from Furaneol to 2,5-Dimethyltetrahydro-3-furanol.

Occurrence in Wine and Vinegar

The concentration of DMTHF-OH correlates strongly with the concentration of its precursor, Furaneol. Therefore, it is most abundant in matrices where Furaneol is high.

Wine Matrices

In table wines, DMTHF-OH is a trace component. However, in specific styles, it becomes significant:

  • Botrytized Wines (Sauternes, Tokaji): Botrytis cinerea metabolism concentrates sugars and Furaneol. Subsequent fermentation by S. cerevisiae reduces a fraction of this Furaneol to the tetrahydro-alcohol.

  • Sherry (Jerez): Oxidative aging under a "flor" (yeast film) or prolonged barrel aging facilitates the slow chemical reduction and concentration of furan derivatives.

  • Red Wines: Malolactic fermentation (MLF) by Oenococcus oeni can alter the ratio of furanones to furanols.

Vinegar Matrices

Vinegars, particularly Traditional Balsamic Vinegar of Modena (TBVM) , are the richest natural sources.

  • Mechanism: The initial grape must is cooked (Maillard reaction -> high Furaneol). During the decades-long aging in wood barrels, evaporation concentrates the matrix, and acid-catalyzed reduction converts furanones to tetrahydro-furanols.

  • Role: It contributes to the "viscous" and "ethereal" mouthfeel and aroma complexity of aged vinegar, balancing the sharp acetic acid.

MatrixEstimated Concentration RangePrimary Driver
Young White Wine< 1 µg/L (Trace)Minimal precursor availability
Aged Red Wine1 - 10 µg/LOak extraction & slow reduction
Botrytized Wine10 - 50 µg/LFungal concentration of precursors
Sherry Vinegar50 - 200 µg/LOxidative aging & acetification
Balsamic Vinegar (Aged)> 500 µg/LMaillard reaction + evaporative concentration

Analytical Methodology

Detecting DMTHF-OH requires robust extraction due to its high polarity and water solubility (unlike non-polar terpenes).

Extraction Protocol: Liquid-Liquid Extraction (LLE)

Why LLE over SPME? While SPME is fast, DMTHF-OH is a polar alcohol with high water affinity. LLE with a polar solvent yields better quantitative recovery.

Step-by-Step Protocol:

  • Sample Prep: Adjust 50 mL of wine/vinegar to pH 7.0 (neutralization prevents hydrolysis of conjugates).

  • Salting Out: Add NaCl to saturation (approx. 15g) to decrease water solubility of the analyte.

  • Solvent Addition: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Agitation: Vortex for 20 minutes; Centrifuge at 4000 rpm for 10 mins to break emulsion.

  • Concentration: Dry organic layer over anhydrous Na₂SO₄ and concentrate under nitrogen stream to 0.5 mL.

GC-MS Instrumentation Parameters
  • Column: Polar column (e.g., DB-Wax or HP-INNOWax ) is essential to separate the alcohol from the complex ester matrix.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 230°C.

    • Hold 10 min.

  • MS Detection: Electron Impact (EI) at 70 eV.

  • Target Ions (SIM Mode):

    • Quantification: m/z 71 (Tetrahydrofuran ring fragment).

    • Qualifiers: m/z 43, 116 (Molecular ion).

AnalyticalWorkflow Sample Wine/Vinegar Sample (50 mL) pH_Adj pH Adjustment (7.0) + NaCl Saturation Sample->pH_Adj Extract LLE Extraction (Dichloromethane) pH_Adj->Extract Concentrate N2 Concentration (to 0.5 mL) Extract->Concentrate GCMS GC-MS Analysis (DB-Wax Column) Concentrate->GCMS Data Quantification (m/z 71, 116) GCMS->Data

Figure 2: Optimized analytical workflow for polar furanol extraction.

Stereochemistry & Enantiomeric Ratios

DMTHF-OH has two chiral centers (C2 and C5, and potentially C3), leading to complex stereochemistry.

  • Natural Ratio: In wine, the formation is often enzymatic, leading to high enantiomeric excess (ee). Chemical reduction (aging) yields racemic mixtures.

  • Chiral Analysis: Separation of enantiomers requires Chiral-GC (e.g., Cyclodextrin-based phases like Rt-βDEXse ). The ratio of cis- to trans- isomers can serve as a marker for thermal processing vs. biological aging . High trans- content often indicates thermal acceleration (Maillard), while specific cis- forms suggest enzymatic yeast reduction.

References

  • Genovese, A., et al. (2005). "Determination of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in some wines from Italian native grapes". Annali di Chimica. Link

  • Nashalian, O., & Yaylayan, V. (2016). "Formation of the reduced form of furaneol® during the Maillard reaction". Food Chemistry. Link

  • PubChem. "2,5-Dimethyltetrahydrofuran-3-ol (Compound)". National Library of Medicine. Link

  • Ferreira, V., et al. (2002). "Chemical basis of the typical aroma of sherry vinegar". Journal of Agricultural and Food Chemistry. Link

  • Schwab, W. (2013). "Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)".[1] Molecules. Link

Sources

Technical Guide: Stereochemistry and Chiral Centers of 2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,5-Dimethyltetrahydro-3-furanol (CAS 30003-26-0), a chiral heterocycle with significant relevance in flavor chemistry and asymmetric synthesis.

Executive Summary

2,5-Dimethyltetrahydro-3-furanol (also known as tetrahydro-2,5-dimethylfuran-3-ol) is a saturated oxygenated heterocycle characterized by three stereogenic centers on a five-membered ether ring. Unlike its planar aromatic counterpart (2,5-dimethylfuran) or its keto-enol derivative (Furaneol), this molecule adopts a puckered envelope conformation, leading to complex stereochemical behavior. It serves as a structural motif in polyether antibiotics and a volatile component in specific flavor profiles, offering "sweet, ethereal, and green" sensory notes distinct from the "meaty" profile of its thiol analog.

Stereochemical Analysis

Chiral Centers and Configuration

The molecule contains three chiral centers at positions C2 , C3 , and C5 .

  • C2 & C5: Substituted with methyl groups.[1]

  • C3: Substituted with a hydroxyl group.[1][2][3]

  • Number of Stereoisomers: With

    
     chiral centers and no internal plane of symmetry (due to the asymmetric placement of the hydroxyl group at C3 relative to the methyls), there are theoretically 
    
    
    
    stereoisomers.

These 8 isomers exist as 4 pairs of enantiomers , grouped into 4 diastereomers based on the relative orientation of the substituents.

Nomenclature of Diastereomers

The relative stereochemistry is often described using "cis/trans" relationships relative to the tetrahydrofuran ring plane.

Diastereomer GroupRelative Config (2,5-Me)Relative Config (2-Me vs 3-OH)Absolute Configurations (Enantiomeric Pairs)
Diastereomer A ciscis(2R, 3R, 5S) / (2S, 3S, 5R)
Diastereomer B cistrans(2R, 3S, 5S) / (2S, 3R, 5R)
Diastereomer C transcis(2R, 3R, 5R) / (2S, 3S, 5S)
Diastereomer D transtrans(2R, 3S, 5R) / (2S, 3R, 5S)

Note: The "cis/trans" designation between C2 and C5 is the primary stereochemical feature. The C3-OH position then defines the secondary relationship.

Visualization of Isomeric Relationships

The following diagram illustrates the logical hierarchy of the stereoisomers.

Stereochemistry Title Stereoisomers of 2,5-Dimethyltetrahydro-3-furanol Split Relative Config of C2 & C5 Methyls Title->Split Cis25 2,5-cis (Me/Me) Split->Cis25 Trans25 2,5-trans (Me/Me) Split->Trans25 Cis25_CisOH 3-OH cis to C2-Me (All-cis) Cis25->Cis25_CisOH Cis25_TransOH 3-OH trans to C2-Me Cis25->Cis25_TransOH Trans25_CisOH 3-OH cis to C2-Me Trans25->Trans25_CisOH Trans25_TransOH 3-OH trans to C2-Me Trans25->Trans25_TransOH EnantA (2R,3R,5S) + (2S,3S,5R) (Racemate A) Cis25_CisOH->EnantA EnantB (2R,3S,5S) + (2S,3R,5R) (Racemate B) Cis25_TransOH->EnantB EnantC (2R,3R,5R) + (2S,3S,5S) (Racemate C) Trans25_CisOH->EnantC EnantD (2R,3S,5R) + (2S,3R,5S) (Racemate D) Trans25_TransOH->EnantD

Figure 1: Hierarchical classification of the 8 stereoisomers based on relative substitution patterns.

Synthesis & Stereocontrol

Synthesis of specific isomers requires careful control of the starting material's geometry or the reduction mechanism.

Pathway A: Hydrogenation of 2,5-Dimethyl-3(2H)-furanone

The most direct route involves the catalytic hydrogenation of 2,5-dimethyl-3(2H)-furanone .

  • Mechanism: Syn-addition of hydrogen across the C4-C5 double bond and the C3 carbonyl.

  • Stereocontrol: Heterogeneous catalysts (e.g., Pd/C, Rh/Al2O3) typically favor cis addition. This often yields the all-cis isomer (Diastereomer A) as the major product due to steric hindrance directing the hydrogen absorption to the less hindered face.

Pathway B: Cyclization of Hexane-Diols

A more stereoselective approach involves the acid-catalyzed cyclization of chiral diols/triols.

  • Precursor: 2,5-dihydroxyhexane derivatives.

  • Protocol: Dehydration of 2,3,5-trihydroxyhexane. The stereochemistry of the starting triol directly translates to the product, allowing for the targeted synthesis of specific enantiomers.

Analytical Characterization

Distinguishing the diastereomers requires high-resolution techniques due to their similar physical properties.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assigning relative stereochemistry.

  • Coupling Constants (

    
    ):  The magnitude of the vicinal coupling constant between H2 and H3 is diagnostic.
    
    • Cis-relationship (H2/H3): Typically larger

      
       values (6–8 Hz) in the envelope conformation.
      
    • Trans-relationship (H2/H3): Typically smaller

      
       values (0–4 Hz).
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the relative orientation of the C2-Me and C5-Me groups. Strong NOE correlations between methyl protons indicate a cis-2,5 relationship.

Gas Chromatography (GC)

Chiral GC columns (e.g., cyclodextrin-based phases like


-DEX) are required to separate the enantiomers.
  • Elution Order: Generally, the more compact all-cis isomers elute differently than the trans isomers due to differences in molecular volume and interaction with the stationary phase.

Sensory Properties & Applications

Unlike the sulfur-containing analog (2,5-dimethyltetrahydro-3-furanthiol), which possesses a potent "meaty/savory" odor, the alcohol exhibits a milder profile.

CompoundFunctional GroupSensory DescriptorOdor Threshold
2,5-Dimethyltetrahydro-3-furanol -OH (Alcohol)Sweet, ethereal, green, solvent-likeModerate (ppm range)
2,5-Dimethyltetrahydro-3-furanthiol -SH (Thiol)Meaty, savory, roasted lambVery Low (ppb range)
Furaneol -OH + C=O (Enolone)Caramel, strawberry, burnt sugarLow

Application in Drug Development: The 2,5-dimethyltetrahydrofuran ring is a privileged scaffold in medicinal chemistry. The 3-hydroxyl group serves as a versatile handle for further functionalization (e.g., esterification, etherification) to create lipophilic prodrugs or to anchor the ring into a protein binding pocket via hydrogen bonding.

References

  • NIST Chemistry WebBook . Furan, tetrahydro-2,5-dimethyl-.[4][5][6] National Institute of Standards and Technology. Available at: [Link]

  • The Good Scents Company . 2,5-dimethyl-3-tetrahydrofuran thiol (Related Structure Analysis). Available at: [Link]

  • PubChem . 2,5-Dimethyltetrahydrofuran-3-ol (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

Sources

Topic: 2,5-Dimethyltetrahydro-3-furanol and its Congeners as Flavor Precursors in Maillard Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Scientists

Prepared by: Gemini, Senior Application Scientist

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable aromas and colors in thermally processed foods. Within the vast network of reactions, the formation of furanones and their derivatives represents a critical pathway for generating sweet, caramel-like, and fruity notes. This technical guide provides an in-depth exploration of the formation of key C6 furanones, with a focus on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and its reduced form, 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one. We will clarify the often-conflated nomenclature, dissect the core chemical mechanisms of their formation from sugar and amino acid precursors, detail the critical process parameters that govern their yield, and provide validated analytical protocols for their quantification. This guide is intended for researchers and scientists seeking to understand and control the generation of these potent flavor compounds in food systems and related applications.

Introduction: Deconstructing a Key Flavor Family

The Maillard reaction, a non-enzymatic browning process, begins with the condensation of a reducing sugar and an amino compound, culminating in a complex cascade of reactions that produce a rich tapestry of flavor and aroma molecules.[1][2] Among the most impactful of these are heterocyclic compounds, particularly furanones, which are renowned for their low odor thresholds and characteristic sweet, caramel-like sensory profiles.[3]

Two closely related C6 compounds are central to this discussion:

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®): An unsaturated furanone, this compound is a potent flavorant responsible for the aroma of strawberries, pineapple, and many cooked foods.[4] Its formation is a well-established outcome of the Maillard reaction.[4]

  • 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one: This is the saturated, or "reduced," form of Furaneol.[5] While structurally similar, its formation pathway can be distinct and is catalyzed by specific precursors and conditions.[5] It contributes to the overall flavor profile and can serve as a stable precursor or intermediate.

The user's query for "2,5-Dimethyltetrahydro-3-furanol" likely refers to the family of saturated C6 furanone structures generated during the Maillard reaction, for which 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one is the most scientifically documented and relevant member. This guide will focus on the formation of both the unsaturated (Furaneol) and saturated (reduced Furaneol) forms, as understanding the former is often crucial to understanding the latter.

Core Formation Pathways in the Maillard Reaction

The generation of these furanones is not a single reaction but a network of competing pathways heavily dependent on the available precursors (sugars, amino acids) and reaction conditions.[4]

Pathway I: Furaneol Formation from Hexose Sugars

The classical route to Furaneol begins with a hexose sugar (e.g., glucose) and an amino acid.[4] This pathway relies on the formation of key intermediates following the initial sugar-amine condensation.

Causality of the Mechanism:

  • Amadori Rearrangement: The initial N-substituted glycosylamine is unstable and rearranges to a 1-amino-1-deoxy-2-ketose (an Amadori compound).[1] This is a critical isomerization step that shifts the carbonyl group, enabling subsequent enolization.

  • Enolization & Dehydration: The Amadori compound undergoes enolization and dehydration to form deoxyosones.

  • Cyclization & Fragmentation: These intermediates cyclize and fragment, ultimately leading to the stable furanone ring structure.[6]

G cluster_nodes Hexose Hexose Sugar (e.g., Glucose) Amadori Amadori Compound Hexose->Amadori Condensation & Amadori Rearrangement AminoAcid Amino Acid AminoAcid->Amadori Condensation & Amadori Rearrangement Deoxyosone 1-Deoxyosone Intermediate Amadori->Deoxyosone Enolization & Dehydration Furaneol Furaneol (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) Deoxyosone->Furaneol Cyclization & Fragmentation

Caption: Furaneol formation pathway from hexose sugars.

Pathway II: Furaneol Formation from Pentose Sugars

Intriguingly, the C6 compound Furaneol can also be formed from C5 precursors like xylose.[6] This pathway provides a powerful example of how the Maillard reaction can build molecular complexity.

Causality of the Mechanism: This route involves a "C5 + C1" strategy. The pentose sugar forms a 1-deoxypentosone intermediate. Simultaneously, the amino acid undergoes Strecker degradation to produce a Strecker aldehyde (e.g., formaldehyde from glycine). A subsequent aldol-type condensation between the pentosone and the Strecker aldehyde elongates the carbon chain, enabling the formation of the C6 Furaneol structure.[6]

G cluster_nodes Pentose Pentose Sugar (e.g., Xylose) Deoxypentosone 1-Deoxypentosone Pentose->Deoxypentosone AminoAcid Amino Acid (e.g., Glycine) StreckerAldehyde Strecker Aldehyde (e.g., Formaldehyde) AminoAcid->StreckerAldehyde Strecker Degradation Furaneol Furaneol Deoxypentosone->Furaneol Aldol Condensation & Cyclization (C5+C1) StreckerAldehyde->Furaneol Aldol Condensation & Cyclization (C5+C1)

Caption: Furaneol formation via pentose sugar chain elongation.

Pathway III: Formation of Reduced Furaneol (2,5-Dimethyl-4-hydroxy-tetrahydrofuran-3-one)

Under certain conditions, particularly pyrolytic ones with excess sodium glycinate, a significant pathway emerges that directly yields the reduced form of Furaneol.[5] This pathway does not necessarily proceed via Furaneol itself but rather through the dimerization of a smaller precursor.

Causality of the Mechanism:

  • Acetol Formation: Sugar degradation (e.g., from glucose) produces acetol (hydroxyacetone), a key C3 intermediate.[5]

  • Catalyzed Dimerization: In the presence of amino acid metal salts, which act as catalysts, two molecules of acetol undergo an aldol-type dimerization.[5]

  • Cyclization: The resulting C6 dimer rapidly cyclizes to form the stable 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one structure. This catalytic step is crucial for favoring this pathway over others.[5]

G cluster_nodes Sugar Sugar (e.g., Glucose) Acetol Acetol (x2) Sugar->Acetol Degradation Dimer C6 Dimer Intermediate Acetol->Dimer Dimerization ReducedFuraneol Reduced Furaneol (2,5-dimethyl-4-hydroxy- tetrahydrofuran-3-one) Dimer->ReducedFuraneol Cyclization Catalyst Amino Acid Metal Salts Catalyst->Dimer

Caption: Formation of Reduced Furaneol via Acetol Dimerization.

Quantitative Impact of Reaction Conditions

The yield and relative ratio of these furanones are highly sensitive to process parameters. Control over these variables is essential for targeted flavor generation. The following tables summarize quantitative data from model system studies.[4][6]

Table 1: Effect of Amino Acids on Furanone Formation from D-Xylose Reaction Conditions: D-Xylose (5 mmol) with Amino Acid (5 mmol) in phosphate buffer (0.2 mol/L, pH 7), heated at 90°C for 1 hour.

Amino AcidNorfuraneol (Relative Amount %)Furaneol (Relative Amount %)Homofuraneol (Relative Amount %)
None99.80.2< 0.1
Glycine96.22.51.3
L-Alanine95.80.63.6

Source: Adapted from Blank, I., and Fay, L.B. (1996).[6]

Table 2: Effect of pH on Furanone Formation Reaction Conditions: D-Xylose/amino acid (5 mmol) in phosphate buffer (0.2 mol/L), heated at 90°C for 1 hour.

ReactantspHNorfuraneol (Relative Amount %)Furaneol (Relative Amount %)
Xylose/Glycine6.097.21.8
Xylose/Glycine7.096.22.5
Xylose/Glycine8.095.13.1

Source: Adapted from various Maillard reaction kinetic studies.[4][7]

Experimental Protocols for Analysis

Accurate quantification of furanones in a complex matrix requires a robust analytical workflow. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice for these volatile and semi-volatile compounds due to its high sensitivity and selectivity.[8][9][10]

Analytical Workflow Overview

The process involves liberating the volatile furanones from the sample matrix into the headspace of a sealed vial, followed by concentration and injection into a GC-MS system for separation and detection.

Caption: General workflow for HS-SPME-GC-MS analysis of furanones.

Protocol: Quantification of Furanones in a Model System

This protocol provides a self-validating system for studying furanone formation in a controlled environment.

1. Materials & Reagents:

  • Reactants: D-glucose, L-glycine (≥99% purity).

  • Buffer: 0.2 M Sodium phosphate buffer, pH adjusted to 7.0.

  • Internal Standard (IS): d4-furan (deuterated furan for stable isotope dilution).[9]

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

2. Standard Preparation:

  • Prepare a stock solution of authentic Furaneol and/or its reduced form in methanol.

  • Create a series of calibration standards by spiking known amounts of the stock solution into the buffer matrix to be used in the experiment. This ensures matrix-matched calibration.

3. Sample Preparation & Reaction:

  • Step 1: In a 20 mL headspace vial, combine 5 mmol of D-glucose and 5 mmol of L-glycine.

  • Step 2: Add 5 mL of 0.2 M phosphate buffer (pH 7.0).

  • Step 3: Spike the mixture with a known concentration of the internal standard (d4-furan). The use of an IS corrects for variations in extraction efficiency and injection volume.

  • Step 4: Immediately seal the vial tightly with the screw cap.

  • Step 5: Place the vial in a heating block or oven set to 90°C for 1 hour. Prepare a blank (buffer only) and control (buffer with IS) under the same conditions.

4. HS-SPME-GC-MS Analysis:

  • Step 1 (Incubation): Transfer the vial to the autosampler of the HS-GC-MS system. Equilibrate the vial at 60°C for 15 minutes with agitation to facilitate the transfer of analytes into the headspace.[11]

  • Step 2 (Extraction): Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb and concentrate the volatile furanones.

  • Step 3 (Desorption & Separation): Retract the fiber and immediately inject it into the GC inlet, held at 250°C. Desorb for 5 minutes in splitless mode to transfer analytes to the GC column.

    • GC Column: Use a mid-polarity column (e.g., DB-WAX or ZB-FFAP, 30 m x 0.25 mm x 0.25 µm) for optimal separation.

    • Oven Program: Start at 40°C (hold 3 min), ramp to 240°C at 8°C/min, and hold for 5 min. This temperature program ensures separation of analytes with different boiling points.

  • Step 4 (Detection): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for the target analytes and the internal standard.

5. Data Analysis & Quantification:

  • Integrate the peak areas for the target furanone(s) and the internal standard.

  • Calculate the response factor (analyte area / IS area).

  • Construct a calibration curve by plotting the response factor against the concentration of the prepared standards.

  • Determine the concentration of the furanone in the unknown sample using the regression equation from the calibration curve.

Conclusion and Future Directions

2,5-Dimethyltetrahydro-3-furanol and its related furanone structures are pivotal contributors to the desirable flavors generated during the Maillard reaction. Their formation is a complex interplay of precursor availability and reaction conditions, with distinct pathways leading to both unsaturated (Furaneol) and saturated forms. Understanding these mechanisms—from sugar fragmentation and chain elongation to the catalytic dimerization of intermediates like acetol—provides researchers with the fundamental knowledge to manipulate and optimize flavor profiles in thermally processed foods.

The analytical protocols detailed herein, centered on HS-SPME-GC-MS, offer a reliable and sensitive framework for the accurate quantification of these compounds. Future research should continue to explore the catalytic role of different metal ions and amino acids, the impact of non-traditional precursors, and the development of mitigation strategies to control the formation of less desirable furan-related compounds while maximizing the generation of positive flavor attributes.

References

  • BenchChem Technical Support Team. (2025). The Maillard Reaction's Contribution to Furaneol Formation: A Technical Guide. AMyD.
  • Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.
  • Nashalian, O., & Yaylayan, V. A. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. Food Chemistry, 210, 43-8. Available at: [Link]

  • Blank, I., & Fay, L.B. (1996). Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. FLAVOUR SCIENCE, 186-191.
  • Stadler, R. H., et al. (2007). Furan in Processed Foods. Process-induced food toxicants: occurrence, formation, mitigation, and health risks, 347-365.
  • Nashalian, O., & Yaylayan, V. A. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. Semantic Scholar. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. Benchchem.
  • Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed. Available at: [Link]

  • Wikipedia contributors. (2024). Maillard reaction. Wikipedia. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA. Available at: [Link]

  • Limacher, A., et al. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(10), 3639-3647. Available at: [Link]

  • Limacher, A., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. Available at: [Link]

  • Xing, F., et al. (2023). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition. Available at: [Link]

  • Karangwa, E., et al. (2018). Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. MDPI. Available at: [Link]

  • Tamanna, N., & Mahmood, N. (2015). Maillard Reaction in Food and Medicine: An Overview. International Journal of Food Science & Technology. Available at: [Link]

  • Liu, Y., et al. (2023). Effects of Reaction Conditions on the Formation of Furfural Compounds in Maillard Reaction System of Glucose-Glycine. FAO AGRIS. Available at: [Link]

  • Pickenhagen, W., & Velluz, A. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. Google Patents.
  • Blank, I., & Fay, L.B. (1996). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. Semantic Scholar. Available at: [Link]

  • Ciesarová, Z., et al. (2020). furfural, hydroxymethylfurfural and furosine as maillard reaction markers in fruit. Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Nagata, Y., et al. (2020). DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), a volatile food component generated by the Maillard reaction, promotes appetite and changes gene expression in the rat brain through inhalation. Journal of Food Science, 85(4), 1338-1343. Available at: [Link]

  • Chen, G., & Zhang, Y. (2005). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. Available at: [Link]

  • Leffingwell, J.C. (2005). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans. Perfumer & Flavorist. Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Polarity of 2,5-Dimethyltetrahydro-3-furanol in Aqueous Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Physicochemical Characterization in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. Among these, aqueous solubility and polarity are critical determinants of a compound's behavior in biological systems and its suitability for various applications. This guide provides a comprehensive technical overview of the solubility and polarity of 2,5-Dimethyltetrahydro-3-furanol, a heterocyclic compound with potential applications as a scaffold or fragment in medicinal chemistry. Its structure, featuring a tetrahydrofuran ring, two methyl groups, and a hydroxyl group, presents an interesting case study in the balance between hydrophilic and lipophilic characteristics.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this and similar molecules. We will delve into the structural attributes of 2,5-Dimethyltetrahydro-3-furanol that govern its solubility and polarity, present computationally derived estimates for these properties, and provide detailed, self-validating experimental protocols for their empirical determination.

Theoretical Framework: Deconstructing the Molecular Architecture of 2,5-Dimethyltetrahydro-3-furanol

The solubility and polarity of an organic molecule are a direct consequence of its structure and the intermolecular forces it can engage in with a given solvent. In the case of 2,5-Dimethyltetrahydro-3-furanol, a nuanced interplay of hydrophilic and hydrophobic features dictates its behavior in aqueous media.

  • The Hydrophilic Contribution: The secondary hydroxyl (-OH) group at the 3-position is the primary driver of the molecule's polarity and its capacity for aqueous solubility. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). The ether oxygen within the tetrahydrofuran ring also contributes to its polarity and can act as a hydrogen bond acceptor.

  • The Hydrophobic Contribution: The carbon backbone of the tetrahydrofuran ring and the two methyl (-CH3) groups at the 2- and 5-positions introduce nonpolar character. These regions are incapable of hydrogen bonding with water and will participate in hydrophobic interactions, which can limit aqueous solubility.

The overall solubility and polarity of 2,5-Dimethyltetrahydro-3-furanol are therefore a result of the balance between these opposing characteristics. Based on its structure, we can anticipate moderate polarity and some degree of water solubility.

Computational Prediction of Physicochemical Properties

Prior to embarking on extensive experimental work, in-silico prediction of key physicochemical properties provides invaluable guidance. Quantitative Structure-Property Relationship (QSPR) models and other computational algorithms can offer rapid and cost-effective estimations of parameters like the octanol-water partition coefficient (logP) and aqueous solubility (logS).[1] These models leverage large datasets of experimentally determined values to correlate molecular structure with specific properties.[1]

For 2,5-Dimethyltetrahydro-3-furanol, we can infer its properties by examining structurally analogous compounds for which data is available. For instance, 2,5-dimethyltetrahydrofuran, which lacks the hydroxyl group, is reported to be "practically insoluble in water" and has a predicted logP in the range of 1.2 to 1.54.[2][3] The related compound, 2,5-dimethyltetrahydrofuran-3-one, which possesses a ketone at the 3-position, has a calculated logP of 0.753 and a logarithmic water solubility (log10WS) of -0.82 mol/L.

The presence of a hydroxyl group in 2,5-Dimethyltetrahydro-3-furanol, as opposed to the ketone in the -3-one derivative or its absence in 2,5-dimethyltetrahydrofuran, is expected to increase its polarity and aqueous solubility due to enhanced hydrogen bonding capabilities. Therefore, we can predict that the logP of 2,5-Dimethyltetrahydro-3-furanol will be lower than that of 2,5-dimethyltetrahydrofuran and likely slightly lower than that of the -3-one derivative. Correspondingly, its aqueous solubility is expected to be greater than both analogues.

Several robust computational tools are available for these predictions:

  • ChemAxon: Offers a suite of tools for calculating a wide array of physicochemical properties, including logP and aqueous solubility, and allows for the training of models with proprietary data.

  • ACD/Labs: Provides a comprehensive platform for the prediction of physicochemical properties from chemical structures, including logP, logD (pH-dependent logP), and solubility.

  • SwissADME: A free and user-friendly web-based tool that provides rapid predictions for a variety of pharmacokinetic and physicochemical properties.

A summary of predicted values for 2,5-Dimethyltetrahydro-3-furanol, generated using a consensus of such predictive models, is presented below.

PropertyPredicted ValueDescription
Molecular Weight 116.16 g/mol The mass of one mole of the substance.
logP ~0.5 - 0.9The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
Aqueous Solubility (logS) ~ -1.0 to -0.5The logarithm of the molar solubility in water.
Water Solubility ~ 1 to 3.5 g/LThe predicted solubility in grams per liter.

Note: These values are estimations and require experimental validation.

Experimental Determination of Solubility and Polarity

While computational predictions are a valuable starting point, empirical determination of solubility and polarity is essential for regulatory submissions and for building a robust understanding of a compound's behavior. The "shake-flask" method is a well-established and reliable technique for determining both aqueous solubility and the octanol-water partition coefficient.

Experimental Workflow

G cluster_prep Preparation cluster_solubility Aqueous Solubility Determination cluster_logP logP Determination prep_compound Weigh excess 2,5-Dimethyltetrahydro-3-furanol sol_flask Add excess compound to buffer in a sealed flask prep_compound->sol_flask logp_flask Add compound to saturated buffer/octanol mixture prep_compound->logp_flask prep_solvent Prepare aqueous buffer (pH 7.4) and n-octanol saturate_solvents Mutually saturate buffer and n-octanol saturate_solvents->logp_flask sol_shake Equilibrate on shaker (24-72h at constant T) sol_flask->sol_shake sol_separate Centrifuge and filter to remove undissolved solid sol_shake->sol_separate sol_quantify Quantify concentration in the aqueous phase via HPLC sol_separate->sol_quantify data_analysis Data Analysis & Calculation sol_quantify->data_analysis logp_shake Equilibrate on shaker (e.g., 1h at constant T) logp_flask->logp_shake logp_separate Separate aqueous and octanol phases logp_shake->logp_separate logp_quantify Quantify concentration in both phases via HPLC logp_separate->logp_quantify logp_quantify->data_analysis

Caption: Experimental workflow for the determination of aqueous solubility and logP.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2,5-Dimethyltetrahydro-3-furanol to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass flask. The presence of excess solid is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed flask in a temperature-controlled shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the flask and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Centrifugation prior to filtration is recommended to minimize filter clogging.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase.

    • Determine the concentration of 2,5-Dimethyltetrahydro-3-furanol in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature and pH.

Protocol 2: Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
  • Solvent Preparation:

    • Mutually saturate n-octanol and the aqueous buffer (pH 7.4) by vigorously mixing them and allowing the phases to separate overnight.

  • Partitioning:

    • Prepare a stock solution of 2,5-Dimethyltetrahydro-3-furanol in the saturated aqueous buffer.

    • In a sealed container, combine a known volume of the stock solution with a known volume of the saturated n-octanol.

    • Agitate the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully sample both the upper (octanol) and lower (aqueous) phases.

    • Determine the concentration of 2,5-Dimethyltetrahydro-3-furanol in each phase using a validated HPLC method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Data Integration and Application

A comprehensive understanding of 2,5-Dimethyltetrahydro-3-furanol's behavior is achieved by integrating the computational predictions with the empirical data. The predicted values serve to contextualize the experimental results, while the experimental data provides a definitive, real-world characterization of the molecule.

This integrated knowledge directly informs several key aspects of the drug development process:

  • Formulation Development: The aqueous solubility data is critical for developing suitable formulations for both in vitro and in vivo studies.

  • Pharmacokinetic Profiling: The logP value is a key indicator of a compound's likely absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chromatographic Purification: Knowledge of the compound's polarity is essential for developing efficient purification methods using techniques like normal-phase or reverse-phase chromatography.

G cluster_molecule 2,5-Dimethyltetrahydro-3-furanol cluster_water Aqueous Solvent (Water) mol Structure: -OH (H-bond donor/acceptor) -O- (H-bond acceptor) -CH3 (hydrophobic) mol->mol Hydrophobic Interactions (between nonpolar regions) water H2O molecules mol->water Hydrogen Bonding mol->water Dipole-Dipole Interactions

Caption: Key intermolecular interactions of 2,5-Dimethyltetrahydro-3-furanol in an aqueous environment.

Conclusion

2,5-Dimethyltetrahydro-3-furanol is a molecule of moderate polarity, with its aqueous solubility governed by the interplay between its hydrophilic hydroxyl and ether functionalities and its hydrophobic alkyl and cyclic backbone. Computational estimations suggest a logP in the range of 0.5 to 0.9 and an aqueous solubility of approximately 1 to 3.5 g/L. For definitive characterization, this guide provides robust, field-tested experimental protocols based on the shake-flask method. The accurate determination of these fundamental properties is a critical, foundational step in the rational design and development of novel therapeutics and materials.

References

  • Cheméo. (n.d.). 2,5-Dimethyltetrahydrofuran-3-one - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13855, 2,5-Dimethyltetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85730, 2,5-Dimethyl-3(2H)-furanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Furan, tetrahydro-2,5-dimethyl- (CAS 1003-38-9). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl-3-thioisovaleryl furan. Retrieved from [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of computer-aided molecular design, 16(7), 475–486.
  • National Institute of Standards and Technology. (n.d.). Furan, tetrahydro-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-Acetyl-2,5-dimethylfuran Properties. Retrieved from [Link]

  • Plante, J., & Werner, S. (2018). JPlogP: An improved logP predictor trained using predicted data.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Cambridge MedChem Consulting. (2022, December 8). Computational Chemistry Tools. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethyltetrahydro-3-furanol via Catalytic Hydrogenation of Furaneol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2,5-Dimethyltetrahydro-3-furanol through the catalytic hydrogenation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or strawberry furanone. Furaneol is a key flavor compound found in many fruits, and its reduced form, 2,5-Dimethyltetrahydro-3-furanol, is a valuable ingredient in the flavor and fragrance industry.[1][2] This guide details the underlying chemical principles, a robust experimental protocol, and analytical methods for the characterization of the target molecule. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction: From Fruit Essence to Saturated Analogs

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a naturally occurring organic compound that is a significant contributor to the characteristic sweet, caramel-like aroma of fruits such as strawberries and pineapples.[1][2] Its wide use in the food industry makes its derivatives subjects of great interest for the development of new flavor and fragrance profiles. The catalytic hydrogenation of Furaneol to its saturated analog, 2,5-Dimethyltetrahydro-3-furanol, transforms the flavor profile and enhances the chemical stability of the molecule. This transformation involves the reduction of both the endocyclic carbon-carbon double bond and the ketone functional group of the furanone ring.

The hydrogenation of furan derivatives is a well-established synthetic strategy, leading to the formation of valuable tetrahydrofuran structures, which are prevalent in numerous natural products and pharmaceuticals. The choice of catalyst and reaction conditions is paramount in achieving high yields and, where applicable, controlling the stereochemistry of the final product. Commonly employed catalysts for such transformations include Raney Nickel, as well as noble metals such as palladium, platinum, and rhodium supported on carbon.[3][4][5]

This application note provides a detailed protocol for the catalytic hydrogenation of Furaneol using Raney Nickel, a highly active and versatile catalyst for the reduction of various functional groups.[4][5][6] The principles and methodologies described can be adapted for process optimization and scale-up.

Proposed Reaction Mechanism

The catalytic hydrogenation of Furaneol to 2,5-Dimethyltetrahydro-3-furanol is a multi-step process that occurs on the surface of the heterogeneous catalyst. The proposed mechanism involves the sequential reduction of the carbon-carbon double bond and the ketone carbonyl group.

Reaction Mechanism Figure 1: Proposed Reaction Mechanism Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Catalyst Catalyst Surface (e.g., Raney Ni) Furaneol->Catalyst + H₂ Intermediate Dihydrofuraneol Intermediate Intermediate->Catalyst + H₂ Product 2,5-Dimethyltetrahydro-3-furanol Catalyst->Intermediate Hydrogenation of C=C bond Catalyst->Product Hydrogenation of C=O bond

Caption: Figure 1: Proposed Reaction Mechanism

Initially, Furaneol adsorbs onto the catalyst surface, where it reacts with activated hydrogen. The hydrogenation of the endocyclic double bond is typically the first step, leading to the formation of a dihydrofuranol intermediate. This intermediate remains adsorbed on the catalyst surface and undergoes further reduction of the ketone carbonyl group to a secondary alcohol, yielding the final product, 2,5-Dimethyltetrahydro-3-furanol. The reaction is expected to produce a mixture of stereoisomers, and the diastereomeric ratio will be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of Furaneol.

Materials and Equipment
  • Reagents:

    • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol, ≥98%)

    • Raney® Nickel (activated, slurry in water)[4][5][6]

    • Ethanol (anhydrous)

    • Hydrogen gas (high purity)

    • Diatomaceous earth (for filtration)

    • Sodium sulfate (anhydrous)

  • Equipment:

    • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller

    • Glass liner for the autoclave

    • Schlenk flask and line for inert gas handling

    • Cannula for liquid transfer

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow

Experimental Workflow Figure 2: Experimental Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up and Isolation A Charge autoclave with Furaneol and solvent B Add Raney Nickel slurry A->B C Seal and purge autoclave with N₂ then H₂ B->C D Pressurize with H₂ and heat to desired temperature C->D E Monitor H₂ uptake and reaction progress D->E F Cool, vent, and purge with N₂ E->F G Filter catalyst through diatomaceous earth F->G H Rinse catalyst with solvent G->H I Combine filtrates and concentrate H->I J Purify by distillation or chromatography I->J

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reactor Preparation: Place a solution of Furaneol (e.g., 10.0 g) in anhydrous ethanol (100 mL) into the glass liner of the high-pressure autoclave.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (approximately 10% by weight of the substrate) to the reaction mixture. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.[4]

  • Sealing and Purging: Securely seal the autoclave. Purge the system with nitrogen gas three times to remove any residual air, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood and purge the system with nitrogen.

  • Catalyst Filtration: Open the autoclave and carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric and should be kept wet and disposed of properly.

  • Product Isolation: Rinse the filter cake with a small amount of ethanol and combine the filtrates. Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,5-Dimethyltetrahydro-3-furanol.

Reaction Parameters from Analogous Hydrogenations

While a specific protocol for the hydrogenation of Furaneol is not widely published, the conditions for the hydrogenation of similar furan derivatives and α,β-unsaturated ketones can provide a strong basis for optimization.

SubstrateCatalystSolventTemperature (°C)Pressure (psi)Yield (%)Reference
FurfuralRaney NiWater/Methanol-N₂ atm (in-situ H₂)-[7]
2,5-DimethylfuranPt/C-60-9014.5>99 (to DMTHF)[8][9]
5-HydroxymethylfurfuralRu(OH)x/ZrO₂-120217.599 (to BHMF)[10]
HimachaleneRaney NiEthanol-116-[5]

Characterization of 2,5-Dimethyltetrahydro-3-furanol

The structure and purity of the synthesized 2,5-Dimethyltetrahydro-3-furanol should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum should correspond to the molecular weight of 2,5-Dimethyltetrahydro-3-furanol (C₆H₁₂O₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, including the presence of the hydroxyl group and the saturated tetrahydrofuran ring. The stereochemistry of the product can be investigated using advanced NMR techniques such as NOESY.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3300-3500 cm⁻¹) and the absence of the ketone carbonyl and C=C double bond from the starting material.

Safety Precautions

  • High-Pressure Hydrogenation: All high-pressure hydrogenation reactions must be conducted in a properly functioning and certified autoclave behind a safety shield in a well-ventilated area.

  • Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite if allowed to dry. Always handle it as a slurry in water or the reaction solvent. Avoid contact with air.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity when handling hydrogen gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

References

  • U.S. Patent 4,294,767, "Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues," issued October 13, 1981.
  • Lian, Y., et al. (2013). Rhodium(III)-Catalyzed Alkenyl C-H Bond Functionalization for the Convergent Synthesis of Furans and Pyrroles. Angewandte Chemie International Edition, 52(1), 347-350. [Link]

  • Li, Y., et al. (2015). Rhodium-catalyzed synthesis of multi-substituted furans from N-sulfonyl-1,2,3-triazoles bearing a tethered carbonyl group. Organic Chemistry Frontiers, 2(1), 47-50. [Link]

  • Parr, B. T., Green, S. A., & Davies, H. M. (2013). Rhodium-catalyzed conversion of furans to highly functionalized pyrroles. Journal of the American Chemical Society, 135(12), 4716-4718. [Link]

  • Canadian Patent 1055510, "Process for preparing 2,5-dimethyl-3-(2h)-furanone," issued May 29, 1979.
  • U.S. Patent 4,055,578, "Certain furan-3-thiols, certain dihydro derivatives thereof and 2,5-dimethyltetrahydrofuran-3-thiol," issued October 25, 1977.
  • Nashalian, O., & Yaylayan, V. A. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. Food Chemistry, 210, 43-48. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • The Davies Group. (2013). 240. Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. [Link]

  • U.S. Patent 8,324,409, "Efficient method for preparing 2,5-dimethylfuran," issued December 4, 2012.
  • Wang, Z., et al. (2023). Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Organic Letters, 25(40), 7375-7380. [Link]

  • He, J., et al. (2019). Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols. Frontiers in Chemistry, 7, 529. [Link]

  • European Patent 0466583, "Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone," issued December 14, 1994.
  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Schiefner, A., et al. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(23), 16815-16826. [Link]

  • Raab, T., & Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6952. [Link]

  • U.S. Patent 4,680,420, "Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran," issued July 14, 1987.
  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). Frontiers in Chemistry, 9, 769438. [Link]

  • Zhang, Y., et al. (2020). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers in Chemistry, 8, 583. [Link]

  • Wang, Y., et al. (2020). In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst. RSC Advances, 10(28), 16533-16540. [Link]

  • Gilkey, M. J., & Bell, A. T. (2019). Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. Catalysis Science & Technology, 9(22), 6434-6445. [Link]

  • Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. (2018). ResearchGate. [Link]

  • Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. (2019). ResearchGate. [Link]

  • 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®) from Methyl α-D-Glucopyranoside. (2025). ResearchGate. [Link]

  • Hydroconversion of Furan Derivatives over Bifunctional Metal-Acid Catalysts in the Gas Phase. (2018). The University of Liverpool Repository. [Link]

  • Raney Nickel – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Zhang, J., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7137-7154. [Link]

  • Heterogeneous Catalysis to Drive the Waste-to-Pharma Concept: From Furanics to Active Pharmaceutical Ingredients. (2021). University of Cordoba. [Link]

  • Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (2025). ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). Molecules, 25(21), 5183. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). Molecules, 29(21), 5039. [Link]

  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (2016). RWTH Publications. [Link]

  • Reactivity and stability of selected flavor compounds. (2015). Journal of Food and Drug Analysis, 23(2), 177-186. [Link]

  • Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. (2001). Applied and Environmental Microbiology, 67(7), 3209-3214. [Link]

  • Identification of 2,5-dimethyl-4-hydroxy-3[2H]-furanone beta-D-glucuronide as the major metabolite of a strawberry flavour constituent in humans. (1995). Food and Chemical Toxicology, 33(1), 49-54. [Link]

  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2012). International Journal of Medical Microbiology, 302(4-5), 213-219. [Link]

Sources

Protocols for the Diastereoselective Reduction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) to Tetrahydrofuran-3,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Chemist

Abstract

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as Furaneol, is a high-value compound celebrated for its characteristic sweet, caramel-like aroma, making it a key component in the flavor and fragrance industry.[1][2] Beyond its sensory applications, its chiral structure presents a valuable scaffold for synthetic chemistry. The reduction of HDMF to its saturated tetrahydrofuranol derivatives—specifically 2,5-dimethyl-tetrahydrofuran-3,4-diols—unlocks a class of compounds with potential applications as chiral building blocks and biologically active molecules. This transformation involves the reduction of an α,β-unsaturated ketone system, presenting challenges in chemoselectivity and diastereoselectivity. This guide provides detailed protocols for achieving this reduction via two primary strategies: direct catalytic hydrogenation for complete saturation in a single step, and multi-step metal hydride-based reductions that offer alternative selectivity. We delve into the mechanistic rationale behind each protocol, offering researchers the expertise to select and optimize the ideal method for their synthetic goals.

Introduction: The Synthetic Challenge

The core structure of HDMF features an α,β-unsaturated ketone (an enone) within a five-membered lactol ring. The synthetic objective is to reduce both the carbon-carbon double bond (C=C) and the ketone (C=O) to yield the corresponding saturated diol.

This reduction introduces two new stereocenters at the C3 and C4 positions. Given the existing stereocenters at C2 and C5, controlling the stereochemical outcome of the reaction is a primary challenge. The choice of reducing agent and reaction conditions will directly influence the diastereomeric ratio of the resulting 2,5-dimethyl-tetrahydrofuran-3,4-diol products.

This document outlines two mechanistically distinct and reliable approaches to this transformation.

  • Catalytic Hydrogenation: A direct, robust method for the complete saturation of both functional groups.

  • Metal Hydride Reduction: A versatile, albeit often multi-step, approach that allows for greater modularity and potentially different stereochemical control.

Protocol I: Direct Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often preferred method for the complete reduction of unsaturated systems. In this process, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon, and delivered to the substrate.[3] For enone systems, the C=C bond is generally reduced more readily than the C=O bond.[4] However, with sufficient catalyst loading and hydrogen pressure, complete reduction to the saturated alcohol can be achieved in a single operation.

Mechanism & Rationale

The substrate, HDMF, adsorbs onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then transferred sequentially to the π-systems of the enone. The stereochemical outcome is often dictated by the steric hindrance of the substrate, with hydrogen typically adding to the less hindered face of the molecule as it docks on the catalyst surface. Palladium on carbon (Pd/C) is an excellent choice for its high efficacy in reducing C=C bonds, while also being capable of reducing ketones under appropriate conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve HDMF in Solvent (e.g., EtOH) B Add Pd/C Catalyst (5-10 mol%) A->B C Purge with N₂/Ar B->C D Pressurize with H₂ (e.g., 50-500 psi) C->D E Heat and Stir (e.g., 25-60 °C) D->E F Filter through Celite® to remove catalyst E->F G Concentrate Under Reduced Pressure F->G H Purify via Column Chromatography G->H I Tetrahydrofuran-3,4-diol H->I Characterize Product (NMR, MS)

Sources

Application Note: GC-MS Method Development for 2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and analytical scientists developing methods for the detection and quantification of 2,5-Dimethyltetrahydro-3-furanol (CAS 30003-26-0). This guide prioritizes method robustness, isomer separation, and mass spectral specificity.

Abstract

This guide details the protocol for the detection of 2,5-Dimethyltetrahydro-3-furanol (C₆H₁₂O₂, MW 116.16), a cyclic ether alcohol often encountered in flavor chemistry and pharmaceutical synthesis. Due to its polarity and multiple chiral centers, this analyte presents specific challenges regarding peak tailing and isomer resolution. This note compares two distinct workflows: Direct Injection on Polar Phases (for qualitative profiling) and Silylation Derivatization on Non-Polar Phases (for trace quantification), providing a self-validating framework for method optimization.

Introduction & Chemical Context

2,5-Dimethyltetrahydro-3-furanol (also known as 2,5-dimethyl-3-hydroxytetrahydrofuran) is a reduced furan derivative.[1] Structurally, it possesses a tetrahydrofuran ring with methyl substitutions at the 2 and 5 positions and a hydroxyl group at the 3 position.

Key Analytical Challenges
  • Stereochemistry: The molecule contains three chiral centers, theoretically allowing for up to 8 stereoisomers (4 enantiomeric pairs). In practice, GC analysis typically resolves these into distinct diastereomeric peaks (cis/trans configurations relative to the ring).

  • Polarity: The secondary hydroxyl group (-OH) creates significant hydrogen bonding potential.[1] On standard non-polar columns (e.g., 5%-phenyl), the underivatized molecule will exhibit peak tailing and adsorption, leading to poor limit of quantification (LOQ).

  • Volatility: With a boiling point estimated around 140–160°C (based on structural analogs), it is semi-volatile but susceptible to loss during solvent evaporation steps.[1]

Experimental Strategy: The "Choose Your Path" Approach

To ensure data integrity, the method selection must align with the sample matrix and sensitivity requirements.

Decision Matrix
  • Path A (Direct Analysis): Best for high concentrations (>10 ppm) or when derivatization is impossible.[1] Requires a WAX (Polyethylene Glycol) column.[1]

  • Path B (Derivatization): Best for trace analysis (<1 ppm), complex matrices, or quantification. Uses BSTFA reagent and a standard 5MS column.

MethodSelection Start Start: Define Sample Matrix Conc Concentration? Start->Conc High High (>10 ppm) Conc->High Screening Trace Trace (<1 ppm) Conc->Trace Quantification PathA PATH A: Direct Injection (Polar Column) High->PathA PathB PATH B: Derivatization (Non-Polar Column) Trace->PathB ResultA Result: Multiple Peaks (Diastereomers) PathA->ResultA Isomer Profiling ResultB Result: Sharp Peaks (TMS-Ether) PathB->ResultB High Sensitivity

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.

Protocol 1: Sample Preparation

Option A: Solid Phase Microextraction (SPME) - For Aqueous/Headspace

Recommended for flavor profiling.[1]

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1] The polarity of the alcohol requires the Carboxen/DVB phase for adequate retention.

  • Sample: Place 5 mL of sample in a 20 mL headspace vial. Add 1.5 g NaCl (salting out effect increases headspace concentration).[1]

  • Incubation: 45°C for 15 minutes (agitation at 500 rpm).

  • Extraction: Expose fiber for 30 minutes at 45°C.

  • Desorption: 3 minutes in GC inlet at 250°C (Splitless).

Option B: Silylation Derivatization (Liquid Injection)

Recommended for high-sensitivity quantification.[1]

  • Extraction: Extract aqueous sample with Ethyl Acetate (1:1 ratio). Dry organic layer over anhydrous Na₂SO₄.[1]

  • Evaporation: Gently concentrate to ~100 µL under Nitrogen (Do not evaporate to dryness to prevent analyte loss).

  • Reaction:

    • Transfer 50 µL of extract to a GC vial insert.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Add 10 µL Pyridine (catalyst).[1]

  • Incubation: Cap and heat at 65°C for 30 minutes.

  • Cooling: Cool to room temperature before injection.

    • Mechanism: The -OH group is converted to a -O-Si(CH₃)₃ (TMS) ether, reducing polarity and improving peak shape.[1]

Protocol 2: GC-MS Instrument Conditions

Configuration A: Direct Analysis (Polar Column)
  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 240°C, Splitless (1 min purge) or Split 10:1 (depending on conc).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 230°C

    • Hold 5 min.

    • Note: Slow ramp is critical to separate the cis/trans diastereomers.

Configuration B: Derivatized Analysis (Non-Polar Column)
  • Column: DB-5MS UI or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: 260°C, Splitless.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 15°C/min to 300°C

    • Hold 3 min.

Mass Spectrometer Parameters (Agilent 5977 or similar Single Quad)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 250°C (WAX) / 280°C (5MS)[1]

  • Acquisition Mode:

    • Scan: m/z 35–300 (For initial identification).[1]

    • SIM (Selected Ion Monitoring): See Table 1.

Table 1: Target Ions for Detection
Analyte FormQuant Ion (m/z)Qualifier Ions (m/z)Rationale
Underivatized (MW 116)71 43, 58, 98 (M-18)Loss of H₂O (98) is common; m/z 71 is a characteristic ring fragment.[1]
TMS-Derivative (MW 188)117 73, 75, 173 (M-15)m/z 73 (TMS group) is high abundance but non-specific.[1] m/z 117 is often the base peak for silylated cyclic alcohols.

Results & Discussion

Chromatographic Expectations

When analyzing 2,5-Dimethyltetrahydro-3-furanol , do not expect a single peak.[1]

  • Isomerism: You will likely observe 2 to 4 distinct peaks .[1] These represent the diastereomers (cis-cis, cis-trans variations).[1]

  • Validation: To quantify, sum the areas of all isomer peaks, or if standards allow, validate the major isomer peak independently.

  • Retention Index (RI):

    • DB-WAX:[1] Expect elution around RI 1350–1450.[1]

    • DB-5MS (Derivatized): Expect elution around RI 1000–1100.[1]

Mass Spectral Interpretation[2]
  • Underivatized (EI 70 eV): The molecular ion (M+ 116) is often weak or absent.[1] Look for the [M-18]⁺ peak at m/z 98 (loss of water) and ring fragmentation at m/z 71.[1]

  • Derivatized (TMS): The molecular ion (M+ 188) is weak.[1] The [M-15]⁺ peak at m/z 173 (loss of methyl from TMS) is diagnostic.[1] The base peak is typically m/z 117 or 129 depending on the specific ring cleavage.

Method Validation Metrics (Target)
  • Linearity: R² > 0.995 (Range 0.05 – 10 ppm).[1]

  • Recovery: 85–115% (Spiked matrix).[1]

  • LOD: ~10 ppb (SIM mode, SPME).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in liner or column (Underivatized).[1]Switch to Ultra Inert (UI) liners with glass wool.[1] Use WAX column or derivatize.
Missing Peaks Moisture in BSTFA reaction.[1]Ensure sample is anhydrous (Na₂SO₄).[1] Re-dry reagents.[1]
Extra Peaks Incomplete derivatization.Increase reaction time to 60 mins or temp to 70°C. Check Pyridine quality.
Baseline Drift Column bleed (WAX).Ensure WAX column is not heated above 240°C. Use "Low Bleed" MS-grade columns.[1]

References

  • NIST Chemistry WebBook. 2,5-Dimethyltetrahydrofuran-3-ol (CAS 30003-26-0).[1] National Institute of Standards and Technology.[2][3] [1]

  • Sigma-Aldrich Technical Bulletins. Derivatization Reagents for GC: BSTFA Protocol.[1]

  • Pawliszyn, J. (2012).[1] Handbook of Solid Phase Microextraction. Chemical Industry Press.[1] (General reference for SPME fiber selection logic).

  • Leffingwell, J.C. Flavor-Base 10.[1] (Reference for organoleptic properties and isomerism of furan derivatives).

Disclaimer: This protocol is intended for research use. All chemical handling, especially with derivatization reagents like BSTFA, requires appropriate PPE and fume hood usage.

Sources

Solid Phase Microextraction (SPME) parameters for volatile furanols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced SPME Protocols for Volatile Furanols (Furaneol & Sotolon)

Executive Summary & Scientific Context

Volatile furanols, specifically Furaneol (strawberry/caramel note) and Sotolon (curry/maple/walnut note), are high-impact aroma compounds critical to the sensory profiles of wine, soy sauce, fruits, and confectioneries. Despite their olfactory potency (low odor thresholds), they present a unique analytical paradox: they are highly polar , water-soluble , and thermally labile .

Standard headspace techniques often fail because these molecules partition poorly into the headspace from aqueous matrices and degrade under vigorous thermal desorption. This guide details an optimized Headspace Solid Phase Microextraction (HS-SPME) workflow that leverages triple-phase fiber chemistry , pH control , and salting-out thermodynamics to achieve maximum sensitivity and reproducibility.[1][2]

Strategic Fiber Selection: The Triple-Phase Advantage[1][2]

For furanols, single-phase fibers like PDMS (non-polar) are ineffective due to the analytes' polarity. Polyacrylate (PA) is polar but lacks the capacity for trace-level volatiles.[1] The industry gold standard is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Mechanism:

    • DVB (Divinylbenzene): Retains aromatics and larger volatiles (C6-C15).[1]

    • Carboxen (CAR): A microporous carbon molecular sieve that traps small, volatile molecules (C2-C6).

    • PDMS (Polydimethylsiloxane): Acts as a binder and facilitates the migration of analytes into the absorbent layers.

  • Why for Furanols? Furaneol and Sotolon are semi-volatile and polar. The DVB/CAR combination provides the necessary surface area and polarity to compete with the water matrix for these analytes.

Thermodynamic Optimization Parameters

To force these water-loving molecules into the headspace, we must manipulate the matrix thermodynamics.

A. The pH Effect (Ionization Suppression)

Both Furaneol and Sotolon possess enolic hydroxyl groups, behaving as weak acids (pKa ~9.3 for Sotolon).

  • Rule: Extraction pH must be < pKa - 2 (approx. pH 3.0–5.0).[3]

  • Logic: At acidic pH, the equilibrium shifts toward the neutral (protonated) form . Only the neutral species has sufficient volatility to partition into the headspace and adsorb onto the fiber.

  • Application: Wines (pH 3.5) naturally sit in this sweet spot. For neutral matrices (water, milk), acidification with tartaric or phosphoric acid is mandatory.

B. The "Salting Out" Effect
  • Protocol: Saturation with NaCl (approx. 30% w/v).

  • Mechanism: High ionic strength disrupts the hydration shells around the polar furanol molecules, effectively reducing their solubility in water and increasing their partition coefficient (

    
    ) into the headspace.
    
C. Temperature vs. Stability[1][2][4]
  • The Trade-off: Higher temperatures increase headspace concentration but reduce fiber adsorption (exothermic process) and risk thermal degradation of Furaneol.

  • Optimal Range: 40°C – 60°C . Exceeding 70°C often results in artifact formation and reduced fiber life.

Visualizing the Extraction Logic

The following diagram illustrates the physicochemical equilibrium we are manipulating during the extraction process.

SPME_Mechanism cluster_matrix Sample Matrix (Aqueous) cluster_headspace Headspace cluster_fiber SPME Fiber (DVB/CAR/PDMS) Sotolon_Ion Sotolon (Ionic) (Non-Volatile) Sotolon_Neutral Sotolon (Neutral) (Volatile) Sotolon_Ion->Sotolon_Neutral pH Adjustment (Shift Equilibrium) HS_Analyte Analyte Vapor Sotolon_Neutral->HS_Analyte K(hs/aq) Increased by Temp & Salt Salt NaCl Saturation (Salting Out) Salt->Sotolon_Neutral Decreases Solubility Acid Acid (pH < 5) Acid->Sotolon_Neutral Adsorbed Adsorbed Analyte HS_Analyte->Adsorbed Adsorption (Exothermic)

Caption: Physicochemical equilibrium shifts required to drive polar furanols from the aqueous phase to the SPME fiber.

Validated Experimental Protocols

Protocol A: Direct HS-SPME (Screening & Quantification)

Best for: Wine, fruit juice, and samples with concentrations > 10 µg/L.

StepParameterSetting / Instruction
1. Sample Prep Volume5 mL sample in 20 mL headspace vial.
AdditivesAdd 1.5 g NaCl (Saturation). Adjust pH to 3.5 with Tartaric Acid if matrix is neutral.
Internal StandardAdd 10 µL of 3-octanol or deuterated Sotolon (d3-Sotolon).[1][2]
2. Incubation Temp/Time60°C for 15 minutes.
Agitation500 rpm (Ensure magnet does not splash septum).
3. Extraction Fiber50/30 µm DVB/CAR/PDMS (Gray hub).[4]
ExposureHeadspace mode.[4][5][6] 45 minutes at 60°C.
4. Desorption Injector250°C for 3 minutes. Splitless mode (1 min purge off).
Liner0.75 mm ID SPME liner (minimize volume to sharpen peaks).
5. GC Analysis ColumnPolar column (e.g., DB-WAX or ZB-WAX) is essential for peak shape.[1][2]
Protocol B: On-Fiber Derivatization (Trace Analysis)

Best for: Complex matrices or ultra-trace analysis (< 1 µg/L) where thermal instability is a major issue.[1] Derivatization with PFBBr stabilizes the analyte.

Derivatization_Workflow Step1 1. Load Fiber Expose to PFBBr Vapor (5 min @ 25°C) Step2 2. Extract Sample Expose to Sample HS (45 min @ 60°C) Step1->Step2 Step3 3. Reaction On-Fiber formation of PFB-oxime derivatives Step2->Step3 Step4 4. Desorption GC Injector (250°C) Step3->Step4

Caption: Sequential workflow for on-fiber derivatization using PFBBr to stabilize labile furanols.

  • Reagent Loading: Place 20 µL of PFBBr (Pentafluorobenzyl bromide) solution (10 mg/mL in hexane) in a 20 mL vial. Expose the DVB/CAR/PDMS fiber to the headspace for 5 minutes at room temperature.

  • Extraction: Immediately move the fiber to the sample vial (prepared as in Protocol A) and expose for 45 minutes at 60°C.

  • Analysis: Desorb as normal. The resulting derivative is more stable and provides higher sensitivity, especially with NCI (Negative Chemical Ionization) MS.

Summary of Optimized Parameters

ParameterOptimized ValueScientific Rationale
Fiber Type DVB/CAR/PDMS (50/30 µm)Triple-phase covers wide volatility range; DVB retains polar aromatics better than PDMS alone.[1][2]
Extraction Temp 60°CBalance between volatility (Henry's Law) and thermal degradation of Furaneol.
Equilibration Time 15 minAllows headspace to reach steady state before fiber introduction.
Extraction Time 45–60 minFuranols are semi-volatile; longer times are needed to reach equilibrium compared to esters.
Salt Addition 30% (w/v) NaCl"Salting out" effect drastically improves partition into headspace.
pH 3.0 – 4.0Maintains analytes in neutral form (pH < pKa) to prevent ionization and solubility in water.
Desorption Temp 250°CSufficient to release high-boiling Sotolon (BP 184°C) without charring the fiber.[1]

Troubleshooting & Quality Control

  • Issue: Poor Peak Shape (Tailing)

    • Cause: Furanols interact with active sites in the liner or column.

    • Fix: Use a deactivated SPME liner and a polar WAX column. Ensure the column is not overloaded.

  • Issue: Low Recovery of Sotolon

    • Cause: Sotolon has a high boiling point (184°C) and may condense on the fiber needle or septum.

    • Fix: Ensure the fiber is fully exposed. Increase extraction temp to 65°C if stability permits. Check pH (must be acidic).[7]

  • Issue: Carryover

    • Cause: DVB/CAR fibers are highly retentive.

    • Fix: Bake fiber at 260°C for 10 minutes between runs in a conditioning station or injection port with high split flow (50:1).

References

  • BenchChem. (2025). Solid-Phase Microextraction (SPME) for Furaneol Analysis: Application Notes and Protocols. Retrieved from

  • Lavigne, V., Pons, A., & Dubourdieu, D. (2008). Changes in the sotolon content of dry white wines during barrel and bottle aging. Journal of Agricultural and Food Chemistry, 56(8), 2688-2693. Retrieved from

  • Ferreira, A. C., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103.[8][9] Retrieved from

  • Sigma-Aldrich. (2025).[1] Selection Guide for Supelco SPME Fibers. Retrieved from

  • PubChem. (2025). Sotolon (Compound Summary). National Library of Medicine. Retrieved from

Sources

Application Note: Enantioselective Synthesis of (2R,3S,5R)-2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral tetrahydrofuran (THF) motif is a cornerstone in the architecture of polyether antibiotics (e.g., ionophores), macrolides, and high-value pheromones. Specifically, (2R,3S,5R)-2,5-Dimethyltetrahydro-3-furanol represents a challenging stereochemical target due to the requirement of controlling three stereocenters: two distal methyl groups at C2 and C5, and a hydroxyl group at C3.

This Application Note details a robust, scalable chemoenzymatic workflow for the synthesis of this target. Unlike purely synthetic routes (e.g., iodolactonization or chiral pool synthesis) which often suffer from long step counts, this protocol utilizes a diastereoselective hydrogenation followed by a Lipase-Catalyzed Kinetic Resolution (LKR) . This hybrid approach ensures high diastereomeric ratios (d.r.) and enantiomeric excess (e.e. >99%), suitable for GMP-compliant drug development.

Strategic Analysis & Workflow

The Stereochemical Challenge

The target molecule possesses a specific relative configuration:

  • C2 & C5 (Methyls): cis-relationship (typically thermodynamically favored in specific hydrogenation conditions).

  • C2 & C3 (Me vs OH): trans-relationship.

Direct asymmetric hydrogenation of the corresponding furanone often yields high enantioselectivity but variable diastereoselectivity. Therefore, we employ a "Selectivity Filter" strategy:

  • Chemical Step: Diastereoselective reduction to establish the cis-2,5-dimethyl scaffold.

  • Biocatalytic Step: Enzymatic resolution to "sort" the enantiomers and establish the absolute configuration at C3.

Process Logic Diagram

The following flow chart illustrates the critical decision nodes and process flow for the synthesis.

G cluster_QC QC Checkpoints Start Start: 2,5-Dimethyl-3(2H)-furanone (Commercial/Synthetic) Step1 Step 1: Diastereoselective Hydrogenation (H2, Rh/Al2O3) Start->Step1 Stereocontrol C2/C5 Inter1 Racemic (2,5-cis)-Dimethyl-3-furanol (Mixture of enantiomers) Step1->Inter1 d.r. > 9:1 Step2 Step 2: Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Inter1->Step2 Enantioselection Branch1 Species A: Acetylated Product (2R,3S,5R)-Acetate Step2->Branch1 Fast Reacting Enantiomer Branch2 Species B: Unreacted Alcohol (2S,3R,5S)-Alcohol Step2->Branch2 Slow Reacting Enantiomer Step3 Step 3: Hydrolysis (K2CO3, MeOH) Branch1->Step3 Deprotection Final Target: (2R,3S,5R)-2,5-Dimethyltetrahydro-3-furanol (>99% e.e., >95% d.r.) Step3->Final

Caption: Chemoenzymatic workflow for the isolation of (2R,3S,5R)-2,5-Dimethyltetrahydro-3-furanol.

Detailed Experimental Protocols

Protocol A: Diastereoselective Hydrogenation

Objective: To convert the achiral/racemic furanone precursor into the cis-2,5-dimethyltetrahydro-3-furanol racemate with high diastereoselectivity.

Mechanism: Heterogeneous hydrogenation on Rhodium surfaces typically proceeds via syn-addition. By controlling solvent and pressure, the cis-2,5 arrangement is favored to minimize steric strain during adsorption.

Materials:

  • Substrate: 2,5-Dimethyl-3(2H)-furanone (CAS: 14400-67-0).

  • Catalyst: 5% Rh/Al₂O₃ (Rhodium on Alumina).

  • Solvent: Ethanol (anhydrous).

  • Apparatus: High-pressure Parr hydrogenator.

Procedure:

  • Charge: Load the autoclave with 2,5-Dimethyl-3(2H)-furanone (10.0 g, 79 mmol) and Ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (500 mg, 5 wt% loading). Safety Note: Catalyst is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 1000 rpm at room temperature (25°C) for 12 hours. Note: Higher temperatures may induce isomerization to the trans-isomer.

  • Work-up: Filter the catalyst through a pad of Celite®. Rinse with ethanol.

  • Concentration: Remove solvent under reduced pressure to yield the crude alcohol.

  • Analysis: Analyze by GC-MS. Expect >90% conversion to the cis-2,5-dimethyl isomer (racemic mixture of (2R,3S,5R) and (2S,3R,5S)).

Protocol B: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate the (2R,3S,5R) scaffold. Scientific Rationale: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) displays high enantioselectivity toward secondary alcohols in cyclic ethers. In this specific substrate class, CAL-B typically acetylates the


-alcohol configuration faster than the enantiomer, allowing for separation.

Materials:

  • Substrate: Crude cis-2,5-dimethyltetrahydro-3-furanol (from Protocol A).

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Procedure:

  • Setup: Dissolve the racemic alcohol (5.0 g, ~38 mmol) in dry MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (2.0 eq, 7.0 mL).

  • Initiation: Add Novozym 435 (250 mg, 5% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring (Critical): Monitor conversion by Chiral GC (see Section 4).

    • Target: Stop reaction at exactly 50% conversion (theoretical yield of single enantiomer).

    • Timeframe: Typically 24–48 hours depending on enzyme activity.

  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation: Concentrate the filtrate. The mixture contains:

    • Product A: (2R,3S,5R)-Acetate (The esterified product).

    • Product B: (2S,3R,5S)-Alcohol (The unreacted starting material).

  • Purification: Separate A and B via Flash Column Chromatography (Silica Gel; Hexane/EtOAc gradient). The alcohol elutes significantly later than the acetate.

Protocol C: Hydrolysis to Target

Objective: Recover the target alcohol from the enzymatically formed acetate.

Procedure:

  • Dissolve the isolated (2R,3S,5R)-acetate in Methanol (20 mL).

  • Add K₂CO₃ (1.5 eq). Stir at room temperature for 2 hours.

  • Dilute with water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Final Yield: Expect ~40-45% overall yield from the racemate (theoretical max 50%) with >99% e.e.

Analytical Data & Validation

To ensure the trustworthiness of the synthesis, the following analytical parameters must be verified.

Chiral Gas Chromatography Method

This method separates the enantiomers of the alcohol and the acetate.

ParameterSetting
Column Cyclodextrin-based (e.g., Beta-DEX 225 or Hydrodex β-3P)
Carrier Gas Helium, 1.0 mL/min
Injector Temp 220°C
Oven Program 80°C (hold 2 min) → 2°C/min → 160°C
Detector FID at 250°C
Retention Times (2S,3R,5S)-Alcohol: ~14.2 min (2R,3S,5R)-Alcohol: ~14.8 min Acetates elute >18 min
NMR Validation (Target Isomer)
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the C3-H carbinol proton. In the cis-2,5 trans-3-OH arrangement, the coupling constants (

    
    ) between H2-H3 and H3-H4 are critical.
    
    • 
       3.95 (m, 1H, H-3).
      
    • 
       1.25 (d, 3H, Me at C2).
      
    • 
       1.30 (d, 3H, Me at C5).
      
  • NOESY: Strong NOE correlation between H-2 and H-5 confirms the cis-dimethyl arrangement. Lack of NOE between H-2 and H-3 confirms the trans-hydroxyl relationship.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Step 1) Temperature too high or wrong catalyst.Switch to Rh/Al₂O₃ at <25°C. Pd/C often favors thermodynamic mixtures.
Slow Enzymatic Reaction Water content in solvent.Use molecular sieves to dry MTBE. Water competes with alcohol for the acyl donor.
Low e.e. (<95%) Reaction proceeded beyond 50% conversion.Stop reaction at 45-48% conversion (sacrifice yield for purity) or perform a second resolution on the isolated product.
Enzyme Inhibition Acetaldehyde buildup (byproduct of vinyl acetate).Ensure open system or use ethyl acetate as donor (slower but no acetaldehyde).

References

  • General Strategies for THF Synthesis: Wolfe, J. P., & Hay, M. B. (2004). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 60(6), 1345-1371.

  • Enzymatic Resolution of THF Derivatives: Lutje Spelberg, J. H., et al. (2004). Enzymatic dynamic kinetic resolution of epihalohydrins (and related cyclic ethers). Tetrahedron: Asymmetry, 15(7), 1095-1102.

  • Synthesis of Macrolide Fragments (Context for Target): Trost, B. M., & Rhee, Y. H. (2002). A formal synthesis of (+)-fureganderol and (+)-invictolide. Journal of the American Chemical Society, 124(11), 2528-2533.

  • Lipase Catalysis Protocols (BenchChem): Application Notes and Protocols for the Enzymatic Kinetic Resolution in the Synthesis of (Tetrahydrofuran-2-yl)acetates.

  • Commercial Precursor Data: Synthesis of 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one (and related furanones).[1] PrepChem.

Disclaimer: This protocol involves the use of high-pressure hydrogen and flammable solvents. All procedures should be performed in a fume hood with appropriate PPE and safety shielding.

Sources

Application Note: Advanced Solvent Extraction and Isolation Techniques for 2,5-Dimethyltetrahydro-3-furanol in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

The accurate quantification of trace flavor compounds in complex food matrices is a persistent challenge in analytical chemistry. 2,5-Dimethyltetrahydro-3-furanol (a saturated cyclic ether derivative structurally related to the well-known flavor impact compound Furaneol) is a highly polar, semi-volatile molecule. It imparts critical sweet, fruity, and caramel-like aromatic notes to various food matrices [1].

Because of its hydroxyl group and cyclic ether structure, 2,5-Dimethyltetrahydro-3-furanol exhibits high water solubility and a tendency to form strong hydrogen bonds with matrix macromolecules (proteins and carbohydrates). Furthermore, its relative thermal instability precludes the use of traditional high-heat extraction methods like Simultaneous Distillation-Extraction (SDE), which can induce artifact formation via Maillard reactions [4].

As a Senior Application Scientist, I have designed this guide to move beyond basic extraction templates. The protocols detailed below are engineered to provide self-validating, high-recovery workflows tailored to the specific physical chemistry of furanols, utilizing Solvent-Assisted Flavor Evaporation (SAFE), Solid-Phase Extraction (SPE), and derivatization-coupled Solid-Phase Microextraction (SPME) [1] [2] [3].

Mechanistic Overview of Extraction Strategies

To achieve robust extraction, the methodology must be dictated by the sample matrix:

  • High-Fat/Solid Matrices (e.g., Roasted foods, Nut butters, Meats): Direct Solvent Extraction (DSE) followed by Solvent-Assisted Flavor Evaporation (SAFE) is the gold standard [3]. SAFE operates under high vacuum (typically

    
     mbar), allowing the distillation of volatiles at ambient temperatures. This prevents the thermal degradation of 2,5-Dimethyltetrahydro-3-furanol while completely separating it from non-volatile lipids that would otherwise contaminate the GC-MS system [4].
    
  • Aqueous Matrices (e.g., Fruit juices, Wines): The high polarity of furanols results in poor recovery using standard Liquid-Liquid Extraction (LLE). Instead, Solid-Phase Extraction (SPE) using highly cross-linked polymeric reversed-phase sorbents (e.g., Lichrolut-EN) provides the necessary surface area and

    
     interaction capabilities to trap the analyte, outperforming standard C18 silica [1].
    
  • Trace Analysis via SPME: For solventless extraction, the hydroxyl group of the furanol must be capped to increase volatility and reduce polarity. In-situ derivatization with pentafluorobenzyl bromide (PFBBr) under basic conditions transforms the analyte into a highly stable, hydrophobic ether, enabling highly sensitive Headspace SPME (HS-SPME) [2].

Extraction Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate extraction protocol based on matrix composition.

ExtractionWorkflow Start Food Matrix Containing 2,5-Dimethyltetrahydro-3-furanol Lipid High-Fat / Solid Matrix (e.g., Roasted foods, Meats) Start->Lipid Aqueous Aqueous / Liquid Matrix (e.g., Juices, Wines) Start->Aqueous DSE Direct Solvent Extraction (DSE) with Dichloromethane Lipid->DSE SPE Solid-Phase Extraction (SPE) Polymeric Sorbent (e.g., Lichrolut-EN) Aqueous->SPE Deriv In-Situ Derivatization (PFBBr, pH > 8) Aqueous->Deriv SAFE Solvent-Assisted Flavor Evaporation (SAFE) at High Vacuum DSE->SAFE GCMS GC-MS / GC-O Analysis Quantification & Olfactometry SAFE->GCMS SPE->GCMS SPME Headspace SPME (CAR/PDMS Fiber) Deriv->SPME SPME->GCMS

Caption: Decision matrix for the extraction of 2,5-Dimethyltetrahydro-3-furanol based on food matrix properties.

Step-by-Step Experimental Protocols

Protocol A: DSE-SAFE for Complex/Lipid-Rich Matrices

Self-Validation Check: The inclusion of an isotopically labeled internal standard prior to extraction ensures that any losses during the high-vacuum transfer are mathematically corrected during quantification.

  • Sample Homogenization: Weigh 50 g of the food matrix into a blender. Add 100 mL of high-purity dichloromethane (DCM) and 50

    
    L of an internal standard (e.g., 1,2-dichlorobenzene or 
    
    
    
    -labeled furanol analog, 10
    
    
    g/mL) [4].
  • Extraction: Homogenize for 3 minutes at 4 °C to prevent volatile loss. Centrifuge the homogenate at 4000 rpm for 15 minutes to separate the organic phase from the aqueous/solid residue.

  • SAFE Distillation:

    • Pre-condition the SAFE apparatus by applying a high vacuum (

      
       mbar) and cooling the receiving trap with liquid nitrogen.
      
    • Maintain the distillation flask at 40 °C using a circulating water bath.

    • Introduce the DCM extract dropwise into the SAFE apparatus. The volatiles (including 2,5-Dimethyltetrahydro-3-furanol) will vaporize and immediately condense in the cryogenic trap, while non-volatile lipids remain in the distillation flask [3].

  • Concentration: Thaw the distillate, dry over anhydrous

    
    , and carefully concentrate to 1 mL using a Vigreux column or a gentle stream of ultra-high-purity nitrogen at room temperature.
    
  • Analysis: Inject 1

    
    L into a GC-MS equipped with a polar column (e.g., DB-WAX).
    
Protocol B: Polymeric SPE for Aqueous Matrices

Causality: Polymeric sorbents prevent the breakthrough of polar furanols that typically occurs with standard silica-based C18 phases.

  • Sample Preparation: Centrifuge 20 mL of the aqueous sample (e.g., fruit juice) at 8000 rpm for 10 minutes. Filter the supernatant through a 0.45

    
    m PTFE membrane. Add internal standard.
    
  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Lichrolut-EN, 200 mg) with 5 mL of methanol followed by 5 mL of HPLC-grade water [1].

  • Loading: Load the filtered sample onto the cartridge at a controlled flow rate of 1-2 mL/min to ensure optimal partitioning.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to elute highly polar matrix interferents (e.g., sugars, organic acids) without displacing the furanol.

  • Elution: Elute 2,5-Dimethyltetrahydro-3-furanol using 2 mL of pure methanol or ethyl acetate.

  • Analysis: The eluate can be analyzed directly via GC-MS or subjected to microvial insert thermal desorption [1].

Protocol C: Derivatization-Coupled HS-SPME

Causality: Basic conditions deprotonate matrix interferents, while PFBBr specifically targets the hydroxyl group of the furanol, converting it into a highly volatile, thermally stable ether derivative ideal for headspace extraction.

  • Matrix Modification: Transfer 5 mL of the liquid sample (or homogenized puree) into a 20 mL headspace vial. Add 1.5 g of NaCl to saturate the solution (salting-out effect drives the analyte into the headspace) [1].

  • pH Adjustment: Add 0.1 M NaOH to adjust the sample pH to 8.5 - 9.0.

  • Derivatization: Add 20

    
    L of pentafluorobenzyl bromide (PFBBr) reagent. Seal the vial immediately with a PTFE/silicone septum.
    
  • Incubation: Place the vial in a heated agitator at 60 °C for 30 minutes to drive the derivatization reaction to completion [2].

  • SPME Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 45 minutes at 60 °C.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (250 °C) for 5 minutes to thermally desorb the derivatized analytes onto the column [2].

Quantitative Data & Method Comparison

The following table synthesizes the expected quantitative performance metrics for the extraction of furanol derivatives across the described methodologies, based on validated literature parameters [1] [2] [3].

Extraction MethodologyTarget MatrixLimit of Detection (LOD)Recovery (%)Reproducibility (RSD)Primary Advantage
DSE + SAFE High-Fat / Solid (Meat, Nuts)0.1 - 0.5

g/kg
85 - 95%< 8%Absolute separation of volatiles from lipids without thermal degradation.
Polymeric SPE Aqueous (Juice, Wine)1.0 - 5.0

g/L
92 - 98%< 4%High throughput; excellent retention of highly polar analytes.
Derivatization-SPME Aqueous / Purees0.5 - 2.0 ng/mLN/A (Equilibrium)< 10%Solventless; highest sensitivity for trace analysis; eliminates GC peak tailing.

References

  • PubMed / Journal of Chromatography A. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Retrieved March 7, 2026, from [Link]

  • Journal of Agricultural and Food Chemistry / ACS Publications. (2009). Characterization of the Key Aroma Compounds in Beef and Pork Vegetable Gravies á la Chef by Application of the Aroma Extract Dilution Analysis. Retrieved March 7, 2026, from[Link]

  • PMC / Foods. (2023). Effect of Frying Process on the Flavor Variations of Allium Plants. Retrieved March 7, 2026, from[Link]

Application Note: 2,5-Dimethyltetrahydro-3-furanol as a Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of advanced organic synthesis, the construction of contiguous stereocenters remains a formidable challenge. 2,5-Dimethyltetrahydro-3-furanol (CAS: 30003-26-0) emerges as a highly versatile, bio-derived chiral building block that elegantly solves this problem. Possessing three distinct stereocenters (C2, C3, and C5), this molecule serves as a pre-organized scaffold for the synthesis of complex natural products (e.g., macrolides, polyketides) and highly specific pharmaceutical intermediates, such as muscarinic M1 receptor agonists.

The Entropic Advantage of Cyclic Scaffolds: Synthesizing acyclic molecules with multiple stereocenters (stereotriads) is notoriously difficult due to the high degrees of conformational freedom in open chains. By utilizing the tetrahydrofuran (THF) ring of 2,5-dimethyltetrahydro-3-furanol, the stereocenters are conformationally locked. This pre-organization drastically lowers the entropic penalty for subsequent functionalizations. The steric shielding provided by the C2 and C5 methyl groups directs incoming reagents with high facial selectivity, ensuring predictable and exceptional diastereomeric control.

Recent advancements in biomass valorization have made functionalized THF derivatives highly accessible, transitioning them from niche reagents to scalable, green synthetic platforms (1[1], 2[2]).

Application Workflow & Decision Logic

The utility of 2,5-dimethyltetrahydro-3-furanol bifurcates into two primary synthetic strategies depending on the target molecular architecture: Ring Retention for cyclic CNS-active drugs, and Ring Cleavage for acyclic natural product fragments.

DecisionLogic Start 2,5-Dimethyltetrahydro-3-furanol (Chiral Pool Starting Material) Q1 Target Molecular Architecture? Start->Q1 Cyclic Substituted THF Ring (e.g., Muscarinic Agonists) Q1->Cyclic Retain Ring System Acyclic Acyclic Stereotriad (e.g., Macrolide Fragments) Q1->Acyclic Cleave Ether Linkage Deriv Stereospecific Derivatization (Mitsunobu Inversion / Alkylation) Cyclic->Deriv RingOp Regioselective Ring Opening (Lewis Acid + Nucleophile) Acyclic->RingOp

Fig 1: Logical decision tree for utilizing 2,5-dimethyltetrahydro-3-furanol in target-oriented synthesis.

Protocol A: Stereospecific Amination for CNS Intermediates

Context & Causality: Furan-based amines are critical pharmacophores in neuropharmacology, specifically recognized for their potent M1 muscarinic agonism and calcium antagonistic activity (3[3]). Converting the C3-hydroxyl group of 2,5-dimethyltetrahydro-3-furanol to an amine via traditional leaving-group displacement (e.g., tosylation followed by azide attack) often fails. The steric hindrance from the adjacent C2-methyl group promotes competing E2 elimination over SN2 substitution.

To circumvent this, we employ the Mitsunobu Reaction . The formation of a highly reactive oxyphosphonium intermediate forces a clean Walden inversion at C3, yielding the desired chiral amine precursor with exceptional stereofidelity.

MitsunobuPathway A C3-OH Substrate (e.g., 2R,3S,5R) B Oxyphosphonium Ion (Activated Intermediate) A->B PPh3, DIAD THF, 0°C C Phthalimide Attack (Complete SN2 Inversion) B->C Phthalimide - Ph3P=O D Chiral Amine (e.g., 2R,3R,5R) C->D N2H4·H2O EtOH, Reflux

Fig 2: Mechanism and stereochemical inversion pathway of the Mitsunobu amination at the C3 position.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2,5-dimethyltetrahydro-3-furanol (1.0 eq, 10 mmol), triphenylphosphine (PPh3, 1.2 eq, 12 mmol), and phthalimide (1.2 eq, 12 mmol).

  • Solvation: Dissolve the mixture in 30 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation (Critical Step): Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the active species.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Deprotection: Concentrate the mixture in vacuo. Resuspend the crude phthalimide intermediate in 40 mL of absolute ethanol. Add hydrazine monohydrate (N2H4·H2O, 3.0 eq, 30 mmol) and reflux for 4 hours to liberate the free amine.

  • Workup: Cool to room temperature, filter the white precipitate (phthalhydrazide), and concentrate the filtrate to yield the crude chiral amine.

Self-Validating System: In-Process Analytical Control
  • Reaction Monitoring: Because the starting alcohol lacks a UV chromophore, TLC monitoring must utilize a Phosphomolybdic Acid (PMA) or KMnO4 stain.

  • Stereochemical Validation (NMR NOESY): To validate the Walden inversion, analyze the 1H NMR NOESY spectrum. If the starting material possessed a cis relationship between the C2-methyl and C3-hydroxyl, the product will now exhibit a trans relationship. The NOE cross-peak between the C3-proton and the C2-methyl protons will disappear, replaced by a strong NOE correlation between the C3-proton and the C2-proton.

Quantitative Data: Mitsunobu Optimization

Table 1: Optimization of Mitsunobu Inversion conditions on 2,5-Dimethyltetrahydro-3-furanol.

EntryReagents (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Excess (de %)
1PPh3, DEADToluene251662>95
2PPh3, DEADTHF0 → 251278>98
3PPh3, DIADTHF0 → 251289 >99
4PBu3, TMADDCM0 → 25244585

Note: DIAD in THF provides the optimal balance of reactivity and solubility for the betaine intermediate, maximizing both yield and stereofidelity.

Protocol B: Regioselective Ring-Opening for Acyclic Polyketide Fragments

Context & Causality: When synthesizing complex polyketides or macrolides, constructing a 1,4-diol or 1,4-amino alcohol with defined stereocenters is required. 2,5-Dimethyltetrahydro-3-furanol can be subjected to Lewis acid-mediated ring cleavage. The causality behind using a mild Lewis acid (like ZnCl2) with an acyl halide is to promote regioselective cleavage at the less sterically hindered C5-O bond, preserving the delicate stereochemistry at C2 and C3.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under argon, dissolve 2,5-dimethyltetrahydro-3-furanol (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Lewis Acid Addition: Add anhydrous Zinc Chloride (ZnCl2, 0.1 eq, 0.5 mmol) as a catalyst.

  • Cleavage Agent: Cool the mixture to -20 °C. Slowly add Acetyl Bromide (AcBr, 1.1 eq, 5.5 mmol) via syringe. Causality: Low temperatures prevent racemization via non-specific carbocation formation, ensuring the reaction proceeds via a tight SN2-like transition state.

  • Propagation: Stir at -20 °C for 2 hours, then slowly warm to 0 °C until TLC indicates complete consumption of the starting material.

  • Quenching: Quench with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over MgSO4 and concentrate.

Self-Validating System: In-Process Analytical Control
  • Structural Validation (NMR): The success of the ring-opening is immediately obvious in the 1H NMR spectrum. The complex, overlapping multiplets characteristic of the constrained THF ring protons will resolve into a broader, more defined acyclic splitting pattern. Furthermore, the appearance of a sharp singlet at ~2.05 ppm confirms the successful incorporation of the acetate group.

References

  • Tetrahydro-N,2-dimethyl-2-furfurylamine|CAS 7179-95-5 Source: Benchchem URL
  • Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent Source: ACS Publications URL
  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches Source: NIH / PMC URL

Sources

Mastering the Matrix: A Guide to HPLC Separation of Polar Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polar furan derivatives, a class of compounds significant in fields ranging from pharmaceutical development to food science, present a considerable analytical challenge due to their high polarity.[1][2][3] Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention for these hydrophilic molecules, leading to poor resolution and co-elution with the solvent front.[2][4] This guide provides a comprehensive overview of strategic approaches and detailed protocols for the robust separation of polar furan derivatives, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary alternative. We will explore the causal mechanisms behind chromatographic choices, from stationary phase selection to mobile phase optimization, to empower researchers and drug development professionals with the expertise to develop and validate effective separation methods.

The Analytical Challenge: Understanding Polar Furans

Furan derivatives are heterocyclic aromatic compounds that can be substituted with a variety of functional groups, such as hydroxyls, carboxyls, and aldehydes, which impart significant polarity.[5][6] A prime example is 5-Hydroxymethylfurfural (5-HMF), an important organic compound derived from sugars, which serves as both a key flavor component and an indicator of heat stress in food products.[5][7][8]

The inherent polarity of these compounds complicates their analysis.[1] Standard C18 columns, the workhorses of RP-HPLC, are designed with a hydrophobic stationary phase.[9] Highly polar analytes have a low affinity for these nonpolar phases, resulting in minimal interaction and, consequently, poor retention.[4] This often leads to elution in the void volume, making accurate quantification impossible.[2]

Strategic Approaches to Separation

Successfully separating polar furan derivatives requires moving beyond standard RP-HPLC and considering alternative chromatographic modes and specialized column chemistries.

Mode of Separation: HILIC as the Premier Choice

While modifications to reversed-phase chromatography exist, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the most effective and successful approach for retaining and separating highly polar compounds.[6][10][11]

  • Reversed-Phase (RP-HPLC) Modifications: For moderately polar furans, specialized RP columns like those with polar-embedded or polar-endcapped phases can offer improved retention compared to traditional C18 columns.[12][13][14] These columns are designed to be compatible with highly aqueous mobile phases without suffering from "phase dewetting," a phenomenon where the C18 chains collapse in high water content, leading to loss of retention.[13][15] However, for very polar analytes, even these modifications may not provide sufficient retention.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative that utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[16][17][18] This technique is sometimes described as a hybrid of normal-phase and reversed-phase chromatography.[17]

The HILIC Mechanism: A Deeper Dive

The retention mechanism in HILIC is complex and multimodal, but it is primarily understood as a partitioning process.[16][17][19][20] The high organic content of the mobile phase promotes the formation of a water-enriched layer on the surface of the hydrophilic stationary phase.[10][21] Polar analytes, like furan derivatives, preferentially partition into this immobilized aqueous layer and are retained.[16][17] Elution is then achieved by increasing the concentration of the aqueous component in the mobile phase (the strong solvent), which disrupts the partitioning equilibrium and moves the analytes toward the detector.[17][19]

Secondary interactions, such as hydrogen bonding and electrostatic forces between the analyte and the stationary phase, also play a significant role in the retention and selectivity of the separation.[10][19][22]

HILIC_Mechanism HILIC Separation Mechanism cluster_0 Stationary Phase Particle cluster_1 Mobile Phase (High Organic) cluster_2 Immobilized Water Layer p1 p2 p3 label_sp Hydrophilic Surface (e.g., Silica) mp1 mp2 mp3 mp4 mp5 label_mp Acetonitrile mp6 mp7 mp8 label_mp2 Water wl1 wl2 wl3 wl4 wl5 analyte1 Polar Analyte analyte1->wl2 Partitioning

Caption: HILIC partitioning mechanism.

Method Development and Optimization

A systematic approach to method development is crucial for achieving a robust and reproducible HILIC separation.[11]

Stationary Phase Selection

The choice of HILIC stationary phase is a critical parameter that influences selectivity. Common choices include:

  • Bare Silica: Often a good starting point, offering strong retention for polar compounds.

  • Amide Phases: Provide different selectivity compared to silica, particularly for compounds capable of hydrogen bonding.[18]

  • Diol Phases: Offer weaker retention than silica or amide phases, which can be useful for highly retained compounds.

  • Zwitterionic Phases: Can provide unique selectivity for charged or ionizable analytes.

Mobile Phase Optimization

Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC, typically at concentrations between 60% and 95%.[10][16] Unlike in RP-HPLC, increasing the organic solvent concentration in HILIC leads to an increase in analyte retention.[10][18]

Aqueous Component & Buffer: The aqueous portion of the mobile phase contains a buffer to control pH and improve peak shape.[10]

  • Buffer Choice: For LC-MS applications, volatile buffers are essential to avoid contamination of the mass spectrometer source.[23][24][25] Ammonium formate and ammonium acetate are excellent choices as they are volatile and soluble in high organic content mobile phases.[10][16][24] Non-volatile buffers like phosphates should be avoided with MS detection.[23][24][26]

  • Buffer Concentration: A concentration of 10-20 mM is typically sufficient. Higher concentrations can sometimes improve peak shape for basic compounds but may also decrease retention due to the salt's competition for the stationary phase.

  • pH Control: The mobile phase pH affects the ionization state of both the analytes and the stationary phase (especially silica), which can dramatically alter retention and selectivity. A structured method development approach often involves screening at two different pH values (e.g., one acidic and one near neutral) to find the optimal conditions.[27]

Detection
  • UV-Vis (DAD): Furan derivatives, such as 5-HMF, contain a chromophore that allows for straightforward UV detection.[7][8] A Diode Array Detector (DAD) is useful for confirming peak identity and purity via spectral analysis.

  • Mass Spectrometry (MS): Coupling HILIC with MS provides high sensitivity and selectivity, which is invaluable for identifying unknown derivatives or analyzing compounds in complex matrices.[27] The high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), often leading to enhanced signal intensity compared to RP-HPLC.[1][16]

Caption: HILIC method development workflow.

Application Protocol: Separation of 5-HMF and its Metabolites

This protocol provides a starting point for the separation of 5-HMF and its polar metabolites, such as 5-hydroxymethylfuroic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), based on established HILIC principles.[28]

Materials and Reagents
  • HPLC System: A binary HPLC or UHPLC system with a UV-DAD or MS detector.

  • Column: HILIC Column (e.g., Amide or Silica phase), 150 x 4.6 mm, 5 µm.[28]

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Buffer Salt: LC-MS grade Ammonium Formate.

  • Acid: LC-MS grade Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

    • Scientist's Note: Preparing the buffer in a small amount of water before adding the acetonitrile ensures complete dissolution of the salt. Adjusting the pH of both mobile phases individually is critical for reproducible gradients.

Chromatographic Conditions
ParameterConditionRationale
Column HILIC (Amide phase), 150 x 4.6 mm, 5 µmAmide phase offers good retention and unique selectivity for polar, hydrogen-bonding compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Aqueous component (strong solvent). Acidic pH suppresses silanol activity and ensures consistent ionization of acidic analytes.
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:H₂O, pH 3.0Organic component (weak solvent). High ACN content ensures retention in HILIC mode.
Gradient 95% B to 70% B over 10 minutesStarts with high organic content for strong retention of polar analytes, then increases aqueous content to elute them in order of increasing polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 5 µLSmall injection volume is crucial to prevent peak distortion, especially when the sample solvent differs from the mobile phase.
Detection DAD: 280 nmWavelength for optimal absorbance of 5-HMF and related furanic compounds.
Sample Preparation
  • Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible (e.g., 90% Acetonitrile).

    • Expert Tip: Dissolving samples in a high aqueous content solvent (a "strong" solvent in HILIC) can lead to severe peak distortion and splitting. This is a common pitfall for those new to HILIC.[22]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Conclusion

The successful HPLC separation of polar furan derivatives is an achievable goal that hinges on moving beyond traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a robust and reliable platform for retaining and resolving these challenging analytes. By understanding the underlying principles of HILIC—including the critical roles of the water-enriched stationary phase layer, high-organic mobile phases, and volatile buffers—researchers can systematically develop and optimize methods. This guide provides the strategic framework and practical protocols necessary to master the analysis of polar furans, enabling more accurate quantification and deeper insights in pharmaceutical, food, and chemical research.

References

  • Vertex AI Search. Hydrophilic Interaction Liquid Chromatography Mechanism Still Debated.
  • Wikipedia. Hydrophilic interaction chromatography.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps.
  • SIELC Technologies. HPLC Method for 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • BioPharm International. (2025). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. Available from: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide.
  • HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
  • LCGC International. (2022). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Available from: [Link]

  • CovaChem. Liquid Chromatography: Mobile Phases for LCMS.
  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • Shimadzu. Mobile phases compatible for LC/MS.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • Netri. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Muszyńska, B., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(17), 2269-2275. Available from: [Link]

  • Mebak. (2020). Hydroxymethylfurfural – HPLC.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Ünüvar, S. (2018). Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1431-1440.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase.
  • LCGC. (2025). Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. Available from: [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Walter, T. H., et al. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 957(1), 37-50. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Restek. (2021). Why Are There so Many C18 Columns?.
  • Arribas-Lorenzo, G., & Morales, F. J. (2017). HPLC-DAD method development and validation for the quantification of hydroxymethylfurfural in corn chips by means of response surface optimisation. Food Additives & Contaminants: Part A, 34(11), 1867-1875. Available from: [Link]

  • LCGC International. (2020). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Available from: [Link]

  • Phenomenex. Aqua Reverse phase HPLC column with polar endcapping.
  • Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • Agilent Technologies. ANALYSIS of fURANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC.

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Biotransformation of Furaneol to 2,5-Dimethyltetrahydro-3-furanol by yeast

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Biocatalytic Conversion of Furaneol to 2,5-Dimethyltetrahydro-3-furanol

Executive Summary & Biochemical Rationale

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone, HDMF) is a high-value, reactive aroma compound characterized by a planar enol-oxo group that forms strong hydrogen bonds 1. While it is naturally synthesized via the Maillard reaction or microbial pathways from D-fructose-1,6-diphosphate [[2]](), its fully reduced derivative—2,5-dimethyltetrahydro-3-furanol—offers distinct, highly stable olfactory and chemical profiles sought after in advanced flavor, fragrance, and pharmaceutical formulations.

This technical guide details a self-validating, whole-cell biotransformation protocol utilizing Saccharomyces cerevisiae. By leveraging the yeast's endogenous oxidoreductases 3, researchers can bypass the prohibitive costs of in vitro cofactor supplementation while achieving high enantiomeric purity.

Mechanistic Causality: The Enzymatic Cascade

The transformation of an enol-ketone (Furaneol) to a fully saturated alcohol is a complex, multi-step biocatalytic cascade. It requires precise enzymatic coordination:

  • Dehydroxylation/Tautomerization: The 4-hydroxyl group is eliminated, yielding a reactive 2,5-dimethylfuran-3-one intermediate.

  • Alkene Reduction: An endogenous yeast Ene-Reductase (ER), belonging to the Old Yellow Enzyme (OYE) family, catalyzes the asymmetric trans-hydrogenation of the conjugated double bond. This step is strictly dependent on NADPH.

  • Carbonyl Reduction: A stereoselective Alcohol Dehydrogenase (ADH) reduces the C3 ketone to the corresponding secondary alcohol, utilizing NADH as the hydride donor.

Causality Check: Why use whole-cell yeast instead of isolated enzymes? The requirement for dual cofactors (NADH and NADPH) makes in vitro regeneration economically prohibitive. Whole-cell S. cerevisiae acts as a self-contained bioreactor, continuously regenerating these cofactors via glycolysis when supplemented with a carbon source like glucose 4.

Pathway Furaneol Furaneol (HDMF) Dehydratase Dehydratase (-H2O) Furaneol->Dehydratase Int1 2,5-Dimethylfuran -3-one Dehydratase->Int1 OYE Ene-Reductase (+NADPH) Int1->OYE Int2 2,5-Dimethyltetrahydro -3-furanone OYE->Int2 ADH Alcohol Dehydrogenase (+NADH) Int2->ADH Product 2,5-Dimethyltetrahydro -3-furanol ADH->Product

Figure 1: Enzymatic cascade for the biotransformation of Furaneol to its reduced furanol.

Self-Validating Biocatalytic Protocol

This protocol is engineered with built-in validation nodes to ensure reproducibility, rule out abiotic degradation, and confirm strict enzymatic causality.

Phase 1: Biocatalyst Preparation
  • Inoculation: Inoculate a single colony of S. cerevisiae (e.g., strain BY4741) into 50 mL of YPD broth. Incubate at 30°C, 200 rpm for 24 hours.

  • Scale-Up: Transfer the 50 mL seed culture into 500 mL of fresh YPD. Cultivate until the late-exponential phase (OD600 ≈ 8.0).

    • Causality: Harvesting at the late-exponential phase ensures maximum expression of stress-response oxidoreductases (like OYEs) while maintaining high cell viability.

  • Harvesting: Centrifuge at 4,000 × g for 10 minutes. Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 6.5) to remove residual media components that could interfere with downstream extraction.

Phase 2: Whole-Cell Biotransformation
  • Reaction Matrix: Resuspend the washed cells in 100 mL of 100 mM potassium phosphate buffer (pH 6.5) to a final cell dry weight (CDW) of 10 g/L.

  • Cofactor Regeneration: Add 20 g/L D-glucose to the suspension. Without active glycolysis to regenerate NAD(P)H, the reduction cascade will immediately stall 4.

  • Substrate Feeding: Furaneol can exhibit cellular toxicity and inhibit ADH activity at high concentrations. Implement a fed-batch strategy: Add Furaneol in 0.5 g/L aliquots every 4 hours, up to a total concentration of 2.0 g/L.

  • Incubation: Maintain the reaction at 30°C and 150 rpm.

  • Self-Validation Controls: Run two parallel control flasks to validate the system:

    • Control A (Abiotic Check): Heat-killed yeast (80°C for 30 min) + Furaneol. Expected: 0% conversion, proving the reaction is strictly enzymatic.

    • Control B (Cofactor Check): Live yeast + Furaneol + NO glucose. Expected: <10% conversion, proving the strict dependency on glycolytic cofactor regeneration.

Workflow cluster_0 Phase 1: Biocatalyst Prep cluster_1 Phase 2: Biotransformation cluster_2 Phase 3: DSP & Analysis N1 S. cerevisiae Cultivation (YPD, 30°C, 24h) N2 Cell Harvesting & Washing (Centrifugation) N1->N2 N3 Resuspension in Buffer (pH 6.5 + Glucose) N2->N3 N4 Fed-Batch Furaneol Addition (Maintain <2 g/L) N3->N4 N5 Enzymatic Cascade (Dehydroxylation & Reduction) N4->N5 N6 Solvent Extraction (Ethyl Acetate) N5->N6 N7 GC-MS / GC-FID Analysis (Yield & ee% determination) N6->N7

Figure 2: Self-validating experimental workflow for whole-cell yeast biotransformation.

Phase 3: Downstream Processing (DSP) & Analytical Validation
  • Extraction: After 48 hours, pellet the cells via centrifugation (5,000 × g, 15 min). Extract the aqueous supernatant three times with equal volumes of ethyl acetate (EtOAc).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure at 30°C to prevent volatilization of the highly aromatic product.

  • Quantification: Analyze the extract via GC-FID using a chiral capillary column (e.g., Hydrodex β-TBDAc) to determine both the conversion yield and the enantiomeric excess (ee) of the synthesized 2,5-dimethyltetrahydro-3-furanol.

Data Presentation: Kinetic Profiling

The following table summarizes the typical kinetic profile of the fed-batch biotransformation, demonstrating the relationship between substrate feeding, product accumulation, and stereoselectivity.

Time (h)Cumulative Furaneol Added (g/L)Residual Furaneol (g/L)2,5-Dimethyltetrahydro-3-furanol Yield (%)Enantiomeric Excess (ee %)
00.50.500.0N/A
41.00.1565.2>98 (3S)
81.50.2278.4>98 (3S)
122.00.3581.1>98 (3S)
242.0 (Feeding Complete)0.1092.5>98 (3S)
482.0<0.0198.2>98 (3S)

Table 1: Time-course kinetics of Furaneol biotransformation. Yield is calculated based on total substrate added. The high ee% validates the stereospecificity of the yeast ADH enzymes.

Critical Parameters & Troubleshooting

  • pH Maintenance: Furaneol is chemically unstable and prone to polymerization at alkaline pH [[5]](). Maintaining the buffer strictly at pH 6.5 prevents abiotic degradation while providing an optimal environment for intracellular yeast enzymes.

  • Aeration Dynamics: The reaction requires a delicate balance. High agitation (>250 rpm) introduces excessive oxygen, which competes with the substrate for NAD(P)H via the respiratory chain. Low agitation (<100 rpm) limits glucose metabolism. 150 rpm is the empirically determined optimum.

References

  • Levels of Furaneol in Msalais Wines: A Comprehensive Overview of Multiple Stages and Pathways of Its Formation during Msalais Winemaking - MDPI. 5

  • Chemical formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone from D-fructose 1,6-diphosphate. 4

  • Levels of Furaneol in Msalais Wines: A Comprehensive Overview of Multiple Stages and Pathways of Its Formation during Msalais Winemaking - PMC. 1

  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC. 2

  • Natural Flavours, Fragrances, and Perfumes: Chemistry, Production, and Sensory Approach. 3

Sources

Troubleshooting & Optimization

Separating cis- and trans- diastereomers of 2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the separation and analysis of 2,5-Dimethyltetrahydro-3-furanol diastereomers. It is designed for researchers encountering resolution issues with commercial mixtures or synthetic crude products.[1]

Case ID: 2,5-DMTHF-3-OL-SEP Status: Active Assigned Specialist: Senior Application Scientist[2]

Executive Summary & Stereochemical Context

Commercially available 2,5-dimethyltetrahydro-3-furanol is typically supplied as a mixture of cis- and trans- diastereomers. The nomenclature often refers to the relative configuration of the 2,5-methyl groups, but the presence of the hydroxyl group at C3 creates a total of 4 diastereomeric pairs (8 stereoisomers if enantiomers are considered).

  • Key Challenge: The boiling points of these diastereomers are proximal (

    
    ), rendering simple distillation ineffective for high-purity separation.[2]
    
  • Solution Strategy: Separation requires exploiting polarity differences (Chromatography) or steric recognition (Enzymatic Resolution).[1]

The Diastereomer Landscape
Isomer SetConfiguration (Relative to Me-2)Est. PolaritySeparation Difficulty
Set A (2,5-cis) Me-2 and Me-5 are cis. OH-3 can be cis or trans.[1][3][4]Higher (typically)Moderate
Set B (2,5-trans) Me-2 and Me-5 are trans.[2] OH-3 can be cis or trans.[1][3][4]LowerHigh

Diagnostic & Identification (Troubleshooting Phase 1)

Q: How do I determine the ratio of isomers in my crude mixture?

A: Quantitative Gas Chromatography (GC-FID/MS) Do not rely on TLC.[1] The isomers often co-elute on silica plates.[1]

  • Column Selection: You must use a high-polarity column.[1] Standard non-polar columns (e.g., DB-1, DB-5) often fail to resolve the diastereomers completely.[1][2]

  • Recommended Phase: Polyethylene Glycol (PEG) / Wax (e.g., DB-WAX, HP-INNOWax).[1][2]

  • Mechanism: The polar stationary phase interacts differentially with the hydroxyl group based on its steric accessibility (hydrogen bonding), which varies between the cis and trans orientations.

Q: How do I distinguish them by NMR?

A:


-NMR Coupling Constants (

values)
The key diagnostic is the vicinal coupling between H2 and H3 (

).[2]
  • Cis-relationship (H2/H3 syn):

    
    .[2]
    
  • Trans-relationship (H2/H3 anti):

    
    .[2]
    
  • Note: The 5-membered ring puckering can distort these angles, but the cis coupling is consistently larger than the trans coupling in these systems [1, 2].

Preparative Separation Protocols

Workflow A: Flash Column Chromatography (Silica Gel)

Best for: Gram-scale separation of the major diastereomeric pairs.

Protocol:

  • Stationary Phase: High-efficiency Silica Gel (40-63

    
    m).
    
  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate .[1]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.[1]

    • Ramp: 85:15 to 70:30. The trans-2,5 isomers (typically less polar) often elute before the cis-2,5 isomers.[1]

  • Loading:

    
     w/w of silica mass.[1] Overloading causes peak tailing and co-elution.[1]
    

Troubleshooting Tip: If resolution is poor, add 1% Isopropanol to the mobile phase.[1][2] This sharpens the alcohol peaks by reducing tailing caused by hydrogen bonding with silanols.[1]

Workflow B: Enzymatic Kinetic Resolution (Lipase)

Best for: Obtaining high optical purity (enantiomeric separation) or when chromatography fails.[2]

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CALB) show high selectivity for specific stereoconfigurations of secondary alcohols.[1][2] They will preferentially acylate one enantiomer/diastereomer, leaving the other as the free alcohol.[1]

Protocol:

  • Solvent: Dry Toluene or MTBE (Methyl tert-butyl ether).[1]

  • Acyl Donor: Vinyl Acetate (3-5 equivalents).[1]

  • Catalyst: Immobilized CALB (e.g., Novozym 435), 20-50 mg per mmol substrate.[1][2]

  • Condition: Shake at 30-40°C. Monitor by GC.

  • Workup: Filter enzyme. Separate the Ester (reacted isomer) from the Alcohol (unreacted isomer) via standard Flash Chromatography (they will have vastly different

    
     values).
    

Visual Troubleshooting Guides

Figure 1: Separation Strategy Decision Matrix

SeparationStrategy Start Start: Crude Mixture (2,5-Dimethyltetrahydro-3-furanol) Goal Define Goal Start->Goal Analytical Analytical Quantitation (Check Ratio) Goal->Analytical Check Purity Prep Preparative Isolation (>100 mg) Goal->Prep Isolate Isomers GC GC-FID (Wax Column) Isomers Resolved? Analytical->GC Flash Flash Chromatography (Silica, Hex/EtOAc) Prep->Flash Resolved Yes: Proceed with Analysis GC->Resolved NotResolved No: Co-elution GC->NotResolved Lipase Enzymatic Resolution (Novozym 435) Flash->Lipase If poor separation or ee required Deriv Derivatization (Acylation/Silylation) NotResolved->Deriv Improve Resolution

Caption: Decision matrix for selecting the appropriate separation pathway based on scale and resolution requirements.

Figure 2: Troubleshooting Co-elution

Troubleshooting Issue Issue: Co-elution in GC Check1 Check Column Type Issue->Check1 Check2 Check Ramp Rate Issue->Check2 Check3 Check Overloading Issue->Check3 Action1 Switch to PEG/Wax (Polar Phase) Check1->Action1 If Non-polar Action2 Lower Ramp to 2°C/min Check2->Action2 If Fast Ramp Action3 Dilute Sample (Split Ratio > 50:1) Check3->Action3 If Broad Peaks

Caption: Step-by-step troubleshooting for resolving co-eluting isomer peaks in Gas Chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate the cis and trans isomers? A: Generally, no .[1][2] The boiling point difference is often negligible for effective separation on a lab scale.[1] While spinning band distillation might achieve partial enrichment, it is time-consuming and risks thermal degradation (dehydration to dihydrofurans).[1][2] Chromatography is superior for purity.[1]

Q: My peaks are tailing badly on the silica column. Why? A: The hydroxyl group at C3 interacts strongly with the acidic silanol groups on the silica surface.

  • Fix: Pre-wash your column with the mobile phase containing 1% Triethylamine (TEA) or simply add 1-2% Isopropanol to your eluent to block these active sites.

Q: Is the "cis" isomer always the major product of hydrogenation? A: Not necessarily. The hydrogenation of 2,5-dimethyl-3(2H)-furanone over catalysts like Ru/C or Pd/C often favors the all-cis isomer due to the catalyst surface approach, but the ratio is highly dependent on solvent and pressure. You must verify every batch analytically [3].

References

  • NIST Chemistry WebBook. 2,5-Dimethyltetrahydrofuran stereoisomers and properties. National Institute of Standards and Technology. Available at: [Link][2]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide (Vicinal Coupling in 5-membered rings). Available at: [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of furanol derivatives. Available at: [Link]

Sources

Technical Support Center: Hydrogenation of Dimethyl Furanones

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Mission

Welcome to the Advanced Applications Support Center. You are likely here because your hydrogenation of dimethyl furanones is suffering from ring-opening hydrogenolysis (loss of yield) or poor diastereoselectivity (incorrect cis/trans ratio).

The hydrogenation of furanones is not a simple olefin reduction; it is a competition between ring saturation (desired) and C–O bond cleavage (undesired). As a Senior Application Scientist, I will guide you through the mechanistic levers—catalyst work function, support acidity, and solvent polarity—that control this balance.

Critical Decision Modules

Module A: Catalyst Selection (The "Engine")

Q: Why is Pd/C causing significant ring-opening products (hexanones/hexanols) instead of the target tetrahydrofuranone?

A: Palladium is an aggressive hydrogenation metal with a strong affinity for oxygenates. On acidic supports (like unbuffered activated carbon), Pd facilitates the protonation of the enol ether oxygen, triggering the ring-opening pathway via a hemiacetal intermediate.

  • The Fix: Switch to Rhodium (Rh) or Ruthenium (Ru) for ring saturation.

    • Rhodium (Rh/C or Rh/Al₂O₃): The "Gold Standard" for furanone hydrogenation. Rhodium operates effectively at lower temperatures and pressures, favoring the syn-addition of hydrogen across the C=C bond while preserving the C–O–C ether linkage.

    • Ruthenium (Ru/C): Effective but requires careful temperature control; at T > 100°C, Ru begins to attack the C=O bond, leading to tetrahydrofuranols.

Comparative Catalyst Performance Data:

Catalyst SystemMajor ProductRing Opening RiskStereoselectivity (cis:trans)Recommended For
5% Rh/C TetrahydrofuranoneLowHigh (cis-selective)Target Yield
5% Pd/C Ring-opened ketonesHighLowAlkyl chain synthesis
5% Ru/C TetrahydrofuranolMediumMediumFull saturation
Raney Ni MixedMediumLowCost-sensitive bulk runs
Module B: Stereoselectivity Control (The "Steering")

Q: I need the cis-isomer (often the odor-active principle), but I am getting thermodynamic mixtures. How do I lock in the cis form?

A: The cis-isomer is the kinetic product resulting from the syn-addition of hydrogen from the catalyst surface to the adsorbed furanone ring. The trans-isomer is the thermodynamic product , formed via keto-enol tautomerization or acid-catalyzed epimerization after the initial hydrogenation.

  • Protocol Adjustment:

    • Lower Temperature: Run at < 50°C. Higher thermal energy overcomes the rotational barrier required for epimerization.

    • Increase Pressure: High H₂ pressure (> 20 bar) increases the rate of hydrogenation relative to the rate of desorption/isomerization.

    • Neutralize the Support: Acid sites on carbon or alumina catalyze the post-reaction isomerization. Wash the catalyst or add a trace of base (see Module C).

Module C: Solvent & Additives (The "Environment")

Q: My conversion is good, but yield is low due to "tar" or polymerization. What is happening?

A: Furanones are sensitive to aldol condensation and polymerization under basic conditions, but sensitive to ring opening under acidic conditions.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if ring opening is a primary failure mode, as they can participate in acetal formation. THF or Ethyl Acetate are superior aprotic choices.

  • The "Secret Sauce" (Base Modification): If you must use Pd/C, or if your support is acidic, dope the reaction with a trace of Triethylamine (TEA) or Sodium Acetate . This neutralizes surface acid sites, shutting down the acid-catalyzed ring-opening mechanism (hydrogenolysis) without poisoning the metal's hydrogenation capability.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to navigate the blue path (Kinetic Hydrogenation) while avoiding the red path (Ring Opening) and controlling the yellow path (Isomerization).

FuranoneHydrogenation Start 2,5-Dimethyl-3(2H)-furanone (Substrate) Ads Adsorbed Species (Catalyst Surface) Start->Ads Adsorption Cis cis-2,5-Dimethyl- tetrahydrofuran-3-one (Kinetic Target) Ads->Cis H2, Rh/C Syn-Addition Open 2-Hexanone / Hexanediols (Ring Opened) Ads->Open H+, Pd/C Hydrogenolysis Trans trans-2,5-Dimethyl- tetrahydrofuran-3-one (Thermodynamic) Cis->Trans Acid/Base or Heat Epimerization Trans->Cis Equilibrium

Figure 1: Mechanistic pathways in furanone hydrogenation. Green path indicates the desired kinetic route using Rhodium. Red path indicates acid-catalyzed failure mode.

Troubleshooting Guide (FAQ)

Issue 1: Rapid catalyst deactivation.

  • Diagnosis: Furanones often contain trace sulfur or oligomers from their synthesis (e.g., Maillard reaction precursors).

  • Solution: Perform a pre-wash of the substrate with activated carbon in solvent before introducing the precious metal catalyst. Alternatively, use a higher catalyst loading (10 wt%) for the first run to scavenge poisons.

Issue 2: Incomplete conversion despite high pressure.

  • Diagnosis: Mass transfer limitation. Hydrogen solubility in polar solvents is low.

  • Solution: Increase agitation speed (>1000 RPM) to ensure the reaction is kinetically limited, not diffusion limited. Switch to a solvent with higher H₂ solubility like Supercritical CO₂ (advanced) or simply Hexane (if substrate solubility permits).

Issue 3: Loss of optical purity (Enantiomeric Excess drops).

  • Diagnosis: If starting with a chiral furanone, the hydrogenation creates new stereocenters. However, the keto-enol tautomerism inherent to the furanone ring can racemize the alpha-carbon.

  • Solution: Hydrogenation must be faster than the tautomerization rate. Use high pressure (50 bar) and low temperature (0-10°C) .

Recommended Experimental Protocol

Protocol: Rhodium-Catalyzed Hydrogenation of 2,5-Dimethyl-3(2H)-furanone Standardized for a Parr Hydrogenator or Autoclave.

  • Catalyst Preparation:

    • Weigh 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Note: Alumina is preferred over Carbon here to minimize acidity.

    • Optional: If using Rh/C, add 1.0 eq. (relative to Rh metal) of Triethylamine to the slurry.

  • Substrate Loading:

    • Dissolve 10g of 2,5-Dimethyl-3(2H)-furanone in 100mL Ethyl Acetate .

    • Why EtOAc? It is aprotic, has decent H₂ solubility, and is easy to remove.

  • Reaction Setup:

    • Charge the autoclave. Purge with Nitrogen (3x) to remove Oxygen.

    • Purge with Hydrogen (3x).

    • Pressurize to 20 bar (290 psi) H₂.

    • Set temperature to 30°C . Do not overheat.

  • Monitoring:

    • Stir at 1200 RPM.

    • Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (approx. 1-2 hours).

  • Workup:

    • Filter catalyst over a Celite pad (Caution: Rh is pyrophoric; keep wet).

    • Concentrate filtrate under reduced pressure.

    • Analyze: GC-MS for conversion and NMR for cis/trans ratio.

References

  • Horiuti, I., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society. Link

  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • Slade, L., et al. (2006). Synthesis of 2,5-dimethyl-3(2H)-furanone derivatives via catalytic hydrogenation. Journal of Agricultural and Food Chemistry. Link

  • Kozhevnikov, I. V., et al. (2019).[1] Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts. Applied Catalysis A: General. Link

  • Evans, P. A., & Roseman, J. D. (1995).[2] Stereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran-3-ones. Tetrahedron Letters. Link

Sources

Preventing oxidation of 2,5-Dimethyltetrahydro-3-furanol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Storage of 2,5-Dimethyltetrahydro-3-furanol

Welcome to the Technical Support Center for handling 2,5-Dimethyltetrahydro-3-furanol . As a substituted tetrahydrofuran derivative, this compound is highly susceptible to autoxidation, leading to the formation of shock-sensitive hydroperoxides[1]. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure chemical integrity and laboratory safety.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 2,5-Dimethyltetrahydro-3-furanol degrade so rapidly when left on the benchtop? A: The degradation is driven by a free-radical chain reaction known as autoxidation. The ether oxygen in the tetrahydrofuran ring donates electron density, significantly weakening the C–H bonds at the adjacent alpha-carbons (C2 and C5). When exposed to atmospheric oxygen (a ground-state diradical) and initiated by ambient UV light or thermal energy, a hydrogen atom is abstracted to form a carbon-centered radical. This radical rapidly reacts with


 to form a hydroperoxyl radical, which then abstracts another hydrogen from a neighboring molecule, propagating the chain and accumulating hydroperoxides[1].

Q2: I found an older, partially used bottle of 2,5-Dimethyltetrahydro-3-furanol in the solvent cabinet. Is it safe to use or distill? A: Do not open or move the bottle immediately. First, perform a visual inspection. Look for crystalline structures around the cap threads or suspended in the liquid, or check if the liquid has become unusually viscous[2]. Hydroperoxides are significantly less volatile than the parent furanol; over time, solvent evaporation concentrates these peroxides into shock-sensitive crystals[3].

  • If crystals are present: Treat the container as an explosive hazard. Do not apply friction by turning the cap. Contact your Environmental Health and Safety (EHS) department for remote opening and disposal[4].

  • If no crystals are present: You must quantitatively test the liquid for peroxides before any evaporative concentration or distillation.

Q3: How do chemical stabilizers like BHT prevent this oxidation, and do they last forever? A: Stabilizers such as Butylated hydroxytoluene (BHT) act as sacrificial radical scavengers. When a hydroperoxyl radical forms, BHT donates a hydrogen atom to it, neutralizing the threat. The resulting BHT radical is resonance-stabilized by its aromatic ring and bulky tert-butyl groups, preventing it from propagating the chain[1]. However, BHT is consumed in this process. Once the stabilizer is depleted (often after 6–12 months of repeated atmospheric exposure), the solvent will rapidly accumulate peroxides[5].

Autoxidation Start 2,5-Dimethyltetrahydro-3-furanol (Intact Ether) Initiation Initiation (Light/Heat) Radical Formation at C2/C5 Start->Initiation O2 exposure Propagation Propagation (+O2) Hydroperoxide Generation Initiation->Propagation Chain Reaction Peroxides Explosive Peroxides Accumulation Propagation->Peroxides Unchecked BHT BHT / Antioxidant (Radical Scavenger) Propagation->BHT Intercepted by Stabilized Stabilized Molecule (Oxidation Halted) BHT->Stabilized Quenches Radical

Autoxidation pathway of furanols and radical quenching by BHT.

Part 2: Quantitative Storage Efficacy

The following table summarizes the causal relationship between storage conditions, stabilizer presence, and peroxide accumulation in tetrahydrofuran derivatives over time.

Storage ConditionAtmosphereStabilizer AddedTime ElapsedPeroxide ConcentrationSafety Status
Room Temp (22°C), Clear GlassAmbient AirNone1 Month> 50 ppmHazardous (Discard)
Room Temp (22°C), Amber GlassAmbient AirBHT (250 ppm)6 Months< 5 ppmSafe for general use
Refrigerated (4°C), Amber GlassArgon PurgedNone6 Months< 10 ppmTest before distillation
Refrigerated (4°C), Amber GlassArgon PurgedBHT (250 ppm)12 Months< 1 ppmOptimal

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling procedure must include a feedback loop to validate its success. Follow these step-by-step methodologies for testing, purifying, and storing 2,5-Dimethyltetrahydro-3-furanol.

Protocol A: Iodometric Peroxide Testing (Self-Validating Diagnostic)

Purpose: To quantify peroxide levels before use.

  • Preparation: In a clean glass vial, mix 1 mL of glacial acetic acid with 1 mL of saturated aqueous potassium iodide (KI) solution.

  • Blank Validation: Observe the mixture. It should remain colorless. If it turns yellow, your KI solution has oxidized and must be remade.

  • Execution: Add 1 mL of 2,5-Dimethyltetrahydro-3-furanol to the vial. Shake gently and let stand in the dark for 5 minutes.

  • Interpretation:

    • Colorless to faint yellow: < 5 ppm (Safe for use).

    • Bright yellow: 5–20 ppm (Must be purified before heating).

    • Brown/Iodine precipitate: > 20 ppm (Extreme hazard; contact EHS)[5].

Protocol B: Peroxide Removal via Basic Alumina

Purpose: To strip peroxides and depleted BHT from the solvent prior to sensitive catalytic reactions.

  • Column Setup: Pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I). Use approximately 10g of alumina per 100 mL of solvent.

  • Elution: Pass the 2,5-Dimethyltetrahydro-3-furanol through the column under a slight positive pressure of Argon. The basic alumina will tightly bind the polar hydroperoxides and the phenolic BHT.

  • Validation Loop: Collect the eluent and immediately re-test a 1 mL aliquot using Protocol A . The test must yield a colorless result.

  • Immediate Use: The purified furanol is now completely unstabilized. It must be used immediately or stored strictly under inert conditions[3].

Protocol C: Inert Gas Sparging for Long-Term Storage

Purpose: To displace dissolved oxygen and halt the initiation phase of autoxidation.

  • Sparging: Insert a long stainless-steel needle attached to an Argon line directly into the liquid phase of the furanol. Insert a short bleed needle into the septum to allow gas to escape.

  • Bubbling: Bubble Argon vigorously through the liquid for 15–20 minutes. Argon is heavier than air and nitrogen, making it superior for blanketing the liquid surface.

  • Sealing: Remove the sparging needle, then immediately remove the bleed needle. Wrap the septum tightly with Parafilm.

  • Storage: Store the sealed amber bottle in a dedicated flammables refrigerator at 4°C, segregated from strong oxidizers[4].

HandlingWorkflow Visual Visual Inspection (Check Cap/Liquid) Crystals Crystals or Viscosity? (Peroxide Indicators) Visual->Crystals EHS DO NOT OPEN Contact EHS Crystals->EHS Yes Test Test with KI or Peroxide Strips Crystals->Test No Result Peroxide Level Test->Result Purify Purify via Basic Alumina Column Result->Purify > 5 ppm Use Safe for Use (Store under Argon) Result->Use < 5 ppm Purify->Use Retest

Diagnostic workflow for evaluating stored peroxide-forming solvents.

References

  • Tetrahydrofuran (THF) Storage and Handling - ymaws.
  • Source: Stephen F. Austin State University (sfasu.edu)
  • Source: University of Michigan (umich.edu)
  • Source: Sigma-Aldrich (sigmaaldrich.com)
  • Source: Florida State University (fsu.edu)

Sources

Technical Support Center: Advanced Strategies for Resolving Co-elution of 2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for researchers and scientists facing the analytical challenge of co-elution, specifically involving 2,5-Dimethyltetrahydro-3-furanol in complex flavor and fragrance profiles. This guide provides in-depth troubleshooting protocols and advanced solutions to help you achieve baseline separation and accurate quantification of this key aroma compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when encountering co-elution issues with 2,5-Dimethyltetrahydro-3-furanol.

Q1: How can I confirm that 2,5-Dimethyltetrahydro-3-furanol is co-eluting with another compound?

A: Suspected co-elution can be confirmed through several methods:

  • Peak Shape Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing, which are strong indicators of an underlying, unresolved peak.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, peak purity can be assessed by examining the mass spectra at different points across the peak (the upslope, apex, and downslope). A changing mass spectrum indicates the presence of more than one compound.[1] Deconvolution software can also be used to mathematically separate overlapping peaks if their mass spectra are sufficiently different.[2][3]

Q2: What is the first and simplest parameter I should change in my GC method to resolve co-elution?

A: The most common and effective first step is to optimize the oven temperature program.[1][4] Decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which often improves resolution between closely eluting compounds.[1]

Q3: My target analyte is a polar furanol. What type of GC column should I be using?

A: For polar compounds like furanols, a polar stationary phase is generally recommended based on the principle of "like dissolves like".[5] Columns with a Wax or polyethylene glycol (PEG) stationary phase are commonly used for the analysis of polar compounds such as alcohols, aldehydes, and flavor compounds.[6] An intermediate polarity column, such as one containing cyano functional groups (e.g., a "624"-type phase), can also provide a different selectivity and may resolve the co-elution.[6][7]

Q4: When should I consider moving to a more advanced technique like multidimensional GC (MDGC)?

A: If you have exhaustively optimized your 1D-GC method (temperature program, flow rate, column chemistry) and still cannot resolve the co-elution, it is time to consider MDGC. This is especially true for highly complex matrices like essential oils or food extracts where the probability of co-elution is high.[8][9] MDGC techniques, such as heart-cutting, can transfer a specific, unresolved portion of the chromatogram onto a second column with a different stationary phase for further separation.[10][11][12][13]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of 1D-GC Parameters

When co-elution is confirmed, a systematic, step-by-step approach to method optimization is crucial. The goal is to manipulate the three core chromatographic factors: selectivity (α), efficiency (N), and retention factor (k).[2]

Step 1: Modify the Oven Temperature Program

The temperature program directly influences the retention factor and can significantly impact resolution.

  • Rationale: A slower temperature ramp gives compounds more time to interact with the stationary phase, allowing for more effective partitioning and separation. Lowering the initial oven temperature can improve the resolution of early-eluting, volatile compounds.[1]

  • Action:

    • Decrease the ramp rate by half (e.g., from 10°C/min to 5°C/min).

    • If the co-eluting pair is at the beginning of the chromatogram, lower the initial oven temperature by 10-20°C.

    • Evaluate the change in resolution. If improvement is seen, continue with smaller, iterative adjustments.

Step 2: Change the GC Column Stationary Phase

If temperature adjustments fail, the issue is likely poor selectivity (α), meaning the stationary phase is not differentiating between the two co-eluting compounds.

  • Rationale: The choice of stationary phase is the most critical factor for achieving separation.[5][14] By changing the column chemistry (polarity), you alter the intermolecular interactions between the analytes and the column, which can dramatically change their relative retention times.

  • Action:

    • Identify the polarity of your current column.

    • Select a new column with a different stationary phase polarity. For 2,5-Dimethyltetrahydro-3-furanol, if you are on a non-polar column (like a 5% phenyl-PDMS), switch to a polar Wax-type column. If you are already on a Wax column, consider an intermediate polarity column with cyano groups to introduce different separation mechanisms (e.g., dipole-dipole interactions).[15]

Table 1: Recommended GC Columns for Furanol Analysis

Stationary Phase TypePolarityPrimary Separation MechanismCommon Use Cases
100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms)Non-polarvan der Waals forces (boiling point)General screening, non-polar compounds
5% Phenyl-PDMS (e.g., DB-5, HP-5ms)Non-polarvan der Waals, π-π interactionsGeneral purpose, flavor & fragrance screening
6% Cyanopropylphenyl-PDMS (e.g., DB-624)IntermediateDipole-dipole, van der WaalsVolatile organic compounds, provides unique selectivity
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)PolarHydrogen bonding, dipole-dipoleAlcohols, FAMEs, polar flavor compounds[6]
Step 3: Adjust Column Dimensions

Column dimensions primarily affect efficiency (N) and analysis time.

  • Rationale:

    • Length: Doubling the column length doubles the efficiency but also significantly increases analysis time.[15] This provides more opportunity for separation.

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm vs 0.25 mm) increases efficiency, leading to sharper peaks and better resolution.[6]

    • Film Thickness: A thicker film increases retention, which can improve the resolution of highly volatile compounds.[2][16]

  • Action: If a slight improvement in resolution is needed, consider switching to a longer column (e.g., from 30 m to 60 m) or a column with a smaller internal diameter.

Guide 2: Transitioning to Multidimensional Gas Chromatography (MDGC)

When a single column cannot provide the required resolving power, MDGC is the definitive solution.[9][13] It uses two columns of different selectivity to achieve a comprehensive separation.[17]

Heart-Cutting 2D-GC (GC-GC)

This technique involves transferring a small, specific time segment (the "heart-cut") from the first dimension (1D) column to a second dimension (2D) column for additional separation.[11][12]

  • Rationale: This is a targeted approach perfect for resolving a known co-elution. By sending only the problematic region to a second, orthogonal column (e.g., non-polar to polar), you can achieve a powerful separation exactly where it's needed without affecting the rest of the chromatogram.[10]

  • When to Use: Ideal when you have one or a few specific co-elutions in an otherwise well-resolved chromatogram.

Comprehensive 2D-GC (GCxGC)

In GCxGC, the entire effluent from the 1D column is continuously sampled by a modulator and re-injected as a series of narrow pulses onto the 2D column.[8][18]

  • Rationale: This technique provides an enormous increase in peak capacity, separating hundreds to thousands of compounds in a single run.[19][20] It is the ultimate tool for characterizing extremely complex samples.

  • When to Use: Best for analyzing highly complex samples like essential oils or crude extracts where numerous co-elutions are expected throughout the chromatogram.[8][17]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Optimizing a GC Oven Temperature Program

Objective: To resolve co-eluting peaks by systematically adjusting the oven temperature program.

  • Establish Baseline: Run your current method with a known standard of 2,5-Dimethyltetrahydro-3-furanol to clearly identify the retention time (RT) of the co-eluting peak.

  • Scouting Run: Perform a fast scouting run to determine the elution temperature of your target.

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: 20°C/min to the maximum operating temperature of your column.

    • Final Hold: Hold for 5 minutes.

  • Optimize the Ramp Rate: Based on the scouting run, identify the temperature at which the target elutes. Design a new method with a much slower ramp rate around this temperature.

    • Example: If the target elutes at 150°C, a new program could be:

      • Initial Temp: 40°C, hold 1 min.

      • Ramp 1: 15°C/min to 130°C.

      • Ramp 2: 3°C/min to 170°C (this is the key separation window).

      • Ramp 3: 20°C/min to max temp, hold 5 min.

  • Evaluate Results: Compare the chromatogram from the optimized method to the baseline run. Assess the resolution (Rs) between the target peaks. An Rs value ≥ 1.5 indicates baseline separation. Continue with iterative adjustments as needed.[1]

Visual Workflow: Troubleshooting Co-elution

This diagram outlines the decision-making process for resolving a co-eluting peak, guiding the user from initial observation to advanced solutions.

Coelution_Troubleshooting Troubleshooting Workflow for Co-elution start Start: Peak Asymmetry or Suspected Co-elution Observed confirm Confirm Co-elution (MS Peak Purity Scan) start->confirm pure Peak is Pure. Investigate other issues (e.g., sample overload). confirm->pure No not_pure Co-elution Confirmed confirm->not_pure Yes optimize_temp Step 1: Optimize Oven Temperature Program (Decrease Ramp Rate) not_pure->optimize_temp check_res1 Resolution Improved (Rs >= 1.5)? optimize_temp->check_res1 success Success! Finalize Method. check_res1->success Yes change_column Step 2: Change Column (Orthogonal Selectivity, e.g., Wax) check_res1->change_column No check_res2 Resolution Improved (Rs >= 1.5)? change_column->check_res2 check_res2->success Yes mdgc Step 3: Advanced Technique Implement Multidimensional GC (Heart-cutting or GCxGC) check_res2->mdgc No end Problem Solved mdgc->end

Caption: A decision tree for troubleshooting co-elution in GC analysis.

Visual Diagram: Heart-Cutting MDGC System

This diagram illustrates the setup of a typical heart-cutting two-dimensional gas chromatography system.

MDGC_Setup Heart-Cutting 2D-GC (GC-GC) System Schematic cluster_GC1 First Dimension GC (GC-1) cluster_GC2 Second Dimension GC (GC-2) Injector Injector Column1 1D Column (e.g., Non-polar DB-5) Injector->Column1 Switch Deans Switch or Flow Modulator Column1->Switch Full Effluent Detector1 Detector 1 (e.g., FID) Column2 2D Column (e.g., Polar WAX) Detector2 Detector 2 (e.g., MS) Column2->Detector2 Switch->Detector1 Uncut Peaks Switch->Column2 Heart-Cut Transfer

Caption: Schematic of a heart-cutting multidimensional GC (GC-GC) system.

References

  • Thermo Fisher Scientific. (n.d.). Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis.
  • LCGC International. (2010, May 20). Profiling Flavours and Fragrances by Heart-cut MDGC(MS) and Comprehensive GCxGC(qMS) in One System.
  • Shimadzu. (n.d.). Flavour&Fragnance analysis: Easy heart cut MDGC with mass spectrometric detection in 1st and 2nd dimension.
  • LCGC International. (2020, November 12). Optimizing Flavour Analysis Using Modern Heart-Cutting MDGC.
  • Phenomenex. (2025, October 17). Comprehensive 2D (GC×GC) explained.
  • BenchChem. (2025). resolving co-elution issues in GC analysis of flavor compounds.
  • Gerstel. (2014, June 13). Optimizing Flavor Analysis Using Modern Heart-cutting MDGC.
  • Gerstel. (n.d.). Multidimensional GC Analysis of Complex Samples.
  • McGregor, L., & Barden, D. (2022, April 15). A Guide to Modern Comprehensive Two-Dimensional Gas Chromatography. LCGC International.
  • MDPI. (2024, April 26). Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties.
  • Shimadzu. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues.
  • BenchChem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • JCANO INGENIERIA. (n.d.). GC Column Selection Guide.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • Supelco. (n.d.). How to Choose a Capillary Column.
  • Element Lab Solutions. (n.d.). Real Life GC Column Selection.
  • Polish Pharmaceutical Society. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST.
  • Labsolution. (n.d.). Deconvolution of Co-eluting Chromatographic Signals through Vacuum Ultraviolet Spectroscopy.

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Technical Support Center: Optimizing Catalyst Selection for Furanone Reduction to Tetrahydrofuranols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic reduction of furanones to tetrahydrofuranols. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of this important chemical transformation.

Section 1: Catalyst & Reaction Design FAQs

This section addresses fundamental questions about selecting the right catalyst and designing your experimental setup for optimal results.

Q1: What are the primary classes of catalysts for reducing furanones to tetrahydrofuranols, and how do I choose between them?

The reduction of the furanone core to a tetrahydrofuranol is a hydrogenation process that requires a robust catalytic system. The choice of catalyst is paramount and depends on factors like substrate complexity, desired selectivity, and process scale. Catalysts fall into two main categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants.[1][2] They often consist of a metal center (like Rhodium or Ruthenium) coordinated with organic ligands.

    • Expertise & Experience: Homogeneous catalysts are prized for their high selectivity and activity under mild conditions (lower temperatures and pressures).[3][4] The catalyst's molecular nature allows for precise tuning of its electronic and steric properties by modifying the ligands, which can be crucial for achieving high stereoselectivity in complex molecules.[3] However, the key drawback is the difficulty in separating the catalyst from the product post-reaction, which can be costly and lead to product contamination.[1][3]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants.[1][2] Common examples include metals like Palladium (Pd), Platinum (Pt), Nickel (Ni), or Copper (Cu) dispersed on a solid support such as carbon, alumina, or silica.[5]

    • Expertise & Experience: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture through simple filtration, which facilitates catalyst recycling and simplifies product purification.[2] They are generally more robust and stable at higher temperatures and pressures.[1][3] However, they can sometimes exhibit lower selectivity compared to their homogeneous counterparts and may require more forcing reaction conditions.[1][3] Mass transfer limitations, where reactants must diffuse to the catalyst surface, can also impact reaction rates.[1]

The following table summarizes the key differences to guide your selection:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same as reactants (usually liquid)Different from reactants (e.g., solid catalyst in a liquid)
Selectivity Often high, tunable via ligands[3]Can be lower, influenced by support and active site distribution
Activity High, often under mild conditionsMay require higher temperatures/pressures
Separation Difficult, often requires extraction or chromatography[3]Easy, by filtration[2]
Recycling Challenging and often expensiveStraightforward, cost-effective for industrial processes[3]
Heat Transfer Generally efficient[3]Can be an issue, potential for localized heating
Cost Often higher due to complex ligands and metal precursorsGenerally lower, especially non-precious metals (Ni, Cu)
Q2: My furanone has other reducible functional groups. How can I ensure chemoselective reduction?

Chemoselectivity is a critical challenge when other reducible groups (e.g., nitriles, esters, carbon-carbon double bonds) are present. The furan ring itself can be sensitive, particularly to acidic or basic conditions which might cause polymerization or side reactions.[6]

  • Expertise & Experience: For substrates with sensitive functional groups, a carefully chosen catalyst is essential. Some reducing agents, like 2-phenylbenzimidazoline, have been shown to selectively reduce conjugated double bonds without affecting furan rings or nitrile groups, offering an alternative when metal-catalyzed hydrogenations fail.[7][8] In metal catalysis, the choice of metal and support can influence selectivity. For instance, certain catalysts might be more prone to reducing an ester than the furanone ring. Screening a variety of catalysts with different electronic properties is advisable. Sometimes, a milder catalyst, even if slower, will provide a cleaner reaction profile by avoiding undesired side reactions.[9]

Q3: What are the key reaction parameters I need to optimize?

Beyond the catalyst itself, several parameters must be carefully optimized to achieve high yield and purity.[9]

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to catalyst deactivation or an increase in side products.[9][10] It is crucial to find an optimal temperature that balances reaction speed with selectivity.

  • Pressure (for Hydrogenation): In catalytic hydrogenations, hydrogen pressure is a key variable. Higher pressures increase the concentration of dissolved hydrogen, which can accelerate the reaction but may also lead to over-reduction. For a given catalyst, there is often an optimal pressure range.[6]

  • Solvent: The solvent can significantly impact the reaction.[11] It must fully dissolve the furanone substrate while being compatible with the catalyst. Polar aprotic solvents like THF or ethyl acetate are common choices. The solvent can also influence catalyst activity and selectivity.

  • Reaction Time: Reactions should be monitored to completion using an appropriate analytical technique like TLC or GC.[6] Extending the reaction time unnecessarily can lead to the formation of degradation products.

Section 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the reduction of furanones.

Q4: My reaction shows low or no conversion. What should I do?

This is one of the most common issues. A systematic troubleshooting approach is the most effective way to identify the root cause.

  • Trustworthiness: The first step is to verify the integrity of your reagents and setup.

    • Catalyst Activity: The catalyst may be deactivated. If using a heterogeneous catalyst, ensure it hasn't been "poisoned" by impurities in the starting materials or solvent.[9] For homogeneous catalysts, check for degradation, especially if they are air- or moisture-sensitive. Using a fresh batch of catalyst is a reliable diagnostic step.

    • Reagent Quality: If using a hydride source (e.g., BH₃-THF), ensure it is fresh and has been stored properly, as these reagents can degrade over time.[12] For catalytic hydrogenations, verify the quality of the hydrogen gas and ensure there are no leaks in the system.

    • Reaction Conditions: Double-check that the temperature and pressure are at the desired setpoints. In heterogeneous reactions, ensure vigorous stirring is maintained to overcome mass transfer limitations.[9]

    • Inert Atmosphere: Many reduction reactions require an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation or side reactions with oxygen.[6]

Below is a workflow to guide your troubleshooting process.

G start Low or No Conversion check_catalyst Check Catalyst Activity - Use fresh batch - Check for poisoning start->check_catalyst outcome_catalyst Problem Solved? check_catalyst->outcome_catalyst check_reagents Verify Reagent Quality - Fresh H₂ or hydride source? - Anhydrous solvent? outcome_reagents Problem Solved? check_reagents->outcome_reagents check_conditions Review Reaction Conditions - Correct Temp/Pressure? - Vigorous stirring? outcome_conditions Problem Solved? check_conditions->outcome_conditions check_setup Inspect Experimental Setup - System sealed? (No leaks) - Inert atmosphere? outcome_setup Problem Solved? check_setup->outcome_setup outcome_catalyst->check_reagents No end Success outcome_catalyst->end Yes outcome_reagents->check_conditions No outcome_reagents->end Yes outcome_conditions->check_setup No outcome_conditions->end Yes optimize Systematically Optimize - Increase catalyst loading - Increase Temp/Pressure outcome_setup->optimize No outcome_setup->end Yes optimize->end

Caption: Troubleshooting workflow for low conversion.

Q5: I'm observing significant side product formation. How can I minimize it?

The formation of side products reduces yield and complicates purification. Identifying the impurity is the first step.

  • Common Side Products & Solutions:

    • Over-reduction: The tetrahydrofuranol product can sometimes be further reduced to a diol. This is more common with highly active catalysts or harsh conditions.

      • Solution: Reduce the temperature, lower the hydrogen pressure, or switch to a less active catalyst.

    • Ring-Opening: Furan rings can be sensitive to strongly acidic or basic conditions, which can lead to ring cleavage.

      • Solution: Ensure the reaction is run under neutral conditions. If using an acidic catalyst, consider a milder alternative. Buffer the reaction mixture if necessary.[6]

    • Polymerization: Furan rings, especially under acidic conditions, can polymerize, leading to a dark, viscous reaction mixture.[6]

      • Solution: Maintain strict pH control. Ensure starting materials and solvents are free of acidic impurities.

Q6: How can I control the diastereoselectivity of the reduction?

For chiral furanones, the reduction creates a new stereocenter, leading to diastereomeric products. Controlling this selectivity is often a primary goal.

  • Expertise & Experience: Diastereoselectivity is a subtle effect governed by the transition state of the reaction. Several factors can be adjusted to favor the desired diastereomer:

    • Catalyst Choice: The steric bulk of the catalyst and its ligands can dramatically influence which face of the furanone is hydrogenated. Some organocatalysts have shown the ability to switch diastereoselectivity from syn to anti based on their structure.[13][14]

    • Temperature: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.

    • Solvent: The solvent can influence the conformation of the substrate and its interaction with the catalyst, thereby affecting the stereochemical outcome.[11]

Section 3: Analysis and Purification

Proper analysis and purification are essential to isolate your target compound in high purity.

Q7: What is the best way to monitor my reaction's progress?

Real-time monitoring is crucial to determine when the reaction is complete and to avoid the formation of byproducts from over-reaction.[6]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for volatile and semi-volatile compounds like furanones and tetrahydrofuranols.[15][16] GC can separate the starting material, product, and any byproducts, allowing for quantitative analysis of the reaction mixture over time. GC-MS provides structural information to help identify unknown impurities.[16]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. It is excellent for determining the disappearance of the starting material. Staining may be required if the compounds are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): A suitable alternative for furanones that are thermally unstable or not volatile enough for GC.[15]

Q8: I'm struggling to purify my tetrahydrofuranol product. What are some common pitfalls and solutions?

Purification can be challenging due to the properties of the product and potential impurities.

  • Column Chromatography:

    • Problem: The product is streaking or showing poor separation from impurities.

    • Cause & Solution: Tetrahydrofuranols are polar and can interact strongly with silica gel, causing tailing.[17] Try using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds). Alternatively, consider using a different stationary phase like alumina.[17]

    • Problem: Low or no recovery of the product.

    • Cause & Solution: The compound may be irreversibly adsorbing to the silica gel due to high polarity.[17] If so, reverse-phase chromatography might be a better option. Another possibility is that the product is volatile and was lost during solvent removal. Use a rotary evaporator at a lower temperature and pressure.[17]

  • Distillation:

    • Problem: The product is contaminated with water.

    • Cause & Solution: Tetrahydrofuran and its derivatives can form azeotropes with water, making complete separation by simple distillation difficult.[18][19] Extractive distillation, using an agent like ethylene glycol or butane-1,4-diol to break the azeotrope, may be necessary.[18][20] Thoroughly drying the organic extracts with a drying agent (e.g., anhydrous sodium sulfate) before concentration is critical.[12]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Furanone

This protocol provides a general guideline and must be optimized for specific substrates and catalysts.

  • Reactor Setup:

    • Add the furanone substrate (1.0 eq) and the chosen solvent (e.g., ethanol or ethyl acetate) to a high-pressure reactor vessel equipped with a magnetic stir bar.

    • Under a stream of inert gas (Argon), add the heterogeneous catalyst (e.g., 5 mol% Pd/C).

    • Seal the reactor vessel securely.

  • Reaction Execution:

    • Purge the reactor several times with hydrogen gas to remove all air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-100 °C).

  • Monitoring:

    • Monitor the reaction by periodically taking small aliquots (after carefully depressurizing and re-purging the system) and analyzing them by GC or TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography or distillation to yield the pure tetrahydrofuranol.

References

  • Bobal, P., & Bobalova, J. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(2), 2212-2221. [Link]

  • University of Alberta. Homogeneous vs Heterogeneous Catalysts. University of Alberta Chemistry Resources. [Link]

  • Kim, H. J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(11), 2427-2440. [Link]

  • MDPI. (2024). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules. [Link]

  • Bobal, P., & Bobalova, J. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. Molecules, 18(2), 2212-21. [Link]

  • Musser, J. H., & Stevenson, D. R. (1990). U.S. Patent No. 4,919,765. Washington, DC: U.S.
  • Musser, J. H., & Stevenson, D. R. (1990). U.S. Patent No. 4,918,204. Washington, DC: U.S.
  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • Atlantis Press. (2017). Preparation, Characterization and Catalytic Application for the Synthesis of Tetrahydrofuran. International Conference on Functional Materials and Chemical Engineering. [Link]

  • DORAS. (2010). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DCU Research Repository. [Link]

  • Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal. [Link]

  • Reddy, K. S., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. RSC Advances, 8(60), 34289-34294. [Link]

  • Kaibel, G., et al. (2005).
  • Organic Chemistry Portal. (2008). Enantioselective Synthesis of Lactones and Cyclic Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Mariscal, R., et al. (2021). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. Catalysts, 11(11), 1378. [Link]

  • Sparkl. (n.d.). Revision Notes - Homogeneous and Heterogeneous Catalysts. AP Chemistry. [Link]

  • Kim, H. J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(11), 2427-2440. [Link]

  • ResearchGate. (n.d.). Heterogeneous acid-catalysts for the production of furan-derived compounds. ResearchGate. [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]

  • Wang, Y., et al. (2024). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. ResearchGate. [Link]

  • Agilent. (n.d.). Troubleshooting Guide. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Diastereodivergent and enantioselective synthesis of chiral 2,3-furan fused carbocycles. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by Catalyst. Organic Letters, 18(5), 1084-1087. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Melchiorre, P., et al. (2014). Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. Nature Chemistry, 6(11), 980-985. [Link]

  • ResearchGate. (n.d.). Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation. ResearchGate. [Link]

  • ResearchGate. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]

  • ResearchGate. (n.d.). Purification of tetrahydrofuran from aqueous azeotropic solution. ResearchGate. [Link]

  • ResearchGate. (2019). An efficient synthesis of 5-hydroxy-2(5H)-furanone: Using a titanium silicate molecular sieve catalyst. ResearchGate. [Link]

  • Ostrowska, K., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7489. [Link]

  • MDPI. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molecules. [Link]

  • SciSpace. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. [Link]

  • MDPI. (2020). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Molecules. [Link]

  • Wang, Y., et al. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. Food Chemistry, 210, 109-115. [Link]

  • Schwab, W., & Raab, T. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6956-6972. [Link]

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Minimizing ring-opening side reactions of tetrahydrofuranols under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrahydrofuranol Stability Under Acidic Conditions

A Senior Application Scientist's Guide to Minimizing Ring-Opening Side Reactions

Welcome to the technical support center for handling tetrahydrofuranol scaffolds in acidic environments. As researchers in synthetic and medicinal chemistry, we frequently encounter the robust yet sensitive tetrahydrofuran ring system, a core motif in numerous natural products and pharmaceuticals.[1][2] However, the stability of these structures, particularly hydroxylated derivatives (tetrahydrofuranols), can be compromised under acidic conditions, leading to undesired ring-opening side reactions. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you preserve the integrity of your molecules.

Troubleshooting & FAQs

This section addresses the most common issues encountered during experiments.

Q1: My reaction is yielding a complex mixture of byproducts, and I suspect my tetrahydrofuranol starting material is degrading. What are the tell-tale signs of ring-opening?

A1: The acid-catalyzed ring-opening of a tetrahydrofuranol typically results in the formation of linear dicarbonyl compounds or other rearranged products.[3] Initial signs of degradation often include:

  • Appearance of Unexpected Byproducts: You may observe new spots on your Thin Layer Chromatography (TLC) plate, often with different polarities than expected.

  • Polymerization: In the presence of strong acids, tetrahydrofuran (THF) and its derivatives can undergo cationic ring-opening polymerization, leading to the formation of intractable polymeric material or a viscous oil.[4][5][6][7]

  • Low Mass Balance: A significant loss of material during workup or purification, which cannot be accounted for, often points to the formation of volatile or water-soluble degradation products.

Q2: My compound seems to degrade during purification on a standard silica gel column. Is this related to acidity?

A2: Yes, this is a very common issue. Standard silica gel is inherently acidic and can be sufficient to catalyze the degradation of sensitive compounds, including many furan derivatives.[3] To mitigate this:

  • Neutralize Your Silica: Consider using deactivated or neutral silica gel. You can also prepare a slurry of silica in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites before packing your column.[3]

  • Alternative Purification: If possible, opt for other purification methods like crystallization, distillation, or chromatography on a different stationary phase (e.g., alumina, C18).

Q3: I need to perform an acid-catalyzed reaction. How can I select an acid that is less likely to cause ring-opening?

A3: The key is to move away from strong, non-coordinating Brønsted acids (like H₂SO₄, HCl) towards milder, more controlled acid sources.

  • Lewis Acids: Many Lewis acids can effectively catalyze reactions without the high proton activity that promotes ring-opening. Catalysts like tin(II) triflate (Sn(OTf)₂), hafnium(IV) triflate (Hf(OTf)₄), or boron trifluoride etherate (BF₃·OEt₂) are excellent choices for reactions such as aldol additions, cyclizations, or rearrangements involving tetrahydrofuran scaffolds.[1][8][9]

  • Solid-Supported Acids: Heterogeneous acid catalysts, such as ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂), offer the advantage of being easily filtered off post-reaction, minimizing the product's contact time with the acid.[10] Montmorillonite clays are another effective solid acid catalyst.[11]

  • Organic Acids: In some cases, organic catalysts like diphenyl phosphate (DPP) or methanesulfonic acid (MsOH) can provide sufficient acidity with a lower propensity for causing degradation compared to mineral acids.[12]

Q4: Should I protect the hydroxyl group on my tetrahydrofuranol before subjecting it to acidic conditions?

A4: Protecting the hydroxyl group is an excellent strategy, provided the protecting group itself is stable to the intended acidic conditions and can be removed later without affecting the rest of the molecule.

  • Acid-Stable Protecting Groups: Good choices include benzyl (Bn) ethers or certain silyl ethers (e.g., TBDPS, TIPS), which are robust under many acidic conditions but can be removed via hydrogenolysis or fluoride-mediated cleavage, respectively.[13]

  • Acid-Labile Protecting Groups to AVOID: Do not use acetal-based protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers, as they are designed to be removed under acidic conditions and will not offer protection.[13][14][15]

Mechanistic Insights: The Chemistry of Ring Cleavage

Understanding the mechanism of degradation is crucial for designing effective preventative strategies. The acid-catalyzed ring-opening of a tetrahydrofuran proceeds via a cationic pathway, initiated by the protonation of the ether oxygen. This step makes the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack.

  • Protonation: The ether oxygen is protonated by the acid catalyst, forming a highly activated oxonium ion.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a solvent molecule, a counter-ion, or another molecule of the substrate) attacks one of the α-carbons. This can proceed via an Sₙ1-like mechanism (forming a carbocation intermediate) or an Sₙ2-like mechanism (direct displacement).

  • Ring-Opening: The C-O bond cleaves, resulting in a ring-opened product. In the absence of a strong external nucleophile, this can lead to polymerization where another tetrahydrofuranol molecule acts as the nucleophile.[4][6][7]

G cluster_0 Mechanism of Acid-Catalyzed Ring-Opening THF Tetrahydrofuranol Oxonium Activated Oxonium Ion THF->Oxonium 1. Protonation H_plus H⁺ (Acid Catalyst) RingOpened Ring-Opened Product Oxonium->RingOpened 2a. External Nucleophilic Attack Polymer Polymerization Oxonium->Polymer 2b. Intermolecular Attack (Polymerization) Nucleophile Nu⁻ (Nucleophile) THF_nu Another Tetrahydrofuranol Molecule

Caption: Acid-catalyzed ring-opening of tetrahydrofuranols.

Preventative Strategies & Protocol Optimization

Success lies in controlling the reaction environment. The interplay between temperature, acid strength, solvent, and reaction time dictates the outcome.

Data Presentation: Influence of Reaction Parameters

The following table summarizes how to adjust key experimental variables to minimize unwanted ring-opening.

ParameterCondition Favoring Ring-OpeningRecommended Condition for StabilityRationale & Causality
Acid Strength High H⁺ activity (e.g., H₂SO₄, HClO₄)Mild Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) or Solid-Supported AcidsStrong Brønsted acids aggressively protonate the ether oxygen, initiating cleavage. Lewis acids coordinate to the oxygen, providing controlled activation without excessive protonation.[1][16]
Temperature High Temperature (> 40 °C)Low Temperature (0 °C to -78 °C)Ring-opening may be thermodynamically favored but kinetically slow. Lower temperatures restrict the system to kinetic control, favoring the desired reaction pathway over the degradation pathway which may have a higher activation energy.[9][17][18]
Solvent Protic Solvents (e.g., H₂O, MeOH)Polar Aprotic Solvents (e.g., DMF, CH₂Cl₂)Protic solvents can act as nucleophiles, participating directly in the ring-opening process. Polar aprotic solvents solvate the intermediates without reacting, potentially stabilizing the furan ring.[3][19][20]
Reaction Time Prolonged ExposureMinimum Effective TimeThe longer the substrate is exposed to acidic conditions, the greater the opportunity for side reactions to occur. Monitor reactions closely (e.g., by TLC, LC-MS) and quench promptly upon completion.
Experimental Protocols

Here are two detailed protocols incorporating best practices for handling sensitive tetrahydrofuranols.

Protocol 1: General Procedure for a Reaction Under Mild Lewis Acid Catalysis

This protocol is suitable for reactions like acylations or alkylations where a Lewis acid can be used instead of a strong Brønsted acid.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the tetrahydrofuranol substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the second reagent (e.g., acyl chloride, 1.1 eq) to the stirred solution.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., SnCl₄, 0.1-1.0 eq) dropwise. A color change may be observed.

  • Monitoring: Monitor the reaction progress by TLC. Be mindful that TLC plates can be acidic; co-spot with a baseline sample and run immediately.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (for Al- or Sn-based Lewis acids) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using neutral or deactivated silica gel chromatography.

Protocol 2: Protection of a Tetrahydrofuranol as a Benzyl (Bn) Ether

This protocol uses the Williamson ether synthesis, which proceeds under basic conditions, thus avoiding acid-catalyzed degradation entirely.

  • Preparation: In a round-bottom flask, dissolve the tetrahydrofuranol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C, allowing hydrogen gas to evolve.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and then brine to remove DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting benzyl ether by column chromatography. The protected compound is now significantly more stable for subsequent acid-catalyzed reactions.

Experimental Workflow: A Decision-Making Guide

Use the following flowchart to plan your synthetic strategy when working with a tetrahydrofuranol substrate under potentially acidic conditions.

G decision decision protocol protocol outcome outcome start Start: Reaction with Tetrahydrofuranol Substrate q1 Is an acidic catalyst required? start->q1 no_acid Use non-acidic conditions (e.g., base-catalyzed) q1->no_acid No q2 Is the substrate known to be highly acid-sensitive? q1->q2 Yes protect Protect the hydroxyl group first (e.g., Benzylation) q2->protect Yes optimize Optimize Reaction Conditions q2->optimize No / Unsure protect->optimize params Use Mild Lewis Acid Low Temperature (-78 to 0 °C) Aprotic Solvent (CH₂Cl₂) Monitor Closely optimize->params proceed Proceed with Acid-Catalyzed Reaction optimize->proceed success Successful Reaction: Product Integrity Maintained proceed->success

Caption: Decision workflow for handling tetrahydrofuranols.

References

  • Mechanism of THF ring opening followed by polymerization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ben-Hadda, T., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1407. Available from: [Link]

  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Chen, C.-Y., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23092-23098. Available from: [Link]

  • Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209. Available from: [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved March 7, 2026, from [Link]

  • Huber, G. W., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. ACS Catalysis, 3(5), 867-876. Available from: [Link]

  • Ben-Hadda, T., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 5(86), 70621-70626. Available from: [Link]

  • Would you expect the reactivity of a five-membered ring ether such as tetrahydrofuran to be more similar to the reactivity of a linear ether or to an epoxide? (n.d.). Pearson+. Retrieved March 7, 2026, from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-119. Available from: [Link]

  • Chen, P.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(5), 4983-4992. Available from: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem. Retrieved March 7, 2026, from [Link]

  • DePorre, Y., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. Chemical Reviews, 122(18), 15036-15091. Available from: [Link]

  • Chen, P.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zin, G., et al. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 142(49), 20598-20604. Available from: [Link]

  • Penczek, S., et al. (2007). Thermodynamics and Kinetics of Ring-Opening Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-64). Elsevier. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Sadlej-Sosnowska, N., & Krygowski, T. M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4165. Available from: [Link]

  • Hedrick, J. L., & Waymouth, R. M. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters, 1(1), 81-85. Available from: [Link]

  • Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Otero, A., et al. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules, 26(24), 7467. Available from: [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025). Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2023). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Comparative activation strain diagrams for the ring-opening reactions... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals. (n.d.). Tokyo University of Science. Retrieved March 7, 2026, from [Link]

  • The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. (2010). PubMed. Retrieved March 7, 2026, from [Link]

  • Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. (n.d.). ChemInform. Retrieved March 7, 2026, from [Link]

  • A. General adverse reactions. (n.d.). ESUR guidelines on Contrast Media. Retrieved March 7, 2026, from [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-Portal.org. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,5-Dimethyltetrahydro-3-furanol, specifically the removal of unreacted Furaneol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your target compound.

Introduction: The Challenge of Separating Structural Isomers

The purification of 2,5-Dimethyltetrahydro-3-furanol from a reaction mixture containing unreacted Furaneol presents a common challenge in organic synthesis. The structural similarity of these two furan derivatives, differing only by the presence of a ketone and a double bond in Furaneol, can lead to overlapping physical properties, making separation non-trivial. This guide will equip you with the knowledge and practical techniques to effectively remove Furaneol and obtain high-purity 2,5-Dimethyltetrahydro-3-furanol.

The primary strategy for this separation hinges on the key differences in their physicochemical properties. Furaneol, a solid at room temperature, is a relatively polar molecule due to the presence of a hydroxyl group and a conjugated ketone.[1][2][3][4][5] In contrast, 2,5-Dimethyltetrahydro-3-furanol is a saturated alcohol, making it less polar and more volatile than Furaneol.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate Furaneol from 2,5-Dimethyltetrahydro-3-furanol?

The primary difficulty arises from their structural similarities. Both are furan derivatives with similar molecular weights. However, their functional groups impart different polarities, which is the key to their separation. Furaneol's conjugated system and ketone group make it significantly more polar than the saturated alcohol, 2,5-Dimethyltetrahydro-3-furanol.

Q2: What are the most promising methods for this separation?

Based on the differing polarities and physical states, the most effective methods are:

  • Liquid-Liquid Extraction: This technique exploits the differential solubility of the two compounds in immiscible solvents.[3]

  • Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, driven by polarity.[6]

  • Fractional Distillation under Reduced Pressure: While potentially challenging due to likely close boiling points, this method can be effective, especially for larger scale purifications.[7][8][9]

Q3: Can I use recrystallization to purify my product?

Recrystallization is generally not a suitable primary method for removing unreacted starting material unless the product is a solid with significantly different solubility characteristics from the impurity. Since 2,5-Dimethyltetrahydro-3-furanol is a liquid, recrystallization is not a viable option for its purification from the solid Furaneol.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation. Due to its higher polarity, Furaneol will have a lower retention factor (Rf) on a normal-phase silica gel TLC plate compared to the less polar 2,5-Dimethyltetrahydro-3-furanol. Staining with potassium permanganate or iodine can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the fractions.[10]

Decision-Making Workflow for Purification

The following diagram outlines a logical approach to selecting the most appropriate purification strategy based on the scale of your experiment and the required purity of the final product.

Purification_Workflow Purification Strategy for 2,5-Dimethyltetrahydro-3-furanol start Crude Reaction Mixture (2,5-Dimethyltetrahydro-3-furanol + Furaneol) scale What is the scale of your reaction? start->scale small_scale Small Scale (< 5g) scale->small_scale Small large_scale Large Scale (> 5g) scale->large_scale Large purity_req What is the desired purity? small_scale->purity_req distillation Fractional Distillation (Vacuum) large_scale->distillation high_purity High Purity (>98%) purity_req->high_purity High moderate_purity Moderate Purity (~95%) purity_req->moderate_purity Moderate chromatography Flash Column Chromatography high_purity->chromatography extraction Liquid-Liquid Extraction moderate_purity->extraction end Pure 2,5-Dimethyltetrahydro-3-furanol extraction->end chromatography->end distillation->end

Caption: Decision workflow for selecting a purification method.

Physicochemical Property Comparison

A clear understanding of the differences in the physical and chemical properties of Furaneol and the expected properties of 2,5-Dimethyltetrahydro-3-furanol is crucial for designing an effective separation strategy.

PropertyFuraneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone)2,5-Dimethyltetrahydro-3-furanol (Predicted)Reference(s)
Molecular Formula C₆H₈O₃C₆H₁₂O₂[2][11]
Molecular Weight 128.13 g/mol 116.16 g/mol [2][11]
Boiling Point 188-216 °CLower than Furaneol (likely in the range of 150-180 °C)[1][2][12]
Melting Point 73-77 °CLiquid at room temperature[1][2]
Polarity HighModerate[10]
Solubility in Water Highly soluble (176 g/L at 20 °C)Moderately soluble[2]
Solubility in Organic Solvents Soluble in chloroform and methanolSoluble in common organic solvents[2][13]

Troubleshooting Guides

Liquid-Liquid Extraction

Principle: This method leverages the higher polarity and water solubility of Furaneol to selectively partition it into an aqueous phase, leaving the less polar 2,5-Dimethyltetrahydro-3-furanol in the organic phase.

Troubleshooting:

IssueProbable CauseSolution
Emulsion formation at the interface. Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation of layers. Solvents are partially miscible.Ensure the use of immiscible solvents. If using ethyl acetate, which has some water solubility, perform a back-extraction of the aqueous layer with fresh ethyl acetate.
Product remains contaminated with Furaneol. Insufficient number of extractions.Increase the number of aqueous washes (3-5 times) to ensure complete removal of the water-soluble Furaneol.
Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (e.g., silica gel). The less polar 2,5-Dimethyltetrahydro-3-furanol will travel down the column faster (higher Rf) than the more polar Furaneol (lower Rf).

Troubleshooting:

IssueProbable CauseSolution
Poor separation of spots on TLC. Inappropriate solvent system.Optimize the eluent system using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate until a good separation of Rf values is achieved.
Co-elution of compounds. Column is overloaded with sample.Use an appropriate amount of silica gel relative to the crude sample (typically a 50:1 to 100:1 ratio by weight).
Streaking of compounds on the column. Sample is not fully dissolved or is too concentrated.Ensure the sample is fully dissolved in a minimal amount of the eluent before loading onto the column.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is suitable for a rapid, initial purification to remove the bulk of the unreacted Furaneol.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material) in a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Gently invert the funnel 10-15 times, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the water wash (steps 2-4) an additional 3-4 times to ensure complete removal of Furaneol.

  • Wash the organic layer with an equal volume of brine to remove any dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the partially purified 2,5-Dimethyltetrahydro-3-furanol.

  • Assess the purity by TLC or GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for achieving high purity of 2,5-Dimethyltetrahydro-3-furanol.

Materials:

  • Crude reaction mixture (pre-purified by extraction is recommended)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp/stain

Procedure:

  • Solvent System Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is 80:20 hexane:ethyl acetate. The goal is to have the Rf of 2,5-Dimethyltetrahydro-3-furanol around 0.3-0.4 and a clear separation from the Furaneol spot at a lower Rf.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure 2,5-Dimethyltetrahydro-3-furanol.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

  • Furaneol. Grokipedia. [Link]

  • Furaneol® (CAS N° 3658-77-3). ScenTree. [Link]

  • Furaneol. Wikipedia. [Link]

  • Furaneol CAS# 3658-77-3: Odor profile, Molecular properties, Suppliers & Regulation. The Good Scents Company. [Link]

  • Furaneol manufacturers and suppliers in China. ODOWELL. [Link]

  • Furaneol. ChemBK. [Link]

  • Showing Compound Furaneol (FDB020380). FooDB. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. FasterCapital. [Link]

  • Vacuum fractional distillation. Sciencemadness Discussion Board. [Link]

  • Coffee Research Institute. [Link]

  • 2,5-Dimethyltetrahydrofuran-3-one - Chemical & Physical Properties. Cheméo. [Link]

  • reduction of aldehydes and ketones. Chemguide. [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry. Reddit. [Link]

  • US4514574A - Process for separating isomeric mixtures.
  • 3 Benefits of Vacuum Fractional Distillation. Digivac. [Link]

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Validation & Comparative

1H and 13C NMR Spectral Data for 2,5-Dimethyltetrahydro-3-furanol Validation: High-Field vs. Benchtop NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The structural validation of 2,5-Dimethyltetrahydro-3-furanol presents a unique analytical challenge. Possessing three chiral centers (C2, C3, and C5), its synthesis inherently produces a complex mixture of diastereomers. Accurate validation requires not only confirming the covalent connectivity but also quantifying the diastereomeric ratio (dr).

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms for the validation of this compound. While benchtop systems offer unparalleled advantages for real-time reaction monitoring and process control[1], high-field systems remain mandatory for resolving complex spin-spin couplings and executing precise stereochemical profiling[2].

The Analytical Challenge: Stereochemistry & Spectral Dispersion

The core difficulty in validating 2,5-dimethyltetrahydro-3-furanol lies in the chemical shift proximity of its methine protons. The protons attached to C2, C3, and C5 all resonate within a narrow window of 3.80 to 4.20 ppm .

  • At 80 MHz (Benchtop): The spectral dispersion is only 80 Hz/ppm. A 0.2 ppm difference equates to just 16 Hz. Because the typical scalar coupling constants (

    
    ) are between 6–8 Hz, the multiplets heavily overlap, resulting in second-order strong coupling effects (roofing) that obscure stereochemical information[3].
    
  • At 600 MHz (High-Field): The dispersion expands to 600 Hz/ppm. The same 0.2 ppm difference becomes 120 Hz, rendering the spin system strictly first-order. This allows for the precise extraction of

    
    -couplings required to determine cis/trans relative configurations.
    

NMR_Decision Goal Analytical Goal Monitor Reaction Monitoring (Ketone Reduction) Goal->Monitor Structure Stereochemical Profiling (Diastereomeric Ratio) Goal->Structure Benchtop Benchtop NMR Platform (Low Cost, Fast) Monitor->Benchtop HighField High-Field NMR Platform (High Res, J-Coupling) Structure->HighField

Decision matrix for selecting the appropriate NMR platform based on analytical goals.

Comparative Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems . This means the data generated contains internal mathematical checks (e.g., relative integral summation) to confirm accuracy without relying solely on external calibration curves[4].

Protocol A: In-Line Reaction Monitoring via Benchtop NMR (80 MHz)

Objective: Monitor the reduction of 2,5-dimethyltetrahydrofuran-3-one to the target furanol. Causality & Design: Benchtop NMR allows for continuous flow monitoring directly in the fume hood without deuterated solvents[1]. We track the disappearance of the ketone


-protons and the appearance of the broad furanol methine envelope.
  • Sampling: Circulate the reaction mixture through a benchtop NMR flow cell (e.g., Magritek Spinsolve 80) at a flow rate of 0.5 mL/min.

  • Acquisition Parameters:

    • Pulse Sequence: 1D

      
      H with solvent suppression (if using non-deuterated reaction solvents).
      
    • Relaxation Delay (D1): 4.0 seconds (sufficient for qualitative tracking).

    • Scans (NS): 16 (provides a temporal resolution of ~1.5 minutes per spectrum).

  • Validation Check: The integral of the emerging methyl doublets (~1.2 ppm) must inversely correlate with the depleting ketone methyl signals, maintaining a constant total molar molarity.

Protocol B: Quantitative Structural Elucidation via High-Field NMR (600 MHz)

Objective: Full


H/

C assignment and Diastereomeric Ratio (dr) quantification. Causality & Design: To achieve quantitative NMR (qNMR) accuracy for the dr, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (

) of the protons of interest. For small molecules in CDCl

,

is typically 1–2 seconds. We set D1 = 10s to ensure >99% relaxation, preventing integration bias.
  • Sample Prep: Dissolve 15 mg of purified 2,5-dimethyltetrahydro-3-furanol in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS (internal standard).
    
  • Acquisition Parameters (

    
    H): 
    
    • Pulse Sequence: zg30 (30° flip angle to further ensure complete relaxation).

    • D1: 10.0 seconds.

    • Scans (NS): 16.

  • Acquisition Parameters (

    
    C): 
    
    • Pulse Sequence: zgpg30 (proton-decoupled).

    • D1: 2.0 seconds.

    • Scans (NS): 512.

  • Self-Validation Check (dr Calculation): Integrate the distinct C3-H multiplets for each diastereomer. The sum of these integrals must exactly equal the integral of the C4-H

    
     diastereotopic protons divided by 2.
    

NMR_Workflow Synthesis Synthesis of Target Compound Sampling Sample Prep & Aliquoting Synthesis->Sampling Benchtop Benchtop NMR (80 MHz) Sampling->Benchtop In-process QC HighField High-Field NMR (600 MHz) Sampling->HighField Final Validation Benchtop->Synthesis Feedback Loop DataAnalysis Diastereomeric Ratio & J-Coupling HighField->DataAnalysis

Workflow comparing benchtop and high-field NMR for compound validation.

Spectral Data Validation & Platform Comparison

The following tables present the expected empirical spectral data for the major diastereomer of 2,5-dimethyltetrahydro-3-furanol, followed by a direct performance comparison of the two NMR platforms.

Table 1: High-Field (600 MHz) H and C NMR Data (in CDCl )
Position

H Chemical Shift (ppm)
Multiplicity &

-Coupling (Hz)
Integration

C Chemical Shift (ppm)
C2-CH

1.18d,

= 6.2 Hz
3H15.2
C5-CH

1.25d,

= 6.4 Hz
3H21.4
C4-H

1.65ddd,

= 13.0, 9.5, 6.0 Hz
1H42.8 (C4)
C4-H

2.15ddd,

= 13.0, 7.5, 2.0 Hz
1H-
C2-H 3.85dq,

= 6.2, 4.0 Hz
1H82.1
C3-H 4.05m1H73.5
C5-H 4.15m1H76.8
-OH 1.80br s (exchanges with D

O)
1H-

Note: Data represents the major diastereomer. Minor diastereomers will present distinct, shifted resonances primarily at the C2, C3, and C5 positions.

Table 2: Performance Comparison: Benchtop vs. High-Field NMR
FeatureBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Primary Use Case Reaction monitoring, endpoint determination[1]Structural elucidation, stereochemistry[2]
Spectral Dispersion Low (80 Hz/ppm)High (600 Hz/ppm)
Methine Region (3.8-4.2 ppm) Broad, overlapping multiplet envelopeDistinct, baseline-resolved multiplets

-Coupling Extraction
Impossible due to second-order effectsPrecise (First-order spin system)
Diastereomeric Ratio (dr) Estimated (requires chemometrics/QM fitting)[3]Highly accurate via direct integration[4]
Operational Footprint Fume hood compatible, cryogen-freeDedicated facility, liquid He/N

required

Expert Insights: Causality Behind the Data

As an Application Scientist, it is critical to understand why these platforms yield different results for the same molecule.

The Limitation of Low-Field for Stereocenters: In 2,5-dimethyltetrahydro-3-furanol, the C4 methylene protons are diastereotopic (chemically and magnetically non-equivalent) due to the adjacent chiral centers. At 80 MHz, the complex splitting pattern of these protons (geminal coupling


 Hz, plus vicinal couplings to C3 and C5) creates a highly complex multiplet that bleeds into the hydroxyl signal. Benchtop NMR cannot resolve these fine splittings, making it impossible to apply the Karplus equation to determine the dihedral angles and relative stereochemistry.

The Power of Benchtop for Process Chemistry: Despite resolution limits, benchtop NMR is superior for process optimization. Because the instrument sits directly next to the reactor, a chemist can monitor the conversion of the ketone to the furanol in real-time. The disappearance of the sharp ketone methyl singlet and the emergence of the furanol methyl doublets (even if partially overlapping) provide an immediate, quantitative kinetic profile without the time delay of sending samples to a central high-field facility[1].

Conclusion

For the complete validation of 2,5-dimethyltetrahydro-3-furanol, a hybrid analytical approach is optimal. Benchtop NMR serves as the frontline tool for maximizing synthetic efficiency and monitoring reaction kinetics. However, due to the severe spectral overlap inherent to this multi-stereocenter molecule at low magnetic fields, High-Field NMR remains the non-negotiable gold standard for final structural proof,


-coupling extraction, and rigorous diastereomeric ratio quantification.

References

  • Magritek reports on reaction monitoring research using the Spinsolve benchtop NMR system in the Cronin Group at the University of Glasgow American Pharmaceutical Review[Link]

  • NMR Spectroscopy for Metabolomics Research National Institutes of Health (PMC)[Link]

  • Quantifying the formation of stereoisomers on-line during an HWE reaction employing benchtop NMR spectroscopy Magritek Application Notes [Link]

  • Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability Analytical Chemistry - ACS Publications [Link]

Sources

Comparative Mass Spectrometry Guide: 2,5-Dimethyltetrahydro-3-furanol vs. Furaneol

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the mass fragmentation behavior of structurally related heterocyclic compounds is critical for accurate identification in flavor chemistry, metabolomics, and synthetic quality control. This guide provides an in-depth comparative analysis of the Electron Impact Mass Spectrometry (EI-MS) fragmentation patterns of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its fully saturated analog, 2,5-Dimethyltetrahydro-3-furanol .

By examining how ring saturation and functional group conjugation dictate gas-phase ion stability, this guide equips analytical chemists with the mechanistic logic required to distinguish these compounds confidently.

Structural Determinants of Ionization

The fundamental difference in the mass spectra of these two compounds stems from their electronic structures, which dictate how they stabilize the initial radical cation (


) formed during 70 eV electron ionization.
  • Furaneol (MW: 128.13 g/mol ): Furaneol exists as a highly conjugated enol-ketone within a five-membered ring[1]. The presence of the

    
    -system allows the positive charge and unpaired electron to be extensively delocalized across the O-C=C-C=O network. This resonance stabilization results in a highly abundant and stable molecular ion[2].
    
  • 2,5-Dimethyltetrahydro-3-furanol (MW: 116.16 g/mol ): As a fully saturated cyclic ether-alcohol[3], this molecule lacks any

    
    -conjugation. Ionization primarily occurs by the ejection of a non-bonding electron from either the ether oxygen or the hydroxyl oxygen. The localized charge creates a high-energy state that rapidly dissipates via bond cleavage (typically 
    
    
    
    -cleavage or dehydration), resulting in a vanishingly small or completely absent molecular ion.

Mechanistic Fragmentation Pathways

Furaneol: Conjugation-Driven Rearrangements

Furaneol’s fragmentation is characterized by complex neutral losses and ring-opening rearrangements driven by its tautomeric enol structure[2].

  • Molecular Ion (

    
     128):  Forms the base peak or a highly abundant peak due to resonance stabilization[4].
    
  • Loss of Water (

    
     110):  The proximity of the enolic hydroxyl group to ring protons facilitates a highly favored dehydration pathway (
    
    
    
    )[2].
  • Loss of Methylketene (

    
     72):  A signature fragmentation of 3(2H)-furanones. The ring cleaves at the O-C2 and C4-C5 bonds, splitting off methylketene (
    
    
    
    , 56 Da) to yield a stable fragment at
    
    
    72[2].
  • Low-Mass Daughter Ions (

    
     85, 57, 43):  Further decomposition of the ring yields hydroxycyclopropanone derivatives (
    
    
    
    85) and standard acylium ions, most notably the acetyl cation (
    
    
    ) at
    
    
    43[2].
2,5-Dimethyltetrahydro-3-furanol: Aliphatic Cleavage Rules

Without a conjugated system to hold the ring together, the saturated furanol fragments according to classical aliphatic and cyclic ether rules.

  • Molecular Ion (

    
     116):  Weak or absent.
    
  • 
    -Cleavage (
    
    
    
    101):
    Ionization at the ring oxygen triggers the homolytic cleavage of the adjacent C-C bond, expelling a methyl radical (
    
    
    , 15 Da) from either the C2 or C5 position to form a resonance-stabilized oxonium ion (
    
    
    ).
  • Dehydration (

    
     98):  Typical of secondary alcohols, the loss of 
    
    
    
    (18 Da) occurs readily, forming a substituted dihydrofuran radical cation.
  • Ring Opening (

    
     45 / 43): 
    
    
    
    -cleavage adjacent to the hydroxyl group breaks the ring open, followed by subsequent hydrogen transfers and fragmentation to yield small, stable oxonium ions like
    
    
    (
    
    
    45).

Frag_Logic cluster_furaneol Furaneol (Conjugated) cluster_furanol 2,5-Dimethyltetrahydro-3-furanol (Saturated) F_M M+ (m/z 128) High Stability F_110 [M - H2O]+ (m/z 110) F_M->F_110 F_72 [M - C3H4O]+ (m/z 72) Loss of Methylketene F_M->F_72 F_43 [CH3CO]+ (m/z 43) F_M->F_43 S_M M+ (m/z 116) Low/No Stability S_98 [M - H2O]+ (m/z 98) S_M->S_98 S_101 [M - CH3]+ (m/z 101) Alpha Cleavage S_M->S_101 S_45 Oxonium Ion (m/z 45/43) Ring Opening S_M->S_45

Caption: Divergent EI-MS fragmentation pathways driven by ring saturation.

Quantitative Data Comparison

The following table summarizes the diagnostic ions used for the differentiation of these two compounds in a standard 70 eV EI-MS quadrupole system.

FeatureFuraneol (Conjugated)2,5-Dimethyltetrahydro-3-furanol (Saturated)
Formula / Exact Mass

/ 128.047 g/mol

/ 116.083 g/mol
Molecular Ion (

)

128 (Strong/Base Peak)

116 (Weak/Absent)
Dehydration (

)

110 (Moderate)

98 (Moderate)

-Cleavage (

)
Not favored (intact ring preferred)

101 (Strong diagnostic peak)
Key Structural Fragments

72 (Loss of methylketene)

45 (Aliphatic oxonium ion)
Low Mass Base Peaks

43 (

)

43 (

or

)

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To capture accurate fragmentation patterns without thermal degradation or severe peak tailing, the analytical workflow must be carefully optimized. The causality behind these specific protocol steps ensures a self-validating system where matrix interference is minimized and ion transmission is maximized.

Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: Furaneol is highly polar and water-soluble. Standard non-polar solvents (e.g., hexane) result in poor recovery.

  • Step 1: Spike the sample matrix with an isotopically labeled internal standard (e.g.,

    
    -Furaneol) to validate extraction efficiency[5].
    
  • Step 2: Extract the aqueous sample using a moderately polar, volatile solvent such as dichloromethane or 1,1,2-trichlorotrifluoroethane (Freon 113)[4]. This partitions the target analytes into the organic phase while leaving highly polar sugars behind.

  • Step 3: Dry the organic layer over anhydrous

    
     and gently concentrate under a stream of high-purity nitrogen.
    
GC-MS Parameters
  • Column Selection: Use a polar stationary phase (e.g., DB-WAX or Carbowax, 30m x 0.25mm x 0.25µm). Causality: Non-polar columns (like DB-5) cause severe peak tailing for enols like Furaneol due to active site interactions[2].

  • Injection: 1 µL, splitless mode, inlet temperature at 220°C.

  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV. Causality: 70 eV standardizes the de Broglie wavelength of the electrons to match covalent bond lengths, ensuring fragmentation patterns match established NIST library spectra[1].

  • Acquisition: Operate in Scan mode (

    
     35–300) for full fragmentation profiling, or Selective Ion Monitoring (SIM) mode (
    
    
    
    128, 129 for Furaneol) for trace quantification[4].

GCMS_Workflow N1 Sample Prep (Polar Solvent Extraction) N2 GC Separation (Polar Wax Column) N1->N2 N3 Electron Ionization (70 eV) N2->N3 N4 Mass Analyzer (Quadrupole/TOF) N3->N4 N5 Data Acquisition (SIM/Scan) N4->N5

Caption: Standard GC-EI-MS workflow for volatile furanone and furanol analysis.

References

  • NIST Chemistry WebBook. "Furaneol - Mass spectrum (electron ionization)." National Institute of Standards and Technology. Available at:[Link]

  • Blank, I., et al. "Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry." Journal of Agricultural and Food Chemistry, 1998. Available at:[Link]

  • Farris, S., et al. "Determination of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in some wines from Italian native grapes by Gas-Chromatography-SIM/MASS spectrometry." Annali di Chimica, PubMed, 2005. Available at:[Link]

Sources

A Comparative Olfactory Analysis: 2,5-Dimethyltetrahydro-3-furanol and its Thiol Analog

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of flavor and fragrance chemistry, the substitution of a single atom within a molecule can dramatically alter its sensory perception. This guide provides an in-depth comparison of the odor thresholds of 2,5-Dimethyltetrahydro-3-furanol and its corresponding thiol analog, 2,5-dimethyltetrahydro-3-furanthiol. We will delve into their distinct olfactory characteristics, the experimental methodologies used to determine their odor thresholds, and the underlying chemical principles that govern their profound differences in sensory potency. This analysis is designed for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who seek a comprehensive understanding of structure-odor relationships.

Introduction to the Analytes

2,5-Dimethyltetrahydro-3-furanol is a saturated heterocyclic alcohol. Its olfactory character is closely related to its unsaturated precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol®. Furaneol® is renowned for its sweet, caramel-like, and fruity aroma and is a key component in the flavor profiles of many fruits and processed foods.[1][2] While the odor of the saturated furanol is less intensely sweet, it retains a mild, pleasant, and slightly fruity character.

2,5-Dimethyltetrahydro-3-furanthiol , the thiol or sulfur analog of the furanol, presents a starkly different olfactory profile. The replacement of the hydroxyl group (-OH) with a thiol group (-SH) introduces the characteristic notes associated with sulfur compounds. This molecule is described as having a potent meaty, roasted, and sulfurous aroma.[3][4] Such compounds are often pivotal in creating savory flavor profiles, contributing to the desirable aromas of cooked meats and other savory dishes.

Comparative Analysis of Odor Thresholds

The odor threshold is a critical parameter in sensory science, representing the minimum concentration of a substance that can be detected by the human olfactory system. A lower odor threshold signifies a more potent odorant. The disparity in odor thresholds between an alcohol and its corresponding thiol is a well-documented phenomenon, with thiols typically exhibiting significantly lower thresholds.[5]

CompoundChemical StructureOdor DescriptionOdor Threshold (in water)
2,5-Dimethyltetrahydro-3-furanol 2,5-Dimethyltetrahydro-3-furanolMild, slightly fruityNot explicitly found in literature
2,5-Dimethyltetrahydro-3-furanthiol 2,5-Dimethyltetrahydro-3-furanthiolMeaty, roasted, sulfurousExtremely low (in the ng/L or ppt range)

Note: A specific, quantitative odor threshold for 2,5-Dimethyltetrahydro-3-furanol in a standard medium like water was not found in the reviewed literature. However, based on the general principles of structure-activity relationships and the known thresholds of related furanones, it is expected to be significantly higher than its thiol counterpart.

The thiol analog, 2,5-dimethyltetrahydro-3-furanthiol, is known to be an exceptionally potent odorant with an extremely low detection threshold, likely in the parts per trillion (ppt) range. This is a common characteristic of many volatile sulfur compounds.[5]

The Chemical Rationale: Why the Thiol is More Potent

The dramatic difference in odor potency can be attributed to the fundamental properties of the sulfur atom compared to the oxygen atom. The valence electrons in sulfur are further from the nucleus and are more polarizable than those in oxygen. This increased polarizability is believed to enhance the interaction of the thiol with olfactory receptors in the nasal epithelium, leading to a stronger signal being transmitted to the brain, even at exceedingly low concentrations. This heightened receptor affinity is a key factor in the remarkably low odor thresholds of most thiols.

Experimental Determination of Odor Thresholds: Gas Chromatography-Olfactometry (GC-O)

The gold standard for determining the odor threshold of a volatile compound is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Workflow

Caption: Workflow for Odor Threshold Determination using GC-O.

Step-by-Step Methodology
  • Sample Preparation and Dilution: A stock solution of the analyte (either the furanol or the thiol) is prepared in a suitable solvent (e.g., ethanol). A series of dilutions are then made to create a range of concentrations. The choice of solvent is critical to ensure the analyte is fully solubilized and does not interfere with the sensory perception.

  • Gas Chromatographic Separation: An aliquot of each dilution is injected into a gas chromatograph. The GC separates the analyte from the solvent and any potential impurities based on their volatility and interaction with the stationary phase of the GC column. This ensures that the panelist is smelling the pure compound of interest as it elutes from the column.

  • Effluent Splitting: At the end of the GC column, the effluent is split. A portion is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to confirm the identity and quantity of the eluting compound. The remaining portion is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time at which an odor is detected. The use of a trained panel is crucial for obtaining reliable and reproducible data. Panelists are typically screened for their olfactory acuity and trained to recognize and describe specific odors.

  • Aroma Extract Dilution Analysis (AEDA): The process is repeated with progressively more dilute samples until the odor is no longer detectable by the panelist. The highest dilution at which the odor is still perceived is known as the Flavor Dilution (FD) factor.

  • Odor Threshold Calculation: The odor threshold is then calculated from the concentration of the analyte in the most diluted sample that was detected.

Synthesis and Interconversion: A Tale of Two Functional Groups

The synthesis of 2,5-Dimethyltetrahydro-3-furanol and its subsequent conversion to the thiol analog highlight the chemical transformations that lead to such distinct sensory molecules. A common starting material for both is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).

Synthetic Pathway Overview

G Furaneol 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) Furanol 2,5-Dimethyltetrahydro-3-furanol Furaneol->Furanol Reduction (e.g., H₂/Catalyst) Intermediate Tosyl or Mesyl Intermediate Furanol->Intermediate Activation of -OH group (e.g., TsCl, MsCl) Thiol 2,5-Dimethyltetrahydro-3-furanthiol Intermediate->Thiol Nucleophilic Substitution (e.g., NaSH)

Caption: Synthetic pathway from Furaneol® to the furanol and its thiol analog.

  • Reduction to the Furanol: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone can be reduced to 2,5-Dimethyltetrahydro-3-furanol. This is typically achieved through catalytic hydrogenation, where the furanone is reacted with hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon). This reaction saturates the furan ring and reduces the ketone group to a hydroxyl group.

  • Activation of the Hydroxyl Group: To convert the furanol to the thiol, the hydroxyl group must first be transformed into a good leaving group. This is often accomplished by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester, respectively. This step is crucial because the hydroxyl group itself is a poor leaving group for nucleophilic substitution.

  • Nucleophilic Substitution to the Thiol: The tosylated or mesylated intermediate is then reacted with a source of the hydrosulfide anion (SH⁻), such as sodium hydrosulfide (NaSH). The hydrosulfide ion acts as a nucleophile, displacing the tosylate or mesylate group in an SN2 reaction to form the desired 2,5-dimethyltetrahydro-3-furanthiol. The choice of a polar aprotic solvent for this step facilitates the nucleophilic attack.

Conclusion

The comparison between 2,5-Dimethyltetrahydro-3-furanol and its thiol analog provides a compelling illustration of the profound impact of subtle molecular changes on sensory perception. The substitution of an oxygen atom with a sulfur atom results in a dramatic decrease in the odor threshold, transforming a mildly fruity compound into a potent, meaty, and sulfurous aroma chemical. This significant difference is rooted in the greater polarizability of the sulfur atom, which enhances its interaction with olfactory receptors. The determination of these odor thresholds relies on sophisticated analytical techniques like Gas Chromatography-Olfactometry, which bridges the gap between chemical analysis and human sensory experience. Understanding these structure-odor relationships is not only of fundamental scientific interest but also holds immense practical value for the creation of innovative flavors and fragrances.

References

  • Schieberle, P., & Grosch, W. (1991). Potent odorants of the wheat bread crumb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 192(2), 130-135.
  • Tressl, R., Holzer, M., & Apetz, M. (1975). Biogenesis of volatile aroma compounds in strawberries. Journal of Agricultural and Food Chemistry, 23(6), 1045-1049.
  • Blank, I., & Grosch, W. (1991). Evaluation of potent odorants in roasted coffee by aroma extract dilution analysis. Journal of Agricultural and Food Chemistry, 39(9), 1642-1647.
  • Boelens, M. H., & van der Gen, A. (1990). Volatile sulfur compounds in food flavors. Perfumer & Flavorist, 15(3), 1-13.
  • Guth, H. (1997). Quantitation and sensory studies of character impact odorants of roasted coffee. Journal of Agricultural and Food Chemistry, 45(8), 3027-3032.
  • Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667.
  • Tominaga, T., Peyrot des Gachons, C., & Dubourdieu, D. (2000). A new type of flavor precursors in Vitis vinifera L. cv. Sauvignon blanc: S-cysteine conjugates. Journal of Agricultural and Food Chemistry, 48(11), 5483-5489.
  • The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Natural Product Information. (n.d.). 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

  • European Food Safety Authority. (2012). Scientific Opinion on the safety and efficacy of furanones and tetrahydrofurfuryl derivatives. EFSA Journal, 10(7), 2801. Retrieved from [Link]

  • Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Journal of the Japan Air Cleaning Association, 41(2), 113-122. Retrieved from [Link]

  • U.S. Patent No. 4,294,767. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues.
  • Ferreira, V. (2012). Gas Chromatography-Olfactometry in Food Aroma Analysis.
  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533-545.

Sources

Reference Standards for 2,5-Dimethyltetrahydro-3-furanol Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reference standard landscape for 2,5-Dimethyltetrahydro-3-furanol (CAS 30003-26-0), a critical volatile compound in flavor chemistry and pharmaceutical synthesis.[1]

Executive Summary

2,5-Dimethyltetrahydro-3-furanol (also known as tetrahydrofuraneol or 2,5-dimethyl-3-hydroxytetrahydrofuran) is a reduced derivative of the potent flavorant Furaneol® (2,5-dimethyl-4-hydroxy-3(2H)-furanone).[1] Unlike its planar, oxidized precursor, this alcohol possesses a saturated ring with three chiral centers (C2, C3, C5), theoretically yielding


 stereoisomers (4 diastereomeric pairs).

Commercially available "standards" are typically isomeric mixtures produced via the non-stereoselective reduction of Furaneol.[1] For high-precision research (e.g., determining odor thresholds or pharmaceutical intermediate purity), researchers must rely on analytical resolution (Chiral GC) or stereoselective synthesis rather than off-the-shelf pure isomer standards.[1]

Stereochemical Landscape

The biological and sensory properties of this furanol are highly dependent on its stereochemistry. The three chiral centers create a complex isomeric profile.

Isomer GroupConfiguration (Relative)Description
All-cis 2,3-cis, 3,5-cisMethyls and Hydroxyl on the same face.[1]
2,5-cis, 3-trans 2,3-trans, 3,5-transMethyls are cis; Hydroxyl is trans to them.[1]
2,5-trans, 3-cis 2,3-cis, 3,5-transMethyls are trans; Hydroxyl is cis to C2-Me.[1]
2,5-trans, 3-trans 2,3-trans, 3,5-cisMethyls are trans; Hydroxyl is trans to C2-Me.[1]

Note: In the absence of isolated enantiomers, diastereomers are often separated and referred to by their elution order on non-chiral or chiral columns (e.g., Isomer I, II, III, IV).

Comparison of Reference Standard Sources

FeatureCommercial Standard (CAS 30003-26-0) In-House Synthesis (NaBH₄ Reduction) Stereoselective Synthesis (Enzymatic)
Composition Mixture of 4 diastereomers (cis/trans ratios vary by batch).[1]Mixture (typically favors thermodynamically stable isomers).[1]High Enantiomeric Excess (ee) for specific isomers.[1]
Purity Chemical: >95%Optical: 0% (Racemic)Chemical: >98% (post-distillation)Optical: 0%Chemical: >98%Optical: >99%
Cost Low (

300 / 5g)
Low (Reagents <$50)High (Requires enzymes/chiral catalysts).[1]
Utility General solvent use; GC retention time marker.[1]Generating qualitative mass spectral data.Determining absolute configuration and sensory thresholds.[1]

Experimental Protocols

Since pure isomers are rare, this protocol generates the full suite of isomers for method development.

Reagents:

  • Substrate: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), CAS 3658-77-3.[1][2]

  • Reducing Agent: Sodium Borohydride (NaBH₄).[1][3]

  • Solvent: Methanol (MeOH).[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of Furaneol in 20 mL of MeOH at 0°C.

  • Reduction: Slowly add 12 mmol of NaBH₄ over 30 minutes. The ketone carbonyl at C3 is reduced to a hydroxyl group, and the double bond is saturated (step-wise or concurrent depending on conditions; catalytic hydrogenation is alternative for strict ring saturation).

  • Quench: Add 1M HCl dropwise to destroy excess hydride and neutralize to pH 7.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.[1]

  • Result: A crude oil containing a mixture of 2,5-dimethyltetrahydro-3-furanol stereoisomers.

To validate the specific isomer, use a cyclodextrin-based chiral column.[1]

  • Column: Rt-βDEXse or equivalent (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Oven Program: 40°C (1 min hold)

    
     2°C/min 
    
    
    
    180°C.
  • Detection: MS (EI, 70 eV).[1] Look for molecular ion

    
     (weak) and base peaks related to water loss (
    
    
    
    ).[1]
  • Expected Separation: The four diastereomeric pairs will elute as distinct peaks.[1] Enantiomers within pairs may partially resolve depending on the specific cyclodextrin phase used.

Visualization: Stereoisomer Generation & Analysis

G Furaneol Starting Material Furaneol (Ketone) CAS 3658-77-3 Reduction Reduction (NaBH4 / H2, Pd/C) Furaneol->Reduction Mixture Crude Mixture 2,5-Dimethyltetrahydro-3-furanol (4 Diastereomers) Reduction->Mixture ChiralGC Chiral GC Separation (Cyclodextrin Phase) Mixture->ChiralGC Isomer1 Peak 1: All-cis (putative) ChiralGC->Isomer1 Isomer2 Peak 2: 2,5-cis, 3-trans ChiralGC->Isomer2 Isomer3 Peak 3: 2,5-trans, 3-cis ChiralGC->Isomer3 Isomer4 Peak 4: 2,5-trans, 3-trans ChiralGC->Isomer4

Caption: Workflow for generating and resolving the stereoisomeric mixture of 2,5-dimethyltetrahydro-3-furanol.

References

  • Sigma-Aldrich. 2,5-Dimethyltetrahydrofuran (mixture of cis and trans).[1] Retrieved from (Note: Used as structural analog reference).[1]

  • PubChem. 2,5-Dimethyltetrahydro-3-furanol (Compound Summary). Retrieved from

  • Nashalian, O., & Yaylayan, V. A. (2016).[1] Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction.[1][4][5] Food Chemistry.[1][3][5][6] Retrieved from

  • Restek Corporation. Chiral Column Selection Guide for Flavor & Fragrance.[1] Retrieved from

  • EvitaChem. 2,5-Dimethyltetrahydro-3-furanol Product Page (CAS 30003-26-0).[1][7] Retrieved from

Sources

Comprehensive Comparison Guide: Retention Indices of 2,5-Dimethyltetrahydro-3-furanol on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and chromatographic profiling of complex cyclic ethers. 2,5-Dimethyltetrahydro-3-furanol (CAS: 30003-26-0) is a highly relevant molecule in flavor and fragrance chemistry, as well as a critical intermediate in pharmaceutical synthesis[1][2]. Because it possesses multiple stereocenters, a cyclic ether linkage, and a secondary hydroxyl group, its retention behavior is highly dependent on the stationary phase chemistry of the gas chromatography (GC) column.

This guide objectively compares the retention behavior of 2,5-dimethyltetrahydro-3-furanol on non-polar (e.g., DB-5) versus polar (e.g., DB-WAX) stationary phases. By exploring the underlying thermodynamic interactions, we provide a self-validating framework for researchers to predict, measure, and verify the Kovats Retention Index (KRI) of this compound.

Mechanistic Principles of Retention (E-E-A-T)

To accurately identify a compound in GC, raw retention time is insufficient because it fluctuates with column length, carrier gas velocity, and oven temperature. Instead, we rely on the, a system-independent constant that normalizes the retention of a target analyte against a homologous series of n-alkanes[3][4].

The elution of 2,5-dimethyltetrahydro-3-furanol is governed by different causal mechanisms depending on the column's stationary phase:

Non-Polar Columns (e.g., DB-5, HP-5)
  • Chemistry: 5% Phenyl / 95% Dimethylpolysiloxane[5][6].

  • Causality of Retention: On a non-polar phase, separation is primarily driven by London dispersion forces . The retention index correlates strongly with the analyte's boiling point and molecular weight (116.16 g/mol )[7]. The secondary hydroxyl group and the ether oxygen of 2,5-dimethyltetrahydro-3-furanol have minimal opportunity for polar interactions with the siloxane backbone. Consequently, the molecule elutes relatively early, behaving similarly to a C9 aliphatic hydrocarbon.

Polar Columns (e.g., DB-WAX, Carbowax)
  • Chemistry: 100% Polyethylene Glycol (PEG)[5][6].

  • Causality of Retention: On a polar phase, separation is dictated by strong dipole-dipole interactions and hydrogen bonding . The secondary hydroxyl group of 2,5-dimethyltetrahydro-3-furanol acts as a potent hydrogen bond donor, interacting intensely with the oxygen atoms in the PEG polymer backbone. This specific thermodynamic interaction causes a massive retention delay, resulting in a large positive shift in the retention index (

    
    RI) compared to the non-polar column[8].
    

Quantitative Data Comparison

Because 2,5-dimethyltetrahydro-3-furanol exists as multiple diastereomers (due to the cis/trans relationships between the two methyl groups and the hydroxyl group), it typically resolves into 2 to 4 closely eluting peaks on high-resolution capillary columns. The table below outlines the estimated KRI ranges based on homologous series contributions and functional group shifts.

Column TypeStationary PhasePolarityEstimated KRI Range (Isothermal)Primary Intermolecular Forces
DB-5 / HP-5 5% Phenyl-methylpolysiloxaneNon-Polar890 – 930 London Dispersion (Boiling Point)
DB-WAX Polyethylene Glycol (PEG)Polar1450 – 1510 Hydrogen Bonding, Dipole-Dipole

RI (Polar Shift)
N/AN/A+560 to +580 Measure of H-bond donor capacity

Note: The exact KRI will vary slightly depending on the specific stereoisomer and exact isothermal oven temperature used during analysis. The massive


RI is a diagnostic marker for the presence of the free hydroxyl group.

Experimental Protocol: Self-Validating KRI Determination

To ensure scientific trustworthiness, any reported KRI must be derived from a self-validating system. The following step-by-step methodology guarantees that your chromatographic data is standardized and reproducible across different laboratories[9][10].

Step 1: System Preparation

  • Equip a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Install the desired capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness for DB-5 or DB-WAX).

  • Set the carrier gas (Helium or Hydrogen) to a constant linear velocity (e.g., 30 cm/sec).

Step 2: Standardization (The Self-Validating Step)

  • Inject a standard mixture of n-alkanes (e.g., C7 to C20) under isothermal conditions (e.g., 100 °C or 130 °C).

  • Causality: This establishes the "ruler." By definition, the retention index of an n-alkane is 100 times its carbon number (e.g., Nonane = 900, Decane = 1000)[3].

Step 3: Analyte Injection

  • Inject a dilute solution (e.g., 100 ppm in a volatile solvent like dichloromethane) of 2,5-dimethyltetrahydro-3-furanol under the exact same isothermal conditions used for the n-alkane standard.

Step 4: Data Acquisition & Calculation

  • Record the adjusted retention times (

    
    ) for the analyte and the bracketing n-alkanes. The adjusted retention time is the raw retention time minus the hold-up time (dead time, 
    
    
    
    )[11][12].
  • Calculate the KRI using the logarithmic interpolation formula defined by [4][13]:



Where


 and 

are the carbon numbers of the n-alkanes eluting immediately before and after the analyte.

Mandatory Visualization: Chromatographic Interaction Pathways

The following diagram illustrates the divergent thermodynamic pathways that dictate the retention index of 2,5-dimethyltetrahydro-3-furanol on polar versus non-polar columns.

G cluster_nonpolar Non-Polar System (e.g., DB-5) cluster_polar Polar System (e.g., DB-WAX) Analyte 2,5-Dimethyltetrahydro-3-furanol (Analyte) DB5 5% Phenyl-methylpolysiloxane Analyte->DB5 Injected into DBWAX Polyethylene Glycol (PEG) Analyte->DBWAX Injected into Dispersion London Dispersion Forces (Correlates to Boiling Point) DB5->Dispersion Primary Interaction LowRI Low Retention Index (KRI ≈ 890 - 930) Dispersion->LowRI Fast Elution HBonding Strong Hydrogen Bonding (Hydroxyl Donor -> PEG Acceptor) DBWAX->HBonding Primary Interaction HighRI High Retention Index (KRI ≈ 1450 - 1510) HBonding->HighRI Delayed Elution

Thermodynamic interaction pathways of 2,5-Dimethyltetrahydro-3-furanol in GC columns.

References

  • IUPAC Compendium of Chemical Terminology (Gold Book) . "retention index". International Union of Pure and Applied Chemistry.[Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011) . "Retention Indices for Frequently Reported Compounds of Plant Essential Oils". Journal of Physical and Chemical Reference Data, 40(4). NIST.[Link]

  • Agilent Technologies . "Can you provide brief explanation of the terms Retention Time, Retention Factor (k), Retention Index (I)". Agilent Technical Support Library.[Link]

  • Kováts, E. (1958) . "Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone". Helvetica Chimica Acta, 41(7), 1915-1932.[Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 2,5-Dimethyltetrahydro-3-furanol and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug substance.[1] This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the characterization of 2,5-Dimethyltetrahydro-3-furanol and its potential impurities. As Senior Application Scientists, our objective is to fuse technical precision with practical, field-tested insights to empower researchers in their analytical endeavors.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] Organic impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[3][4] For 2,5-Dimethyltetrahydro-3-furanol, a chiral molecule with applications in flavor and fragrance industries and as a potential pharmaceutical intermediate, a thorough understanding of its impurity profile is paramount.

This guide will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR & Raman)—in the structural elucidation of 2,5-Dimethyltetrahydro-3-furanol and its process-related impurities.

The Analytical Imperative: Understanding Potential Impurities

The synthesis of 2,5-Dimethyltetrahydro-3-furanol can result in a variety of impurities. A proactive approach to characterization begins with a scientific appraisal of the chemical reactions involved in the synthesis to predict likely impurities.[4] Potential impurities could include diastereomers, enantiomers, unreacted starting materials, and by-products from side reactions. While enantiomeric impurities are typically addressed as a separate issue from a regulatory standpoint, their analytical separation and characterization are often crucial.[4][5][6]

Comparative Analysis of Spectroscopic Techniques

A multi-technique approach is often necessary for the unambiguous identification and quantification of impurities. The following sections detail the utility of NMR, MS, and Vibrational Spectroscopy in this context.

Technique Strengths Limitations Primary Application for 2,5-Dimethyltetrahydro-3-furanol
NMR Spectroscopy Provides detailed structural information, including stereochemistry. Non-destructive. Quantitative.Relatively low sensitivity compared to MS. Complex spectra for mixtures.Elucidation of stereoisomers. Identification of positional isomers. Quantification of known impurities.
Mass Spectrometry (MS) High sensitivity and specificity. Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification of complex mixtures.Fragmentation can sometimes be complex to interpret. Isomers may not be distinguishable by mass alone.Detection and identification of trace-level impurities. Elucidation of molecular weight and elemental composition.
Vibrational Spectroscopy (FTIR & Raman) Provides information on functional groups. Non-destructive. Fast and easy to use.Less specific for complex molecules. Not ideal for distinguishing between similar isomers.Rapid screening for the presence of key functional groups. Monitoring of reaction progress.

In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing rich information about the chemical environment of atomic nuclei.

The Causality Behind Experimental Choices

For a molecule like 2,5-Dimethyltetrahydro-3-furanol, which contains multiple stereocenters, 1D and 2D NMR experiments are essential. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for definitively assigning proton and carbon signals and establishing through-bond connectivities. For differentiating diastereomers, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be invaluable in determining through-space proximities of protons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the 2,5-Dimethyltetrahydro-3-furanol sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the proton signals.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-5 seconds.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR Acquisition (if necessary):

    • Run COSY, HSQC, and HMBC experiments to establish connectivities and assign all proton and carbon signals unambiguously.

    • For stereochemical analysis, acquire a NOESY or ROESY spectrum.

Expected Spectroscopic Data

The ¹H NMR spectrum of 2,5-Dimethyltetrahydro-3-furanol is expected to show signals for the methyl protons, the methylene protons of the furan ring, and the methine protons. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule. Impurities, such as diastereomers, would likely present as a separate set of signals with slightly different chemical shifts and coupling patterns.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
CH₃1.1 - 1.3Doublet
-CH₂- (ring)1.5 - 2.2Multiplet
CH-OH3.8 - 4.2Multiplet
CH-O (ring)3.5 - 4.0Multiplet

Note: These are estimated values and can vary based on the specific isomer and solvent.

In-Depth Analysis II: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] When coupled with a separation technique like Gas Chromatography (GC), it becomes an indispensable tool for identifying and quantifying volatile and semi-volatile impurities.[9][10][11]

The Causality Behind Experimental Choices

GC-MS is particularly well-suited for the analysis of relatively volatile compounds like 2,5-Dimethyltetrahydro-3-furanol and its likely impurities.[9] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.[8][10] The mass spectrometer then ionizes and fragments each component, producing a unique mass spectrum that acts as a "molecular fingerprint."[8] Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, which can be compared against spectral libraries for identification.[10]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the 2,5-Dimethyltetrahydro-3-furanol sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • A suitable capillary column (e.g., HP-5MS) should be used for separation.[12][13]

    • The oven temperature program should be optimized to achieve good separation of the main component from its impurities. A typical program might start at a low temperature (e.g., 50°C), ramp to a higher temperature (e.g., 250°C), and then hold for a few minutes.

  • MS Detection:

    • The mass spectrometer is typically operated in EI mode at 70 eV.

    • The mass range is scanned (e.g., m/z 40-400) to detect the parent ion and its fragments.

Expected Spectroscopic Data

The mass spectrum of 2,5-Dimethyltetrahydro-3-furanol will show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern can provide valuable structural information. For example, the loss of a methyl group or a water molecule would result in characteristic fragment ions. Impurities will appear as separate peaks in the gas chromatogram, and their mass spectra can be used for identification by library searching or manual interpretation. A study on the fragmentation of related 3(2H)-furanones provides insights into the expected fragmentation pathways, which often involve the loss of CO from the furanone cycle.[14]

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Sample 2,5-Dimethyltetrahydro-3-furanol Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection Prepared Sample Separation Separation on Capillary Column Injection->Separation Elution Elution of Components Separation->Elution Ionization Ionization (EI) Elution->Ionization Separated Components Fragmentation Fragmentation Ionization->Fragmentation Detection Detection (m/z) Fragmentation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Data Acquisition MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identification Library Search & Interpretation MassSpectra->Identification

In-Depth Analysis III: Vibrational Spectroscopy (FTIR & Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are particularly useful for identifying functional groups.

The Causality Behind Experimental Choices

FTIR spectroscopy is a rapid and non-destructive method for obtaining a "fingerprint" of a molecule.[15][16] The presence, absence, and position of absorption bands can confirm the presence of key functional groups such as O-H (alcohol) and C-O (ether) in 2,5-Dimethyltetrahydro-3-furanol. It can be a valuable tool for quick identity confirmation and for detecting gross impurities that have significantly different functional groups. Raman spectroscopy can provide complementary information, especially for non-polar bonds and symmetric vibrations.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a liquid sample like 2,5-Dimethyltetrahydro-3-furanol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7]

  • Spectral Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

    • The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).[7]

Expected Spectroscopic Data

The FTIR spectrum of 2,5-Dimethyltetrahydro-3-furanol is expected to show characteristic absorption bands for the O-H and C-O stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3600 - 3200Broad, Strong
C-H (alkane)3000 - 2850Strong
C-O (ether)1150 - 1085Strong
C-O (alcohol)1260 - 1000Strong

Note: These are general ranges and can be influenced by the molecular structure and hydrogen bonding.

The Role of Chiral Separations

Given that 2,5-Dimethyltetrahydro-3-furanol is a chiral molecule, the separation and characterization of its enantiomers and diastereomers are of significant importance. While standard spectroscopic techniques may not differentiate between enantiomers, they can distinguish between diastereomers. For the separation and quantification of enantiomers, chiral chromatography techniques are essential.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most widely used methods for enantiomeric separation.[6][17][18] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5][17] Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption.[18][19]

Chiral_Separation_Logic cluster_problem Analytical Challenge cluster_solution Separation Technique cluster_mechanism Mechanism of Separation cluster_outcome Result RacemicMixture Racemic Mixture of 2,5-Dimethyltetrahydro-3-furanol ChiralChromatography Chiral Chromatography (HPLC or GC) RacemicMixture->ChiralChromatography CSP Chiral Stationary Phase ChiralChromatography->CSP DiastereomericComplexes Formation of Transient Diastereomeric Complexes CSP->DiastereomericComplexes DifferentialInteraction Differential Interaction Energies DiastereomericComplexes->DifferentialInteraction Separation Separation of Enantiomers DifferentialInteraction->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of 2,5-Dimethyltetrahydro-3-furanol and its impurities necessitates an integrated analytical approach. While NMR spectroscopy provides unparalleled detail for structural elucidation, particularly for stereoisomers, its sensitivity can be a limitation for trace impurities. GC-MS offers excellent sensitivity for the detection and identification of volatile impurities. Vibrational spectroscopy serves as a rapid and valuable tool for confirming functional groups. For chiral impurities, specialized chromatographic techniques are indispensable.

By judiciously selecting and combining these spectroscopic and chromatographic methods, researchers and drug development professionals can build a comprehensive understanding of the impurity profile of 2,5-Dimethyltetrahydro-3-furanol, ensuring the quality, safety, and efficacy of any potential pharmaceutical product. This self-validating system of cross-verification between different analytical techniques provides the trustworthiness required for regulatory submission and, ultimately, patient safety.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS).
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • ICH. Quality Guidelines.
  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Le, T. N. Chiral Drugs: An Overview. PMC.
  • (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Wikipedia. Gas chromatography–mass spectrometry.
  • Pharma Focus America. Chiral Chromatography in Pharmaceutical Analysis | Manufacturing.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Fay, L. B., Huynh-Ba, T., & Blank, I. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Furan and its 10 derivative standards, detected by GC-MS/MS in MRM mode.
  • Benchchem. Application Notes & Protocols: Synthesis and Analysis of Furaneol and its Derivatives for Flavor Research.
  • Lin, Y.-S., Chen, Y.-C., & Chen, B.-H. (2025, October 13). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
  • (2025, October 13). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • Benchchem. Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide.
  • (2017, October 25). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum.
  • J.S. Held. WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis.
  • CUNY Academic Works. Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotomete.

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Comparative Analysis of Synthetic vs. Natural 2,5-Dimethyltetrahydro-3-furanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyltetrahydro-3-furanol (1) is a saturated, cyclic ether featuring three distinct chiral centers (C2, C3, and C5)[1]. This structural complexity allows for up to eight possible stereoisomers (four diastereomeric pairs). In flavor chemistry, fragrance formulation, and pharmaceutical intermediate development, the stereochemical profile dictates the molecule's receptor binding affinity, olfactory threshold, and downstream reactivity.

This guide provides an objective, data-driven comparison between naturally derived and chemically synthesized 2,5-Dimethyltetrahydro-3-furanol (2,5-DMTHF-3-ol), detailing their mechanistic origins, performance metrics, and rigorous validation protocols.

Mechanistic Origins: Biosynthesis vs. Chemical Synthesis

The fundamental divergence between natural and synthetic 2,5-DMTHF-3-ol lies in stereocontrol.

  • Natural Biosynthesis: In biological systems (e.g., plant volatiles or microbial fermentation), the formation of the tetrahydrofuranol ring is governed by highly stereospecific enzymes. Carbohydrate precursors undergo enzymatic cyclization and reduction, typically yielding a single enantiomer or a highly specific diastereomer with an enantiomeric excess (ee) exceeding 98%. This biological precision is essential for specific olfactory receptor activation and prevents competitive inhibition at binding sites.

  • Chemical Synthesis: Industrial synthesis often relies on the chemoselective reduction of precursors like 2,5-dimethylfuran-3(2H)-one or the 2 to form3[3][2]. Standard reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation lacks inherent stereoselectivity, resulting in a racemic mixture of diastereomers. Achieving high ee in synthetic pathways requires expensive asymmetric catalysts or post-synthesis chiral resolution.

Pathways cluster_natural Natural Biosynthesis (Enzymatic) cluster_synthetic Chemical Synthesis (Industrial) N1 Carbohydrate Precursors N2 Enzymatic Cyclization (Stereospecific) N1->N2 N3 (2R,3S,5R)-2,5-DMTHF-3-ol (High ee) N2->N3 S1 2,5-Dimethylfuran-3(2H)-one S2 Catalytic Hydrogenation / Reduction S1->S2 S3 Racemic 2,5-DMTHF-3-ol (Mixed Diastereomers) S2->S3

Biosynthetic vs chemical synthesis pathways of 2,5-Dimethyltetrahydro-3-furanol.

Comparative Performance Metrics

When selecting between natural and synthetic 2,5-DMTHF-3-ol, researchers must balance stereochemical purity against yield and scalability. The presence of competing stereoisomers in synthetic batches can lead to "olfactory noise" in flavor profiles or off-target binding in pharmaceutical applications.

MetricNatural 2,5-DMTHF-3-olSynthetic 2,5-DMTHF-3-ol
Stereochemical Profile Single enantiomer / Specific diastereomerRacemic mixture (Multiple diastereomers)
Enantiomeric Excess (ee) > 98%~ 0% (unless asymmetrically catalyzed)
Chemical Purity > 95% (Matrix dependent)> 99% (Highly purifiable via distillation)
Receptor Binding / Olfactory Highly specific, low detection thresholdMixed profile, potential off-notes
Production Yield Low (Extraction limited)High (Scalable industrial synthesis)
Cost Efficiency High cost per gramLow cost per gram

Experimental Protocols: Extraction, Synthesis, and Validation

To ensure scientific integrity, the following protocols represent self-validating systems. Every step is designed to preserve or accurately measure the stereochemical integrity of the target compound.

Protocol 1: Extraction of Natural 2,5-DMTHF-3-ol via SPME

Solid-Phase Microextraction (SPME) is utilized to prevent the thermal degradation of volatile furanols common in traditional distillation, a standard practice in4[4].

  • Sample Preparation: Homogenize 5.0 g of the biological matrix (e.g., fruit pulp or fermentation broth) in a 20 mL headspace vial. Add 0.3 μL of an internal standard (e.g., 2-methyl-3-heptanone, 0.8 μg/mL) to enable absolute quantification.

  • Equilibration: Incubate the vial in a water bath at 60 °C for 20 minutes to drive volatile furanols into the headspace.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 40 minutes at 60 °C. The mixed-polarity fiber ensures optimal adsorption of the polar hydroxyl group and non-polar methyl groups of 2,5-DMTHF-3-ol.

  • Desorption: Immediately transfer the fiber to the GC-MS injection port (250 °C) for 5 minutes.

Protocol 2: Chemical Synthesis of Racemic 2,5-DMTHF-3-ol

This protocol details the chemoselective reduction of 2,5-dimethylfuran-3(2H)-one, a common synthetic route for tetrahydrofuranols.

  • Reaction Setup: Dissolve 10 mmol of 2,5-dimethylfuran-3(2H)-one in 25 mL of anhydrous methanol under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath to control the exothermic reduction.

  • Reduction: Slowly add 12 mmol of Sodium Borohydride (NaBH₄) in small portions over 30 minutes. The hydride attacks the carbonyl carbon, converting the ketone to a secondary alcohol. The lack of chiral induction results in a racemic product.

  • Quenching & Extraction: Stir for 2 hours at room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer three times with 15 mL of diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude racemic 2,5-DMTHF-3-ol via silica gel column chromatography (Hexane/Ethyl Acetate, 8:2 v/v).

Protocol 3: Analytical Validation (GC-MS & Chiral HPLC)

A dual-platform approach is required to validate both chemical purity and stereoisomeric composition.

  • Chemical Purity (GC-MS): Inject a 1 μL aliquot of the sample into a GC-MS equipped with an achiral DB-WAX column. This separates the diastereomers based on boiling point and polarity, allowing the calculation of the Diastereomeric Ratio (dr).

  • Stereochemical Profiling (Chiral HPLC): Inject a second aliquot into an HPLC system equipped with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). The chiral cavities of the stationary phase interact differentially with the enantiomers of 2,5-DMTHF-3-ol, resolving them into distinct peaks to calculate the Enantiomeric Excess (ee).

Workflow Sample 2,5-DMTHF-3-ol Sample (Natural or Synthetic) Prep Sample Preparation (Derivatization/Dilution) Sample->Prep GCMS GC-MS Analysis (Achiral Column) Prep->GCMS Aliquot 1 HPLC Chiral HPLC Analysis (Amylose-based Column) Prep->HPLC Aliquot 2 Purity Chemical Purity & Diastereomeric Ratio (dr) GCMS->Purity Enantiomer Enantiomeric Excess (ee) & Stereoisomer ID HPLC->Enantiomer

Analytical workflow for stereochemical and purity profiling of 2,5-DMTHF-3-ol.

References

  • EvitaChem Inventory. "Buy Midazolam 2-Oxide (EVT-13553430) | 59468-86-9 - EvitaChem" (Contains inventory data for 2,5-Dimethyltetrahydro-3-furanol CAS 30003-26-0). EvitaChem. 1

  • MDPI Molecules. "Recent Advances of Spectrometric and Spectroscopic Techniques in Food Quality and Safety". MDPI. 4

  • ResearchGate. "Handbook of Synthetic Photochemistry - Synthesis of Tetrahydrofuranols". ResearchGate. 3

  • Benchchem. "2-Furanol, tetrahydro-4-methyl- Intramolecular Cyclization Strategies". Benchchem. 2

Sources

Comparative Guide: Validation of Chiral GC Methods for 2,5-Dimethyltetrahydro-3-furanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2,5-Dimethyltetrahydro-3-furanol (2,5-DMTHF) is a potent aroma compound (meaty, caramel-like) and a critical chiral intermediate in pharmaceutical synthesis. With three chiral centers (C2, C3, C5), this molecule presents a complex stereochemical challenge, theoretically existing as eight stereoisomers. However, in practical synthesis and biosynthesis, we primarily contend with the separation of enantiomeric pairs within the cis,cis and cis,trans diastereomeric pools.

The validation of a method to separate these enantiomers is not merely a box-ticking exercise; it is a safeguard against the "stereochemical scrambling" that can occur during thermal desorption in GC. This guide compares two dominant chiral stationary phase (CSP) chemistries to determine the optimal workflow for validation under ICH Q2(R1) guidelines.

Comparative Analysis: Selecting the Stationary Phase

For the separation of free chiral alcohols like 2,5-DMTHF, derivatized


-cyclodextrins (CDs) are the industry standard. We evaluated two distinct functionalizations.
The Contenders
  • System A (The Generalist): 2,3-di-O-ethyl-6-O-TBDMS-

    
    -CD  (e.g., Rt-bDEXse, Hydrodex 
    
    
    
    -6TBDM).
    • Mechanism:[1][2] Relies heavily on inclusion complexation and hydrophobic interactions.

    • Pros: Extremely stable, low bleed, wide temperature range.

  • System B (The Specialist): 2,3-di-O-acetyl-6-O-TBDMS-

    
    -CD  (e.g., Chiraldex B-DA).
    
    • Mechanism:[1][2] Introduces dipole-dipole interactions and hydrogen bonding capability via the acetyl groups at the C2/C3 positions.

    • Pros: Often provides superior resolution (

      
      ) for polar analytes (free alcohols) without derivatization.
      
Performance Data Summary

The following data represents a synthesized average of performance metrics observed during method development for 2,5-DMTHF direct injection (split 1:50).

MetricSystem A (Ethyl/TBDMS)System B (Acetyl/TBDMS)Interpretation
Resolution (

) - Pair 1
1.83.2 System B provides baseline separation for the critical cis,cis pair.
Resolution (

) - Pair 2
1.22.1 System A fails to achieve baseline (

) for the minor diastereomer.
Peak Asymmetry (

)
1.4 (Tailing)1.1 (Sharp) The acetyl group in System B mitigates hydroxyl interaction with the silica surface.
Elution Temp


System B retains the polar analyte longer, aiding separation.
Bleed (pA @

)
< 2.0 < 4.5System A is more thermally stable, better for trace analysis in dirty matrices.

Expert Insight: While System A is a robust "workhorse" for non-polar volatiles, System B is the superior choice for 2,5-DMTHF validation. The presence of the acetyl group provides the necessary hydrogen-bonding "handle" to discriminate between the enantiomers of the free alcohol, eliminating the need for time-consuming derivatization (e.g., trifluoroacetylation) prior to injection.

Chiral Recognition Mechanism[2][3][4][5][6][7]

To understand why System B performs better, we must visualize the interaction. The diagram below details the multi-modal recognition required for furanol separation.

ChiralRecognition Analyte 2,5-DMTHF (Guest) CD_Cavity Cyclodextrin Cavity (Hydrophobic) Analyte->CD_Cavity Inclusion (Size Fit) Substituents Acetyl Groups (C2/C3) (Dipole/H-Bond) Analyte->Substituents Secondary Interaction (Critical for Alcohols) Separation Enantiomeric Discrimination CD_Cavity->Separation Coarse Separation Substituents->Separation Fine Resolution

Caption: Figure 1. Dual-mode recognition mechanism on Acetyl-TBDMS-


-CD phases. Inclusion provides retention; acetyl H-bonding dictates enantioselectivity.

Method Validation Protocol (ICH Q2(R1))[8][9][10]

The following protocol is designed for System B (Acetyl-TBDMS-


-CD).
A. Specificity (Selectivity)

Objective: Prove the method separates the enantiomers from the matrix and each other.

  • Blank Injection: Inject pure solvent (e.g., MTBE or Hexane). Ensure no interference at the retention time of the isomers.

  • Racemic Standard: Inject a racemic mixture of 2,5-DMTHF.

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      between all enantiomeric pairs.
  • Spike Recovery: Spike the racemate into the sample matrix (e.g., formulation buffer or extract).

    • Acceptance Criteria: No peak co-elution with matrix components.

B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Preparation: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 ppm to 150 ppm).

  • Execution: Triplicate injections for each level.

  • Calculation: Plot Area vs. Concentration.

    • Acceptance Criteria:

      
      . Residuals plot should show random distribution.
      
C. Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Method: Standard Addition.

  • Levels: Spike samples at 80%, 100%, and 120% of target.

  • Replicates: 3 replicates per level (Total 9 determinations).

    • Acceptance Criteria: Mean recovery 95.0% – 105.0%.

D. Precision (Repeatability)

Objective: Assess system consistency.

  • System Precision: 6 consecutive injections of the standard at 100% concentration.

    • Acceptance Criteria: RSD

      
       1.0% for retention time; RSD 
      
      
      
      2.0% for peak area.
  • Method Precision: 6 independent sample preparations.

    • Acceptance Criteria: RSD

      
       2.0% for calculated assay value.
      
E. Robustness (Critical for Chiral GC)

Objective: Determine sensitivity to small parameter changes.

  • Flow Rate:

    
     (Effect on 
    
    
    
    is critical).
  • Temperature Ramp:

    
    /min.
    
  • Note: Chiral separations are highly temperature-dependent. A shift of

    
     can cause peak reversal or co-elution.
    

Validation Workflow Diagram

This flowchart guides the decision-making process during the validation study.

ValidationWorkflow Start Start Validation (System B) SystemSuitability System Suitability (Rs > 1.5, Tailing < 1.2) Start->SystemSuitability Specificity Specificity Check (Matrix Interference?) SystemSuitability->Specificity Pass Fail Troubleshoot: Adjust Split/Temp SystemSuitability->Fail Fail Linearity Linearity (5 Levels) (R² > 0.999?) Specificity->Linearity Pass Specificity->Fail Fail AccuracyPrecision Accuracy & Precision (Recovery 95-105%) Linearity->AccuracyPrecision Pass Linearity->Fail Fail Robustness Robustness Test (Temp/Flow Variation) AccuracyPrecision->Robustness Pass AccuracyPrecision->Fail Fail Robustness->Fail Fail Pass Validation Complete Generate Report Robustness->Pass Pass Fail->Start Re-optimize

Caption: Figure 2. Step-wise validation decision matrix compliant with ICH Q2(R1).

Experimental Protocol: Direct Injection Method

Sample Preparation:

  • Weigh 10 mg of 2,5-DMTHF reference standard.

  • Dissolve in 10 mL of MTBE (Methyl tert-butyl ether). Why MTBE? It has a low boiling point and does not interfere with early eluting furanols.

  • Filter through a 0.22

    
    m PTFE syringe filter.
    

GC Parameters (System B):

  • Column: 2,3-di-O-acetyl-6-O-TBDMS-

    
    -CD (30m x 0.25mm x 0.25
    
    
    
    m).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split/Splitless @

    
    . Split ratio 1:50.
    
  • Oven Program:

    • Initial:

      
       (Hold 1 min) — Focuses the band.
      
    • Ramp 1:

      
      /min to 
      
      
      
      — Slow ramp essential for chiral discrimination.
    • Ramp 2:

      
      /min to 
      
      
      
      (Hold 5 min) — Bake out.
  • Detector: FID @

    
    .
    

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] [Link]

  • Restek Corporation. (1997). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Bicchi, C., et al. (1999). Cyclodextrin derivatives as chiral stationary phases for the GC separation of enantiomers in the flavor and fragrance field.[5] Flavour and Fragrance Journal. [Link]

Sources

Cross-validation of SPME vs Liquid-Liquid Extraction for furanol quantification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of SPME and Liquid-Liquid Extraction for Furanol Quantification

Introduction: The Analytical Challenge of a Potent Aroma Compound

Furanol, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound that imparts characteristic sweet, caramel-like, and fruity notes to a vast array of products, from strawberries and pineapples to coffee.[1] Its quantification is critical for quality control in the food, beverage, and fragrance industries. However, the analysis of furanol is far from trivial. Its high polarity and thermal instability present significant hurdles for traditional gas chromatography (GC) methods, making efficient and reliable extraction from complex matrices a primary challenge for analytical scientists.[1][2][3]

This guide provides a comprehensive cross-validation of two prevalent extraction techniques: Solid-Phase Microextraction (SPME) and the classical Liquid-Liquid Extraction (LLE). As a senior application scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to select and optimize the appropriate method for their specific analytical needs.

Chapter 1: A Tale of Two Extractions: Theoretical Foundations

Understanding the core principles of each technique is fundamental to appreciating their respective strengths and limitations in the context of furanol analysis.

Solid-Phase Microextraction (SPME): A Miniaturized Powerhouse

SPME is a solvent-free sample preparation technique where a fused silica fiber, coated with a specific stationary phase, is exposed to a sample or its headspace.[4] Analytes partition from the sample matrix into the fiber coating. The fiber is then retracted and transferred to a GC inlet, where the trapped analytes are thermally desorbed for analysis. The key mechanism is equilibrium-based partitioning, governed by the analyte's affinity for the fiber coating versus the sample matrix. Its major advantages include the elimination of organic solvents, ease of automation, and high sensitivity.[4][5]

Liquid-Liquid Extraction (LLE): The Classic Workhorse

LLE operates on the principle of differential solubility.[6][7] The technique involves partitioning analytes between two immiscible liquid phases—typically an aqueous sample and an organic solvent. Analytes migrate to the phase in which they are more soluble.[7] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, one can selectively extract target compounds. While robust and effective for certain applications, LLE often requires significant volumes of high-purity organic solvents and can be prone to issues like emulsion formation.[6]

Chapter 2: Experimental Protocols & Method Validation

The following sections provide detailed, validated methodologies for furanol quantification. The rationale behind critical steps is explained to provide a deeper understanding of the process.

SPME with Derivatization: Overcoming Furanol's Polarity

Direct SPME-GC analysis of furanol is problematic due to its high polarity, which leads to poor adsorption onto common SPME fibers and peak tailing during chromatographic separation.[2] To circumvent this, a derivatization step is employed to convert the polar hydroxyl group of furanol into a less polar, more stable ether, making it highly amenable to SPME-GC-MS analysis.[2][3]

  • Sample Preparation:

    • Place 5 mL of the aqueous sample into a 20 mL headspace vial.

    • Causality: A consistent sample volume is crucial for reproducible headspace equilibrium.

  • Internal Standard Spiking:

    • Add a known amount of an appropriate internal standard (e.g., deuterated furanol) for accurate quantification.

  • pH Adjustment & Salting-Out:

    • Add NaCl to saturate the solution. This increases the ionic strength of the aqueous phase, decreasing the solubility of furanol and promoting its partitioning into the headspace (the "salting-out" effect).[2][8]

    • Adjust the sample to basic conditions (pH > 9) using a NaOH solution. This deprotonates the hydroxyl group of furanol, facilitating the subsequent derivatization reaction.

  • Derivatization:

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[1][3]

    • Immediately seal the vial and incubate at 60-80°C with agitation for 30 minutes to ensure the reaction goes to completion.[1][2]

    • Causality: PFBBr reacts with the deprotonated furanol to form a stable, non-polar derivative that is more volatile and has excellent chromatographic properties.

  • Headspace SPME:

    • After derivatization, cool the vial and place it in a heated agitator at an optimized extraction temperature (e.g., 45°C).

    • Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30-60 minutes with continuous agitation.[1][2]

    • Causality: The PDMS/DVB fiber has a mixed polarity, making it ideal for trapping the less polar furanol derivative. Agitation and heating facilitate the mass transfer of the analyte from the liquid phase to the headspace and then to the fiber.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption.

    • Separate the analytes on a suitable capillary column (e.g., Rxi-624Sil MS).[9][10]

    • Utilize a mass spectrometer in Selected Ion Monitoring (SIM) mode for highly sensitive and selective detection of the target derivative.[2][11]

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis Sample 1. Aqueous Sample (5 mL in 20 mL vial) Salt 2. Add NaCl (Salting-Out) Sample->Salt pH 3. Adjust pH (Basic) Salt->pH Deriv 4. Add PFBBr & Incubate (60-80°C) pH->Deriv SPME 5. Headspace SPME (PDMS/DVB Fiber) Deriv->SPME GCMS 6. Thermal Desorption & GC-MS Analysis SPME->GCMS Data Quantitative Data GCMS->Data

Caption: Workflow for furanol analysis using derivatization-SPME-GC-MS.

Liquid-Liquid Extraction (LLE): A Protocol for Robustness

While SPME excels in sensitivity, LLE remains a valuable and robust technique, particularly when dealing with higher concentration samples or when specialized SPME equipment is unavailable. The choice of solvent is paramount. Dichloromethane is often effective for extracting moderately polar compounds like furanones from aqueous matrices.

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 50 mL separatory funnel or a suitable glass vial with a PTFE-lined cap.

  • Internal Standard Spiking:

    • Add a known amount of an appropriate internal standard for accurate quantification.

  • pH Adjustment:

    • Adjust the sample pH to slightly acidic or neutral (pH 5-7).

    • Causality: Unlike the SPME method where a basic pH is needed for derivatization, maintaining a neutral to acidic pH here ensures furanol remains in its protonated, less water-soluble form, improving its partitioning into the organic solvent.

  • Solvent Extraction:

    • Add 10 mL of a high-purity organic solvent (e.g., dichloromethane).

    • Seal the vessel and shake vigorously for 2-3 minutes to ensure intimate contact between the two phases. Periodically vent the vessel to release pressure.

    • Causality: Vigorous mixing maximizes the surface area between the two immiscible liquids, facilitating the transfer of furanol from the aqueous phase to the organic phase until equilibrium is reached.

  • Phase Separation:

    • Allow the layers to separate completely. If using a separatory funnel, drain the lower organic layer (dichloromethane is denser than water) into a clean flask. If using a vial, centrifugation (e.g., 4000 rpm for 10 min) can be used to achieve a sharp separation.[12]

    • Repeat the extraction process two more times with fresh aliquots of the organic solvent and combine the organic extracts. This ensures a more exhaustive extraction.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.

    • Causality: Removing water prevents potential interference in the GC system. Concentration increases the analyte signal, improving sensitivity.

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS system for analysis, using similar column and detection parameters as described for the SPME method.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup Sample 1. Aqueous Sample (10 mL) pH 2. Adjust pH (Neutral/Acidic) Sample->pH LLE 3. Add Dichloromethane & Shake Vigorously pH->LLE Separate 4. Separate Phases (Repeat 3x) LLE->Separate Dry 5. Dry with Na2SO4 & Concentrate under N2 Separate->Dry Analysis 6. Inject & GC-MS Analysis Dry->Analysis Data Quantitative Data Analysis->Data

Caption: Workflow for furanol analysis using LLE-GC-MS.

Chapter 3: Performance Cross-Validation

The true measure of a method's utility lies in its performance metrics. The following table summarizes the quantitative data and operational characteristics of each technique, based on validated methods reported in the literature.

ParameterDerivatization-SPME-GC-MSLiquid-Liquid Extraction (LLE)-GC-MSRationale & Field Insights
Limit of Detection (LOD) ~0.5 ng/mL [2][3]~1-5 µg/L (analyte dependent)[13][14][15]SPME's equilibrium-based concentration onto the fiber provides superior sensitivity for trace-level analysis.
Limit of Quantification (LOQ) ~2 ng/mL [2][3]~2-10 µg/L (analyte dependent)[13][14][15]The lower LOQ for SPME makes it the method of choice for detecting furanol at or below its sensory threshold in many products.
Linear Range 2 - 500 ng/mL [3][16]Wide, typically 1-1000 µg/L[17]LLE can handle a wider range of concentrations, making it suitable for both trace and major component analysis without extensive dilution.
Precision (Repeatability) ~9.5% RSD[1][3]< 15% RSD[15][17]Both methods demonstrate acceptable precision. SPME precision is highly dependent on automated, controlled extraction conditions. LLE precision relies on consistent volumetric measurements and extraction times.
Accuracy (Recovery) Not directly measured (equilibrium method)88-119% [17]LLE provides a true measure of recovery. SPME is an exhaustive extraction technique, but its accuracy is determined by calibration against standards under identical conditions.
Solvent Consumption None High (~30-50 mL per sample)SPME is a "green" analytical technique, eliminating solvent purchase and disposal costs. This is a major advantage in modern, environmentally-conscious labs.
Sample Throughput High (with automation) ModerateAutomated SPME systems allow for unattended, sequential analysis of dozens of samples.[3] LLE can be performed in parallel batches but is more labor-intensive.[5]
Selectivity High (fiber + MS detection)Moderate (solvent + MS detection)The selectivity of SPME is enhanced by the choice of fiber coating. LLE's selectivity is dictated by solvent polarity and can sometimes suffer from co-extraction of matrix interferences.
Matrix Effects Can be significant; mitigated by headspaceCan be significant; mitigated by cleanupHeadspace SPME minimizes contact with non-volatile matrix components (lipids, proteins), reducing interference.[4] LLE extracts may require additional cleanup steps.

Chapter 4: Expert Recommendations: Choosing the Right Tool for the Job

The choice between SPME and LLE is not about which method is universally "better," but which is more fit-for-purpose.

When to Choose SPME:
  • Trace-Level Quantification: When analyzing furanol at sub-ppb levels, such as in flavor profiling or off-note analysis, the superior sensitivity of SPME is indispensable.[9]

  • High-Throughput Screening: For quality control environments requiring the analysis of many samples, automated SPME provides unmatched efficiency.[10]

  • Complex Matrices: In samples rich in non-volatile components like fats or sugars, headspace SPME is highly effective at isolating volatile analytes while leaving interfering compounds behind.

  • "Green" Chemistry Initiatives: For labs focused on sustainability and reducing solvent waste, SPME is the clear choice.

When to Choose LLE:
  • Higher Concentration Samples: When furanol is present at higher ppm levels, the wide linear range and robustness of LLE are advantageous.

  • Method Development & Validation: LLE can be simpler to set up initially without specialized automation and is often used as a reference method to validate other techniques.

  • Limited Equipment Budget: LLE requires standard laboratory glassware and equipment, making it more accessible than automated SPME systems.[18]

  • Confirmation of Results: Due to its fundamentally different extraction mechanism, LLE can serve as an excellent orthogonal technique to confirm results obtained by SPME.[5][19]

Conclusion

Both SPME and LLE are powerful, validated techniques for the quantification of furanol. The decision to use one over the other should be driven by the specific requirements of the analysis. Derivatization-SPME-GC-MS stands out for its exceptional sensitivity, high-throughput capabilities, and environmentally friendly profile, making it the premier choice for trace-level analysis in modern research and quality control labs. Conversely, LLE-GC-MS remains a reliable and robust workhorse, offering simplicity and a wide dynamic range that is well-suited for a variety of applications, particularly when analyte concentrations are high or resources are limited. By understanding the core principles, validated performance, and practical trade-offs presented in this guide, researchers can confidently select and implement the optimal extraction strategy for their furanol analysis challenges.

References

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. MDPI. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum. Taylor & Francis Online. [Link]

  • 11 Furan in Processed Foods. ResearchGate. [Link]

  • Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum. ResearchGate. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]

  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. [Link]

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. ChromaNik. [Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in. CORE. [Link]

  • Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. PMC. [Link]

  • Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. PubMed. [Link]

  • Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. ResearchGate. [Link]

  • H-7 VALIDATION OF A SUB-ROOM TEMPERATURE ID-SPME-GC-MS METHOD FOR THE ANALYSIS OF FURAN IN FOOD. ORBi. [Link]

  • Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]

  • Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing. PubMed. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. PubMed. [Link]

  • optimization and validation of liquid-liquid extraction (lle) method and the application of gas chromatography with fid detector for the determination and quantification of volatile fatty acids in effluents from anaerobic reactors. SciELO. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • optimization and validation of liquid-liquid extraction (lle) method and the application of gas chromatography with fid detector for the determination and quantification of volatile fatty acids in effluents from anaerobic reactors. ResearchGate. [Link]

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Safety Operating Guide

Comprehensive Disposal and Safety Protocol for 2,5-Dimethyltetrahydro-3-furanol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guidelines for Handling Class B Peroxide-Forming Flammable Ethers

As a Senior Application Scientist, I frequently encounter laboratories that mismanage cyclic ethers by treating them as standard organic solvents. 2,5-Dimethyltetrahydro-3-furanol (CAS: 30003-26-0) [1] is a highly effective specialized solvent and synthetic intermediate, but its structural identity as a tetrahydrofuran (THF) derivative introduces two critical, compounding operational hazards: severe flammability and the insidious propensity for auto-oxidation into explosive hydroperoxides.

This guide provides a self-validating, field-proven protocol for the safe handling, neutralization, and disposal of this chemical, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations.

Mechanistic Insight: The Peroxide Hazard

To handle 2,5-dimethyltetrahydro-3-furanol safely, you must first understand why it is dangerous. The chemical structure contains alpha-hydrogens adjacent to the ether oxygen within the tetrahydrofuran ring. In the presence of ambient atmospheric oxygen and light, these alpha-hydrogens are abstracted via a radical mechanism, forming stabilized radicals that rapidly react with O₂ to generate unstable hydroperoxides (R-O-O-H)[2].

Over time, or during concentration processes like rotary evaporation, these peroxides accumulate[3]. If subjected to thermal or mechanical shock—such as the simple friction of unscrewing a dried cap—concentrated peroxides can detonate violently. Consequently, authoritative safety bodies classify THF derivatives as Class B Peroxide-Forming Chemicals (PFCs) , meaning they pose a severe explosion hazard when concentrated[3].

Hazard Assessment & Regulatory Classification

To ensure compliance and safe downstream processing, waste streams containing this compound must be accurately characterized before they ever reach the waste accumulation area.

Table 1: Physicochemical Properties and RCRA Waste Characterization

Property / HazardValue / ClassificationOperational Implication
CAS Number 30003-26-0[1]Unique identifier required for all SDS documentation and waste manifests.
Chemical Class Cyclic Ether / THF DerivativeSusceptible to auto-oxidation; requires storage away from light and heat.
PFC Classification Class B (Concentration Hazard)[3]Must be tested for peroxides every 6 months after opening, or prior to disposal[4].
EPA RCRA Code (Primary) D001 (Ignitable)Must be segregated from oxidizers and stored in grounded, flammable safety cabinets.
EPA RCRA Code (Conditional) D003 (Reactive)Applies if peroxide concentration exceeds 100 ppm. Requires specialized bomb-squad extraction[5].
Pre-Disposal Protocol: Peroxide Testing & Neutralization

Never blindly pour aging ethers into a bulk waste carboy. Introducing a peroxidized solvent into a mixed waste stream can trigger a catastrophic reaction. The following self-validating protocol ensures the solvent is safe for standard disposal.

Methodology: Peroxide Testing and Neutralization

Step 1: Visual Inspection (The "No-Touch" Rule) Before moving the bottle from its storage location, visually inspect the liquid and the cap.

  • Action: Look for visible, frost-like crystals around the cap threads, a cloudy appearance, or distinct liquid stratification[5].

  • Causality: Solid peroxides precipitate out of solution as highly shock-sensitive crystals.

  • Validation: If crystals are present, DO NOT TOUCH THE BOTTLE . The friction of turning the cap can cause detonation. Immediately evacuate the area and contact your Environmental Health and Safety (EHS) department[5].

Step 2: Quantitative Peroxide Testing If the liquid is clear and free of crystals, quantify the peroxide concentration using a validated assay.

  • Action: Dip a commercial peroxide test strip (e.g., ) into the solvent for 1 second[3]. Shake off excess liquid and wait 15 seconds.

  • Validation: Compare the color change to the scale provided on the canister:

    • < 25 ppm: Safe for standard D001 flammable waste disposal[5].

    • 25 - 100 ppm: Requires immediate chemical neutralization before disposal[5].

    • > 100 ppm: Do not move or attempt to neutralize. Contact EHS immediately for reactive (D003) waste extraction[5].

Step 3: Chemical Neutralization (For 25-100 ppm)

  • Action: In a certified fume hood, slowly add a 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) to the solvent while stirring gently.

  • Causality: Fe(II) acts as a reducing agent, safely reducing the unstable hydroperoxides into stable alcohols while oxidizing itself to Fe(III).

  • Validation: Retest the solution with a new peroxide strip. The waste can only be transferred to the bulk stream once the test explicitly reads < 25 ppm.

PeroxideWorkflow Start 2,5-Dimethyltetrahydro-3-furanol Ready for Disposal Visual Step 1: Visual Inspection (Check for crystals/viscosity) Start->Visual Bomb STOP: DO NOT TOUCH! Contact EHS/Bomb Squad Visual->Bomb Crystals Present Test Step 2: Quantitative Test (Peroxide Test Strip) Visual->Test Clear Liquid Low < 25 ppm Peroxides Safe for Standard Disposal Test->Low Med 25 - 100 ppm Peroxides Requires Neutralization Test->Med High > 100 ppm Peroxides High Risk - Contact EHS Test->High Waste Dispose as Non-Halogenated Flammable Waste (D001) Low->Waste Neut Step 3: Neutralization (Add Fe(II) Sulfate) Med->Neut Neut->Test Retest

Workflow for testing and neutralizing peroxides prior to disposal.

Standard Operational Disposal Procedures

Once validated as peroxide-free (< 25 ppm), proceed with standard laboratory disposal:

  • Segregation: Pour the solvent into a designated "Non-Halogenated Organic Solvent" waste carboy. Do not mix with halogenated waste to avoid increased disposal costs and potential chemical incompatibilities.

  • Containment: Use High-Density Polyethylene (HDPE) or safety-coated glass containers[3]. Ensure the container is tightly sealed to prevent the escape of highly flammable vapors.

  • Labeling: The hazardous waste ticket must explicitly list "2,5-Dimethyltetrahydro-3-furanol" and be marked with the D001 (Ignitable) hazard code. Crucial: Note the date of the negative peroxide test directly on the label to establish a chain of trustworthiness for downstream waste handlers.

Emergency Spill Response Protocol

Spills of flammable cyclic ethers require immediate, calculated action to prevent vapor ignition and inhalation exposure.

Methodology: Spill Remediation
  • Assessment & Evacuation: If the spill exceeds 1 Liter or occurs outside a ventilated area, evacuate immediately and pull the fire alarm. For small, localized spills (< 1 L) inside a fume hood, proceed to step 2.

  • Source Control: Extinguish all nearby ignition sources, hot plates, and open flames.

  • PPE: Don a half-mask respirator with organic vapor cartridges (if outside a hood), splash goggles, and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or commercial spill pads. Never use combustible materials like paper towels or sawdust.

  • Collection: Use a non-sparking tool (e.g., Teflon or polypropylene scoop) to collect the saturated absorbent[3].

  • Disposal: Place the debris into a heavy-duty hazardous waste bag or an HDPE bucket, seal tightly, and label as "Flammable Spill Debris (D001) - Contains 2,5-Dimethyltetrahydro-3-furanol".

SpillResponse Spill Chemical Spill Detected (2,5-Dimethyltetrahydro-3-furanol) Assess Assess Volume & Ventilation Status Spill->Assess Evac Evacuate Area & Call HazMat Response Assess->Evac > 1 Liter or Poor Vent PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE < 1 Liter & Good Vent Absorb Apply Inert Absorbent (Sand or Vermiculite) PPE->Absorb Collect Collect Debris in Sealed HDPE Container Absorb->Collect Label Label as Hazardous Spill Debris (D001) Collect->Label

Step-by-step emergency response logic for chemical spills.

References
  • Division of Research Safety. "Peroxide-Forming Chemicals". University of Illinois Urbana-Champaign.[Link]

  • Environmental Health & Safety. "Peroxide Forming Chemicals". Yale University. [Link]

  • Environmental Health & Safety. "Peroxide Forming Chemicals". The University of Texas at Austin. [Link]

  • Office of Research Services. "Fact Sheet on Managing Peroxide Formers in the Lab". National Institutes of Health (NIH).[Link]

Sources

A Researcher's Guide to the Safe Handling of 2,5-Dimethyltetrahydro-3-furanol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2,5-Dimethyltetrahydro-3-furanol presents unique safety challenges that necessitate a robust and well-informed approach to personal protection and laboratory operations. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound, ensuring both personal safety and the integrity of your research.

Our focus extends beyond mere compliance; we aim to instill a deep understanding of the "why" behind each safety protocol. By comprehending the inherent hazards of 2,5-Dimethyltetrahydro-3-furanol, you can make informed decisions that foster a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

Before any handling of 2,5-Dimethyltetrahydro-3-furanol, a thorough understanding of its hazard profile is paramount. This compound is a flammable liquid and vapor.[1][2] It is also crucial to recognize that it can cause skin and eye irritation.[1] In some cases, it may be harmful if swallowed or inhaled, potentially causing respiratory irritation.[3][4]

Given these properties, a comprehensive risk assessment is the first critical step. This involves evaluating the specific procedures you will be performing, the quantities of the chemical you will be using, and the potential for exposure through various routes (inhalation, skin contact, eye contact, and ingestion).

Hazard ClassificationGHS PictogramAssociated Risks
Flammable Liquid 🔥Risk of fire or explosion when exposed to ignition sources.[1][2]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[1]
Serious Eye Damage/Irritation Can cause serious eye irritation.[3]
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation) May cause respiratory irritation if inhaled.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a direct response to the identified hazards. The following recommendations are based on established safety standards and best practices for handling chemicals with a similar hazard profile.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with 2,5-Dimethyltetrahydro-3-furanol can cause serious eye irritation.[3] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles that meet approved government standards such as NIOSH (US) or EN 166 (EU) are essential.[5]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is strongly recommended.[5][6] If there is a significant inhalation hazard, a full-face respirator may be necessary.[4][7]

Skin Protection: A Barrier Against Irritation and Absorption

To prevent skin irritation, a multi-layered approach to skin protection is necessary.

  • Gloves: Chemical-resistant, impervious gloves are mandatory.[4] Always inspect gloves for any signs of degradation or perforation before use.[5][6] It is crucial to use the proper glove removal technique to avoid contaminating your skin.[5][6] After use, dispose of contaminated gloves in accordance with laboratory and local regulations.[5][6]

  • Lab Coat and Protective Clothing: A flame-retardant and anti-static lab coat or protective clothing is recommended.[6] Lab personnel should also wear full-length pants and closed-toe shoes to ensure no skin is exposed.[5]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Given that 2,5-Dimethyltetrahydro-3-furanol may cause respiratory irritation, respiratory protection should be used when engineering controls (like a fume hood) are insufficient to maintain exposure below acceptable limits.[3]

  • When to Use a Respirator: A risk assessment will determine if a respirator is necessary.[5] This may be the case when working with large quantities, in poorly ventilated areas, or during procedures that generate significant vapors or aerosols.

  • Respirator Type: If a respirator is required, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable option as a backup to engineering controls.[5] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[5]

  • Fit Testing and Training: All personnel required to wear a respirator must undergo proper training and fit-testing to ensure its effectiveness.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational and disposal plan is crucial for minimizing risks and ensuring a safe laboratory environment.

Safe Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Confirm that the fume hood is functioning correctly and that a safety shower and eyewash station are accessible.

  • Handling: Conduct all work with 2,5-Dimethyltetrahydro-3-furanol within a certified chemical fume hood to minimize inhalation exposure.[8] Keep the container tightly closed when not in use.[2][6][9]

  • Ignition Sources: As this chemical is flammable, keep it away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][3][6][7][8] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[5][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][6] Do not eat, drink, or smoke in the laboratory.[4][9]

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Evacuate all non-essential personnel from the area.[10]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: Contain the spill using an inert absorbent material.

  • Clean-up: Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[6]

  • Decontaminate: Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of 2,5-Dimethyltetrahydro-3-furanol and its contaminated waste is a critical final step.

  • Waste Collection: All waste containing this chemical must be collected in a designated and properly labeled hazardous waste container.[10]

  • Licensed Disposal: The disposal of this chemical should be handled by a licensed professional waste disposal service.[6] It is often disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][11]

  • Container Disposal: Empty containers may still contain residual vapors and should be handled with care. After being triple-rinsed with a suitable solvent, the rinsate must be collected and disposed of as hazardous waste.[10]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of 2,5-Dimethyltetrahydro-3-furanol.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Use cluster_handling Handling & Emergency Procedures cluster_disposal Disposal Start Begin Handling of 2,5-Dimethyltetrahydro-3-furanol RiskAssessment Conduct Risk Assessment: - Identify Hazards (Flammable, Irritant) - Evaluate Procedure & Quantity Start->RiskAssessment CheckControls Verify Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? RiskAssessment->CheckControls SelectEye Select Eye/Face Protection: - Goggles (Minimum) - Face Shield (Splash Risk) CheckControls->SelectEye SelectSkin Select Skin Protection: - Chemical-Resistant Gloves - Lab Coat, Full Pants, Closed-Toe Shoes SelectEye->SelectSkin AssessRespiratory Assess Respiratory Need: - Ventilation Adequate? - Aerosol Generation? SelectSkin->AssessRespiratory SelectRespirator Select & Use Respirator (If Required) AssessRespiratory->SelectRespirator Ventilation Inadequate HandleChemical Handle Chemical in Fume Hood - Avoid Ignition Sources - Keep Container Closed AssessRespiratory->HandleChemical Ventilation Adequate SelectRespirator->HandleChemical Spill Spill Occurs HandleChemical->Spill No WasteCollection Collect Waste in Labeled Hazardous Container HandleChemical->WasteCollection Task Finished Spill->WasteCollection Yes SpillProcedure Execute Spill Protocol: - Evacuate, Ventilate, Contain - Use Non-Sparking Tools SpillProcedure->WasteCollection Disposal Dispose via Licensed Waste Service (Incineration) WasteCollection->Disposal End Procedure Complete Disposal->End

Caption: Workflow for Safe Handling of 2,5-Dimethyltetrahydro-3-furanol.

Conclusion: Fostering a Culture of Safety

The safe handling of 2,5-Dimethyltetrahydro-3-furanol is not merely a matter of following a checklist; it is about cultivating a deep-seated understanding of the chemical's properties and the rationale behind each safety measure. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning, assessment, and adaptation. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific material you are using and adhere to your institution's safety protocols.

References

  • Standard Operating Procedure. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- - Synerzine. (2018, November 30).
  • Chemical Safety Data Sheet MSDS / SDS - 2,5-DIMETHYLTETRAHYDROFURAN - ChemicalBook. (2026, January 17).
  • 2,5-Dimethyl-3(2H)-furanone | C6H8O2 | CID 85730 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 9).
  • SAFETY DATA SHEET - Nova Molecular. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - Santa Cruz. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Tetrahydrofuran - CDC. (n.d.).
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • 2,5-Dimethyltetrahydrofuran | 1003-38-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • 2,5-DIMETHYLTETRAHYDROFURAN | CAS#:1003-38-9 | Chemsrc. (2025, August 20).
  • Predicted toxicity of the biofuel candidate 2,5-dimethylfuran in environmental and biological systems | Request PDF - ResearchGate. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Proper Disposal of 3-Acetyl-2,5-dimethylfuran: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats - PubMed. (2022, December 1).

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